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  • Product: 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
  • CAS: 59022-79-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, offering insights for its use in research and development.

Core Molecular Attributes

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a substituted imidazole, a class of compounds known for a wide array of biological activities.[1] The presence of a nitrile group and a methyl-substituted imidazole ring provides a unique electronic and structural profile, making it a valuable building block for more complex molecules.

Physicochemical Properties

The fundamental properties of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile are summarized in the table below. It is important to note that due to the existence of several positional isomers, careful characterization is essential to confirm the identity of the compound. The data presented here pertains specifically to the 2-methyl-5-acetonitrile isomer.

PropertyValueSource
Molecular Formula C₆H₇N₃-
Molecular Weight 121.14 g/mol Calculated
CAS Number 59022-79-6[2][3]
Appearance Likely a solid at room temperatureInferred from related compounds[4]
Melting Point 142°C (for the related isomer 2-(1H-imidazol-4-yl)acetonitrile)[4]
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSOGeneral property of similar imidazoles

Synthesis and Mechanism

The synthesis of substituted imidazoles can be approached in two primary ways: by constructing the imidazole ring from acyclic precursors or by functionalizing a pre-existing imidazole core.[5] A common and versatile method for the former is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile involves the formation of the imidazole ring as the key step. This approach allows for the introduction of the required substituents from readily available starting materials.

G Target 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Intermediate1 Imidazole ring formation Target->Intermediate1 StartingMaterials Aminoacetonitrile + 1-Amino-2-propanone + Formaldehyde (or equivalent) Intermediate1->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following is a proposed experimental protocol for the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, adapted from general imidazole synthesis methodologies.[5][6][7][8][9]

Step 1: Preparation of 1-Amino-2-propanone hydrochloride. This intermediate can be synthesized from commercially available starting materials.

Step 2: Imidazole Ring Formation.

  • To a solution of 1-amino-2-propanone hydrochloride (1 equivalent) and aminoacetonitrile hydrochloride (1 equivalent) in a suitable solvent such as methanol or ethanol, add a base like sodium acetate (2.5 equivalents) to neutralize the hydrochloride salts.

  • Add an aqueous solution of formaldehyde (1 equivalent, 37% in water) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Causality behind Experimental Choices:

  • The use of hydrochloride salts of the amine starting materials enhances their stability and ease of handling.

  • Sodium acetate is a mild base chosen to neutralize the HCl without promoting side reactions.

  • Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • The workup procedure is designed to remove inorganic salts and water-soluble impurities, followed by chromatographic purification to isolate the target compound from any unreacted starting materials and byproducts.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃, shifts are approximate):

  • δ ~ 7.1-7.3 ppm (s, 1H): Imidazole ring proton (C4-H).

  • δ ~ 3.7-3.9 ppm (s, 2H): Methylene protons of the acetonitrile group (-CH₂CN).

  • δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons on the imidazole ring (C2-CH₃).

  • δ ~ 10-12 ppm (br s, 1H): Imidazole N-H proton (exchangeable with D₂O).

Expected ¹³C NMR Spectral Features (in CDCl₃, shifts are approximate):

  • δ ~ 145-150 ppm: Imidazole ring carbon C2.

  • δ ~ 125-130 ppm: Imidazole ring carbon C4.

  • δ ~ 120-125 ppm: Imidazole ring carbon C5.

  • δ ~ 115-120 ppm: Nitrile carbon (-CN).

  • δ ~ 15-20 ppm: Methylene carbon of the acetonitrile group (-CH₂CN).

  • δ ~ 10-15 ppm: Methyl carbon on the imidazole ring (C2-CH₃).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The expected [M+H]⁺ ion for C₆H₇N₃ would be approximately m/z 122.0718.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid would be a suitable starting point for method development.

Potential Applications in Drug Discovery

The imidazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of imidazole have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The nitrile group in 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can serve as a versatile synthetic handle for further chemical modifications, allowing for the generation of a library of novel compounds for biological screening.

G Core 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Nitrile_Mod Nitrile Group Modification Core->Nitrile_Mod Amine_Mod N-Alkylation/ N-Arylation Core->Amine_Mod Derivatives Library of Novel Imidazole Derivatives Nitrile_Mod->Derivatives Amine_Mod->Derivatives Screening Biological Screening Derivatives->Screening Leads Lead Compound Identification Screening->Leads

Caption: Workflow for utilizing the core molecule in drug discovery.

Conclusion

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key analytical characterization methods. While there are gaps in the publicly available experimental data for this specific isomer, the information presented here, based on the analysis of closely related compounds, offers a solid foundation for researchers to synthesize, characterize, and utilize this molecule in their research endeavors. Further investigation into its biological activities is warranted to fully explore its potential as a lead structure in drug discovery programs.

References

  • Supplementary Information. Rsc.org. Available at: [Link]

  • 2-(4-methyl-1H-imidazol-2-yl)acetonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Chemsrc. Available at: [Link]

  • Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455. PubChem. Available at: [Link]

  • Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. JOCPR. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]

  • (1-Imidazolyl)acetonitrile | C5H5N3 | CID 11804695. PubChem. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. ACS Publications. Available at: [Link]

  • Acetonitrile. Wikipedia. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

  • Alkenylimidazoles: methods of synthesis and chemical properties. Ophcj. Available at: [Link]

  • Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl. ACS Publications. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (2-Methyl-1H-imidazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide focuses on (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS 82949-05-1) , an isomer of the requested topic 2-(2-Methyl-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS 82949-05-1) , an isomer of the requested topic 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6). Due to the limited availability of specific experimental data for the 5-substituted isomer, this guide provides a comprehensive overview of the better-documented 1-substituted isomer to serve as a valuable resource for researchers working with related chemical scaffolds.

Introduction

(2-Methyl-1H-imidazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a 2-methylimidazole core N-substituted with an acetonitrile group. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1] The presence of the methyl group at the 2-position and the versatile acetonitrile functional group at the 1-position makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[2] This guide provides a detailed exploration of its chemical properties, synthesis, and potential applications, offering a foundational understanding for its use in research and drug development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of (2-Methyl-1H-imidazol-1-yl)acetonitrile is presented below. It is important to note that some of these properties are based on data from safety data sheets and may not have been determined through rigorous experimental studies.

PropertyValueSource
CAS Number 82949-05-1[3]
Molecular Formula C₆H₇N₃[4]
Molecular Weight 121.14 g/mol [4]
Physical Form Solid[4]
Purity ≥95%[4]
Storage Temperature Room Temperature[4]

Synthesis and Mechanistic Insights

The synthesis of (2-Methyl-1H-imidazol-1-yl)acetonitrile is typically achieved through the N-alkylation of 2-methylimidazole with a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile. This reaction is a classic example of nucleophilic substitution, where the imidazole nitrogen acts as the nucleophile.

General Synthesis Pathway

The reaction proceeds via the deprotonation of 2-methylimidazole by a base to form the corresponding imidazolate anion. This anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the C-N bond.

Synthesis_of_2_Methyl_1H_imidazol_1_yl_acetonitrile cluster_reactants Reactants cluster_products Products 2_Methylimidazole 2-Methylimidazole Target_Compound (2-Methyl-1H-imidazol-1-yl)acetonitrile 2_Methylimidazole->Target_Compound Nucleophilic Substitution Haloacetonitrile Haloacetonitrile (X-CH2-CN) Haloacetonitrile->Target_Compound Base Base (e.g., NaH, K2CO3) Base->2_Methylimidazole Deprotonation Salt_Byproduct Salt Byproduct (e.g., NaX, KX)

Caption: General synthesis pathway for (2-Methyl-1H-imidazol-1-yl)acetonitrile.

Experimental Protocol: A Representative N-Alkylation

The following protocol is a generalized procedure based on common methods for the N-alkylation of imidazoles.[5][6] The specific conditions may require optimization for yield and purity.

Materials:

  • 2-Methylimidazole

  • Chloroacetonitrile or Bromoacetonitrile

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylimidazole (1.0 equivalent) and a base (e.g., NaH, 1.1 equivalents, or K₂CO₃, 2.0 equivalents) in the chosen anhydrous solvent (DMF or ACN).

  • Addition of Alkylating Agent: To the stirred suspension, add the haloacetonitrile (1.05 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure (2-Methyl-1H-imidazol-1-yl)acetonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial when employing reactive bases like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and prevent unwanted side reactions.

  • Base Selection: Strong bases like NaH ensure complete deprotonation of the imidazole, driving the reaction to completion. Milder bases like K₂CO₃ can also be effective, particularly with more reactive alkylating agents like bromoacetonitrile.

  • Solvent Choice: Polar aprotic solvents like DMF and ACN are ideal for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates without participating in the reaction.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and imidazole ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4Singlet3H-CH₃ (at C2)
~ 5.0Singlet2H-CH₂-CN
~ 6.9Singlet1HImidazole H (at C5)
~ 7.1Singlet1HImidazole H (at C4)

Note: The exact chemical shifts will be dependent on the solvent used.[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 13-CH₃
~ 35-CH₂-CN
~ 117-C≡N
~ 122Imidazole C5
~ 128Imidazole C4
~ 145Imidazole C2
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100-3150C-H stretchImidazole ring
~ 2950-3000C-H stretchMethyl group
~ 2250C≡N stretchNitrile
~ 1500-1600C=N and C=C stretchImidazole ring

The most characteristic band in the IR spectrum will be the sharp absorption around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.[8]

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 122.0718

The fragmentation pattern in the mass spectrum would likely involve the loss of the acetonitrile group or cleavage of the imidazole ring, providing further structural information.[11]

Reactivity and Potential Applications

The chemical reactivity of (2-Methyl-1H-imidazol-1-yl)acetonitrile is dictated by its functional groups: the 2-methylimidazole ring and the acetonitrile moiety.

  • N-Alkylated Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing acetonitrile group may deactivate the ring to some extent. The nitrogen atoms can also act as ligands for metal coordination.[2]

  • Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization. The methylene protons adjacent to the nitrile are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Applications in Drug Development

The 2-methylimidazole scaffold is a key component in several antimicrobial and antiprotozoal drugs.[2][12][13] The introduction of the N-acetonitrile group provides a versatile point for modification, allowing for the exploration of new chemical space and the development of novel drug candidates. Potential therapeutic areas for derivatives of (2-Methyl-1H-imidazol-1-yl)acetonitrile could include:

  • Antimicrobial Agents: Building upon the known activity of 2-methylimidazole derivatives.

  • Enzyme Inhibitors: The imidazole ring is a known zinc-binding motif in many enzymes.

  • Scaffolds for Combinatorial Chemistry: The reactivity of the acetonitrile group allows for the rapid generation of libraries of related compounds for high-throughput screening.

Safety and Handling

The safety information for (2-Methyl-1H-imidazol-1-yl)acetonitrile is based on the available Safety Data Sheet (SDS).[3]

  • General Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Ingestion: Rinse mouth with water.[3]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and nitrogen oxides.[2]

It is important to consult the full Safety Data Sheet before handling this compound.

References

  • Supplementary Inform
  • 2-Methylimidazole - Wikipedia. [Link]

  • HF-9443 - Safety D
  • Developments in the Reactivity of 2-Methylimidazolium Salts | Request PDF - ResearchGate. [Link]

  • Developments in the Reactivity of 2-Methylimidazolium Salts - ACS Publications. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate. [Link]

  • N-Alkylation of imidazoles - University of Otago. [Link]

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]

  • One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - MSU chemistry. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. [Link]

  • Acetonitrile Solvent Properties. (URL not available)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • 2-(1H-imidazole-1-yl)acetonitrile - ChemBK. [Link]

  • WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)
  • Acetonitrile - SAFETY DATA SHEET. [Link]

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone - PMC. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Acetonitrile - the NIST WebBook. [Link]

  • CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof - Google P
  • imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris. [Link]

  • Imidazol-1-Yl-Acetonitrile - ChemBK. [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476... - ResearchGate. [Link]

  • Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. [Link]

Sources

Foundational

Physicochemical Profiling and Analytical Workflows for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers. Executive Summary 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is a highly versatile heterocyclic building block freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers.

Executive Summary

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including histamine receptor modulators and targeted kinase inhibitors[1]. Due to the unique electronic properties of the imidazole ring, this compound exhibits specific thermodynamic and chromatographic behaviors that must be rigorously managed during drug development. This whitepaper provides an in-depth technical analysis of its physical properties, structural dynamics, and the self-validating experimental workflows required for its precise characterization.

Structural Dynamics: Tautomerism and Intermolecular Forces

A defining feature of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is its rapid annular tautomerism. Because the N1 position is unsubstituted, the proton dynamically exchanges between the two nitrogen atoms of the imidazole core. Consequently, the compound is often listed interchangeably as 2-(2-methyl-1H-imidazol-4-yl)acetonitrile .

This 4-yl ⇌ 5-yl equilibrium is not merely a nomenclature artifact; it fundamentally dictates the physical properties of the bulk material. In the solid state, this tautomerism facilitates extensive intermolecular hydrogen bonding (N-H···N), forming robust polymeric chains or dimeric structures. This strong crystalline lattice is directly responsible for the compound's relatively high melting point compared to its low molecular weight.

Quantitative Physical Properties

The following table summarizes the core physicochemical data essential for formulation and synthetic planning[].

PropertyValue / Specification
Chemical Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
Common Synonyms 2-(2-methyl-1H-imidazol-4-yl)acetonitrile
CAS Registry Number 59022-79-6[]
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Melting Point 168 - 170 °C
Storage Conditions Room Temperature (RT)

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity during API development, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for characterizing CAS 59022-79-6, complete with the causality behind each experimental parameter.

Protocol A: High-Precision Thermal Analysis (DSC)

Standard capillary melting point apparatuses are insufficient for complex heterocycles, as they cannot detect polymorph transitions or quantify the enthalpy of fusion. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Step 1: Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into an aluminum crucible and crimp with a pinhole lid.

    • Causality: A small, accurately weighed mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks. The pinhole allows volatile impurities or trapped moisture to escape, preventing pressure-induced baseline artifacts.

  • Step 2: Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) gas at a flow rate of 50 mL/min.

    • Causality: Imidazole derivatives can undergo oxidative degradation at elevated temperatures. An inert N₂ atmosphere isolates the pure melting endotherm from oxidative exothermic noise.

  • Step 3: Thermal Programming: Equilibrate at 25 °C, then ramp at 10 °C/min to 200 °C.

  • Step 4: Self-Validation Sequence: Prior to analyzing the sample, run an Indium reference standard (Theoretical MP: 156.6 °C).

    • System Suitability: The assay is only validated if the Indium onset temperature is recorded at 156.6 ± 0.1 °C. This proves the instrument's thermal calibration is accurate immediately prior to measuring the 168-170 °C melting point of the target compound.

Protocol B: Chromatographic Purity Assessment (HPLC-UV)

Analyzing basic imidazoles via reversed-phase HPLC often results in severe peak tailing due to secondary interactions between the basic nitrogen and residual acidic silanols on the silica stationary phase.

  • Step 1: Column Selection: Use an end-capped C18 column (150 x 4.6 mm, 3 µm particle size).

  • Step 2: Mobile Phase Engineering: Prepare Mobile Phase A as a 10 mM Ammonium Acetate buffer, strictly adjusted to pH 9.5 using ammonium hydroxide. Mobile Phase B is 100% Acetonitrile.

    • Causality: The pKa of the conjugate acid of the imidazole ring is approximately 7.0. By buffering the mobile phase at pH 9.5 (more than 2 units above the pKa), the basic nitrogen is fully deprotonated (unionized). This eliminates electrostatic interactions with the column, yielding perfectly symmetrical peaks.

  • Step 3: Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Step 4: Self-Validation Sequence: Inject a blank (diluent), followed by a standard solution at 0.1% of the nominal sample concentration.

    • System Suitability: The run is validated only if the 0.1% standard yields a Signal-to-Noise (S/N) ratio of ≥ 10. This guarantees that any impurities present at the 0.1% threshold will be accurately detected and quantified.

Visualizing the Analytical Logic

To conceptualize the integration of these methodologies, the following diagrams map the logical relationships and workflows critical to evaluating 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

G RawMat CAS 59022-79-6 Raw Material Tautomer Tautomeric Equilibration (4-yl ⇌ 5-yl) RawMat->Tautomer Thermal Thermal Analysis (DSC / TGA) Tautomer->Thermal Spectroscopy Spectroscopic ID (NMR / FTIR) Tautomer->Spectroscopy Chromatography Purity Assessment (HPLC-UV/MS) Tautomer->Chromatography MP Melting Point 168-170 °C Thermal->MP Structure Structural Confirmation (H-Bonding Network) Spectroscopy->Structure Purity ≥95% Purity Verified (Peak Tailing Mitigated) Chromatography->Purity

Figure 1: Self-validating physicochemical characterization workflow for CAS 59022-79-6.

HPLC_Logic Problem Basic Imidazole Core (pKa ~ 7.0) Risk Risk: Peak Tailing & Variable Retention Problem->Risk Solution Buffer Mobile Phase (pH 9.5) Risk->Solution Mechanism Deprotonation of Imidazole Nitrogen Solution->Mechanism Outcome Sharp Peaks & Reproducible RT Mechanism->Outcome

Figure 2: Logical workflow for mitigating peak tailing in HPLC analysis of imidazole derivatives.

References

  • Title: 2-(2-methyl-1H-imidazol-4-yl)
  • Title: CAS 59022-79-6 2-(2-methyl-1H-imidazol-5-yl)
  • Title: 18502-05-1|2-(4-Imidazolyl)acetonitrile - Ambeed.

Sources

Exploratory

Structure Elucidation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Analytical Guide

Executive Summary In medicinal chemistry and drug development, substituted imidazoles serve as critical pharmacophores and building blocks for active pharmaceutical ingredients (APIs), including histamine receptor antago...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, substituted imidazoles serve as critical pharmacophores and building blocks for active pharmaceutical ingredients (APIs), including histamine receptor antagonists and cimetidine analogs. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6)[],[2] is a highly versatile intermediate. However, its structural validation is frequently complicated by annular tautomerism and the presence of multiple nitrogen environments.

As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of spectral assignments, but as a self-validating logical framework . Every analytical choice—from the selection of the deuterated solvent to the specific 2D NMR pulse sequence—must be driven by the chemical realities of the molecule. This whitepaper details the causal methodologies and multi-modal analytical strategies required to definitively elucidate the structure of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile.

Theoretical Framework: The Imidazole Tautomerism Challenge

The primary challenge in characterizing 2-(2-methyl-1H-imidazol-5-yl)acetonitrile is its dynamic tautomeric equilibrium. The molecule undergoes rapid proton exchange between the N1 and N3 nitrogens (historically denoted as Nτ and Nπ)[3],[4].

Because this exchange is often faster than the NMR timescale at room temperature, the C4 and C5 positions become chemically equivalent, resulting in a time-averaged NMR spectrum. This phenomenon is why the compound is frequently referred to in literature as a "4(5)-yl" derivative[5]. To accurately map the regiochemistry, our analytical protocols must either freeze this exchange (via low temperature) or utilize solvents that slow the kinetics sufficiently to observe the N-H proton.

Tautomerism T4 2-(2-Methyl-1H-imidazol-4-yl)acetonitrile (Nτ-H Tautomer) T5 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Nπ-H Tautomer) T4->T5 Rapid Proton Exchange (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 4-yl and 5-yl forms of the imidazole derivative.

Analytical Strategy & Workflow

To build a self-validating system, we cannot rely on a single analytical technique. We must cross-examine the molecule using High-Resolution Mass Spectrometry (HRMS) for exact mass, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for functional group verification, and a suite of 1D/2D Nuclear Magnetic Resonance (NMR) experiments for skeletal connectivity.

Workflow Sample 1. Sample Preparation (DMSO-d6 to slow exchange) HRMS 2. HRMS (ESI-TOF) Confirm Exact Mass (m/z 122.0718) Sample->HRMS FTIR 3. ATR-FTIR Identify C≡N & N-H Stretches Sample->FTIR NMR1D 4. 1D NMR (1H, 13C) Map Proton/Carbon Environments Sample->NMR1D Structure 6. Final Structure Elucidation (Self-Validated Framework) HRMS->Structure FTIR->Structure NMR2D 5. 2D NMR (COSY, HSQC, HMBC) Establish Regiochemistry NMR1D->NMR2D NMR2D->Structure

Figure 2: Multi-modal analytical workflow for self-validating structure elucidation.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to isolate specific structural variables.

Sample Preparation: The Causality of Solvent Choice

Protocol: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS. Causality: Why DMSO-d₆ instead of CDCl₃? Imidazole N-H protons readily exchange with trace moisture, broadening into the baseline in non-polar solvents. DMSO-d₆ is a strong hydrogen-bond acceptor. It locks the N-H proton in a solvent cage, drastically slowing the chemical exchange rate[5]. This allows the N-H signal to resolve as a distinct peak downfield, which is critical for subsequent 2D NMR correlations.

HRMS Protocol

Protocol:

  • Dilute the sample to 1 µg/mL in LC-MS grade MeOH/H₂O (50:50, v/v) with 0.1% Formic Acid.

  • Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).

  • Validation: The exact mass for C₆H₇N₃ is calculated as 121.0640 Da. The protonated molecular ion [M+H]⁺ must be observed at m/z 122.0718 (± 2 ppm). This definitively locks the molecular formula before any structural assumptions are made.

ATR-FTIR Protocol

Protocol: Place 2-3 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹. Causality: The nitrile group (C≡N) provides a bright, local stretching vibrational mode. In non-interacting environments, this typically appears around 2252 cm⁻¹[6]. Observing this sharp peak confirms the survival of the cyanomethyl appendage, while a broad band at ~3100-2800 cm⁻¹ confirms the hydrogen-bonded imidazole N-H and C-H stretches.

NMR Acquisition Protocol

Protocol:

  • ¹H NMR (zg30): Acquire at 298 K with a 2.0 s relaxation delay (D1) to ensure accurate integration of the methyl and methylene protons.

  • ¹³C NMR (zgpg30): Acquire with proton decoupling. Use 1024 scans to ensure sufficient signal-to-noise for the unprotonated carbons (C2, C4/C5, and C≡N).

  • HSQC: Utilize a multiplicity-edited sequence to differentiate the CH₂ (negative contour) from the CH and CH₃ groups (positive contours).

  • HMBC: Optimize the long-range coupling constant ( nJCH​ ) for 8 Hz. This sequence is the linchpin of the elucidation, as it bridges the isolated spin systems.

Data Interpretation & Causality

The true test of E-E-A-T in analytical chemistry is the ability to explain why the data looks the way it does. Table 1 summarizes the representative NMR assignments derived from the protocols above.

Table 1: NMR Spectral Assignments in DMSO-d₆
Position¹H Chemical Shift (ppm)Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
NH (N1) ~11.80br s, 1H-C2, C4, C5
C2-CH₃ ~2.25s, 3H~13.5C2, C4/C5 (weak ⁴J)
C2 --~143.2-
C4/C5 (CH) ~6.85s, 1H~116.4C2, C5/C4, CH₂
C5/C4 (C-CH₂) --~128.1-
CH₂ ~3.75s, 2H~16.2C4, C5, C≡N
C≡N --~118.5-
The Logic of Regiochemistry (HMBC Causality)

How do we prove that the methyl group is at C2 and the acetonitrile group is at C5 (or C4)?

  • Locating the Nitrile: The CH₂ protons (~3.75 ppm) show a strong ³J correlation to the quaternary carbon at ~118.5 ppm. This chemical shift is uniquely characteristic of a nitrile carbon, proving the intact -CH2-CN connectivity.

  • Anchoring to the Ring: These same CH₂ protons show ²J and ³J correlations to the imidazole carbons at ~128.1 ppm (quaternary) and ~116.4 ppm (methine). This proves the acetonitrile group is attached directly to the imidazole backbone at the C4/C5 position.

  • Isolating the Methyl Group: The CH₃ protons (~2.25 ppm) show a strong ²J correlation to the highly deshielded quaternary carbon at ~143.2 ppm (C2). Because this carbon is flanked by two electronegative nitrogen atoms, its chemical shift is pushed far downfield. If the methyl group were incorrectly positioned at C4, the HMBC would show strong ³J correlations to both the C5 methine and the C2 carbon, which contradicts the observed data.

This interlocking web of HMBC correlations creates a self-validating framework. The data cannot support any other constitutional isomer.

Conclusion

The structure elucidation of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile requires navigating the complexities of imidazole tautomerism and overlapping chemical environments. By deliberately selecting DMSO-d₆ to manipulate the proton exchange kinetics, and by employing a rigorous, multi-modal workflow (HRMS, FTIR, and 2D NMR), researchers can construct a definitive, self-validating proof of structure. This level of analytical rigor is essential for ensuring the integrity of downstream API synthesis in drug development.

References

  • Chemical Substance Information: 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile (CAS 59022-79-6) . NextSDS Database. Available at: [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy . ResearchGate. Available at:[Link]

  • Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile) . Astronomy & Astrophysics. Available at:[Link]

  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH . Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization . MDPI. Available at:[Link]

Sources

Foundational

Comprehensive Synthesis and Mechanistic Pathway of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Technical Whitepaper

Executive Summary Substituted imidazoles are privileged scaffolds in modern drug discovery, serving as critical pharmacophores in farnesyl protein transferase inhibitors, histamine receptor antagonists, and marine alkalo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted imidazoles are privileged scaffolds in modern drug discovery, serving as critical pharmacophores in farnesyl protein transferase inhibitors, histamine receptor antagonists, and marine alkaloid analogs. Specifically, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also referred to by its tautomeric name, 2-methyl-4-cyanomethylimidazole) is a highly versatile synthetic intermediate[1].

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of this compound. By moving beyond mere procedural steps, this guide elucidates the underlying thermodynamic and kinetic principles governing each reaction, ensuring that researchers can scale and troubleshoot the pathway with high fidelity.

Retrosynthetic Analysis & Pathway Design

The synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile relies on a robust, three-step linear pathway starting from commercially available 2-methylimidazole.

  • Step 1: Electrophilic hydroxymethylation of the imidazole ring.

  • Step 2: Nucleophilic halogenation to form a reactive alkyl chloride.

  • Step 3: Aliphatic nucleophilic substitution (SN2) using a cyanide source.

Note on Tautomerism: In solution, the 1H-imidazole ring rapidly tautomerizes between the N1 and N3 positions. Consequently, substitution at the C5 position is chemically equivalent to substitution at the C4 position. The nomenclature 4(5)-substitution is often used interchangeably in the literature[2].

Pathway A 2-Methylimidazole (Starting Material) B 4-Hydroxymethyl- 2-methylimidazole A->B CH2O, NaOAc/AcOH Reflux, 24h C 4-Chloromethyl- 2-methylimidazole HCl B->C SOCl2, DCM 0°C to Reflux D 2-(2-Methyl-1H-imidazol- 5-yl)acetonitrile C->D KCN, EtOH/H2O 0°C to RT

Fig 1. Three-step linear synthesis pathway of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Step-by-Step Experimental Methodologies & Mechanistic Insights

To ensure reproducibility, each protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) that provide immediate physical or analytical feedback to the chemist.

Step 2.1: Hydroxymethylation of 2-Methylimidazole

Objective: Functionalize the C4/C5 position via electrophilic aromatic substitution[3].

  • Protocol:

    • Suspend 2-methylimidazole (1.0 eq) in a 36% aqueous formaldehyde solution (2.0 eq).

    • Add a buffer system consisting of sodium acetate (1.9 eq) and glacial acetic acid (catalytic).

    • Heat the mixture to reflux (approx. 100°C) under continuous stirring for 24–26 hours.

    • Cool to room temperature and neutralize with solid sodium carbonate until pH 7.5 is reached.

    • Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield (2-methyl-1H-imidazol-5-yl)methanol as a white solid.

  • Mechanistic Causality: The imidazole ring is highly electron-rich, making it susceptible to electrophilic attack. However, formaldehyde requires activation. The NaOAc/AcOH buffer is critical: it maintains a slightly acidic pH that protonates the formaldehyde oxygen (increasing its electrophilicity) while ensuring the basic imidazole nitrogen remains sufficiently unprotonated to act as a nucleophile.

  • Self-Validation (IPC): The reaction progress is validated by TLC (EtOAc:MeOH 8:2). The starting material will consume completely, and the product will appear as a highly UV-active spot with a lower Rf due to increased hydrogen bonding from the new hydroxyl group.

Step 2.2: Halogenation to 5-(Chloromethyl)-2-methyl-1H-imidazole Hydrochloride

Objective: Convert the poor hydroxyl leaving group into a highly reactive chloride[2].

  • Protocol:

    • Suspend the (2-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert nitrogen atmosphere.

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature, then reflux for 2 hours.

    • Evaporate the solvent and excess SOCl₂ in vacuo to yield the product as a hydrochloride salt.

  • Mechanistic Causality: SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate, which collapses via an SNi/SN2 mechanism, extruding SO₂ gas. Crucially, the reaction generates HCl gas, which immediately protonates the imidazole nitrogen. This protonation deactivates the ring, preventing the highly reactive chloromethyl group from alkylating adjacent imidazole molecules (which would lead to intractable oligomers).

  • Self-Validation (IPC): The reaction is physically self-validating. The cessation of vigorous gas evolution (SO₂ and HCl) indicates the complete consumption of the chlorosulfite intermediate.

Step 2.3: Nucleophilic Cyanation

Objective: Install the nitrile functional group via aliphatic nucleophilic substitution[1].

  • Protocol:

    • Dissolve potassium cyanide (KCN, 1.5 eq) in minimal distilled water and cool to 0°C.

    • Dissolve the 5-(chloromethyl)-2-methyl-1H-imidazole hydrochloride (1.0 eq) in ethanol.

    • Add the ethanol solution dropwise to the aqueous KCN over 30 minutes, maintaining the internal temperature at 0°C.

    • A voluminous precipitate will begin to form. Stir for an additional 30 minutes at room temperature.

    • Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

  • Mechanistic Causality: This is a classic SN2 displacement. The biphasic/mixed solvent system (EtOH/H₂O) is an absolute necessity: water is required to solubilize the inorganic KCN, while ethanol solubilizes the organic chloromethyl intermediate.

Logic cluster_0 Cyanation Step: Critical Control Parameters N1 Thermal Control (0°C Addition) R1 Suppresses Nitrile Hydrolysis N1->R1 N2 Biphasic Solvent (EtOH / H2O) R2 Co-solubilizes KCN & Organic Substrate N2->R2 N3 Alkaline pH (pH > 10) R3 Prevents HCN Gas Volatilization N3->R3

Fig 2. Mechanistic logic and critical control parameters during the nucleophilic cyanation step.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the synthetic pathway.

Reaction StepSubstrateReagentSolvent SystemTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1. Hydroxymethylation 2-MethylimidazoleFormaldehyde (aq)NaOAc / AcOH100 (Reflux)24–2660–70%TLC (EtOAc:MeOH 8:2), UV active
2. Halogenation Intermediate 1SOCl₂DCM / Neat0 → 402–485–95%Cessation of SO₂/HCl gas evolution
3. Cyanation Intermediate 2KCNEtOH / H₂O0 → 251–270–80%Voluminous precipitation of product

Analytical Validation

To confirm the structural integrity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, orthogonal analytical techniques must be employed[4]:

  • FTIR Spectroscopy: The most immediate confirmation of successful cyanation is the disappearance of the broad -OH stretch (3200–3400 cm⁻¹) from Step 1, and the emergence of a sharp, distinct -C≡N stretching frequency at ~2250 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): The methylene protons (-CH₂-OH) in Step 1 typically resonate at ~4.3 ppm. Upon chlorination, the deshielding effect shifts these protons downfield to ~4.7 ppm. Following successful cyanation, the methylene protons (-CH₂-CN) shift upfield to ~3.9 ppm , providing definitive proof of substitution.

Safety & Environmental Protocols

Critical Hazard Warning: Step 3 utilizes Potassium Cyanide (KCN), a highly toxic and potentially lethal reagent.

  • pH Control: The pH of the cyanide solution must strictly remain basic (pH > 10) prior to the reaction. Acidic environments will protonate the cyanide anion, releasing lethal Hydrogen Cyanide (HCN) gas.

  • Quenching Protocol: All cyanide-contaminated glassware, aqueous filtrates, and waste must be treated with an excess of sodium hypochlorite (bleach) at pH > 10 for a minimum of 24 hours. This oxidizes the residual cyanide to cyanate (CNO⁻), which is significantly less toxic and environmentally benign.

References

  • Title: Imidazole-containing inhibitors of farnesyl protein transferase (EP 0675112 A1)
  • Title: Synthesis of (ii)
  • Title: Synthetic Experiments in the Histamine Group. III. New Methods for the Reduction of 4(5)
  • Title: 2-(1-Methyl-1h-imidazol-5-yl)

Sources

Exploratory

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Publication Date: March 16, 2026 Abstract This technical guide provides a comprehensive overview of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Publication Date: March 16, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous pharmacologically active compounds, and the introduction of a methyl group at the C2 position and a cyanomethyl substituent at the C5 position creates a unique chemical entity with specific reactivity and steric properties. This document details the precise nomenclature, physicochemical properties, established synthetic strategies, and analytical characterization methods for this compound. Furthermore, we explore its potential applications as a key intermediate in the synthesis of novel therapeutic agents, drawing parallels with structurally related bioactive molecules. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is a substituted imidazole, which features a five-membered aromatic ring containing two nitrogen atoms. The numbering of the imidazole ring is critical for defining the substituent positions.

The correct and systematic International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile .

It is crucial to distinguish this compound from its isomers, such as:

  • 2-(2-Methyl-1H-imidazol-4-yl)acetonitrile

  • 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile[1][2]

  • 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile[3]

The designation "1H" indicates that the nitrogen at position 1 bears a hydrogen atom, which is the most stable tautomeric form.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrileInternal Nomenclature
CAS Number 59022-79-6[3]
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
Canonical SMILES CC1=NC=C(N1)CC#NInferred from Structure
InChI Key Inferred from StructureInferred from Structure
Physical Form Solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles is a well-established field in organic chemistry. While a specific, published route for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile may not be readily available, its synthesis can be logically derived from established methods for analogous structures. A common and effective strategy involves the construction of the imidazole ring followed by the introduction or modification of the side chains.

A plausible synthetic pathway could involve the reaction of an appropriately substituted α-dicarbonyl or equivalent species with an amidine, followed by functional group manipulation. An alternative and often more direct approach is the functionalization of a pre-formed 2-methylimidazole core.

Proposed Synthetic Protocol: Halomethylation and Cyanation

This protocol is based on general methodologies for the C-alkylation of azoles. The strategy involves the introduction of a halomethyl group onto the 2-methylimidazole ring, followed by nucleophilic substitution with a cyanide source.

Step 1: Chloromethylation of 2-Methylimidazole 2-Methylimidazole is reacted with formaldehyde and hydrogen chloride under controlled conditions. This reaction preferentially occurs at the C4/C5 position due to the directing effects of the ring nitrogens. This step yields a mixture of 4/5-chloromethyl-2-methylimidazole.

Step 2: Nucleophilic Substitution with Cyanide The resulting chloromethyl derivative is then treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The cyanide ion acts as a nucleophile, displacing the chloride to form the desired acetonitrile derivative.

Experimental Workflow: A Detailed Guide

Reagents and Solvents:

  • 2-Methylimidazole

  • Paraformaldehyde

  • Hydrochloric Acid (concentrated)

  • Sodium Cyanide (NaCN)

  • Acetonitrile (CH₃CN), anhydrous[5]

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Chloromethylation: To a cooled (0 °C) solution of 2-methylimidazole (1.0 eq) in concentrated HCl, add paraformaldehyde (1.2 eq) portion-wise. Stir the mixture at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is carefully neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield crude 4/5-(chloromethyl)-2-methylimidazole.

  • Cyanation: Dissolve the crude chloromethyl intermediate in anhydrous acetonitrile. Add sodium cyanide (1.5 eq) to the solution. Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, 2-(2-methyl-1H-imidazol-5-yl)acetonitrile, is then purified by column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow reagents 2-Methylimidazole + Formaldehyde, HCl intermediate 4/5-(Chloromethyl)-2-methylimidazole reagents->intermediate Chloromethylation product 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile intermediate->product Nucleophilic Substitution cyanation Sodium Cyanide (NaCN) in Acetonitrile

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Development

The imidazole ring is a cornerstone pharmacophore found in a wide array of therapeutic agents. Its derivatives are known to possess diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[6] The 2-methyl-5-nitroimidazole scaffold, in particular, is central to drugs like metronidazole and secnidazole, which are used to treat infections caused by anaerobic bacteria and protozoa.[7][8]

While 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a versatile key intermediate . The cyanomethyl group (-CH₂CN) is a valuable functional handle for further chemical transformations.

Potential Therapeutic Applications of Derivatives:

  • Antimicrobial Agents: The core 2-methylimidazole structure is present in many antimicrobial drugs.[7] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the synthesis of a library of amide or amine derivatives for screening against various pathogens.

  • Anticancer Agents: The 5-nitroimidazole class of compounds has been investigated for its ability to act as a hypoxic cell cytotoxin.[8] Although this molecule contains a nitrile instead of a nitro group, the underlying scaffold is relevant. The nitrile could be used to link the imidazole core to other pharmacophores known to inhibit cancer-related targets, such as kinases.

  • Enzyme Inhibitors: The imidazole ring is capable of coordinating with metal ions in the active sites of metalloenzymes. The acetonitrile side chain provides a vector for building more complex structures to enhance binding affinity and selectivity for specific enzyme targets.

G cluster_pipeline Role in Drug Discovery Pipeline cluster_derivatization Chemical Derivatization start 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Key Intermediate) hydrolysis Hydrolysis (-CH₂COOH) start->hydrolysis Functional Group Transformation reduction Reduction (-CH₂CH₂NH₂) start->reduction Functional Group Transformation cycloaddition Cycloaddition (e.g., Tetrazoles) start->cycloaddition Functional Group Transformation library Library of Novel Imidazole Derivatives hydrolysis->library reduction->library cycloaddition->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit

Caption: Role as an intermediate in a drug discovery workflow.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques is employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the methyl protons (singlet, ~2.4 ppm), the methylene protons of the acetonitrile group (singlet, ~3.7 ppm), and distinct signals for the two aromatic protons on the imidazole ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the quaternary carbons of the imidazole ring, the methyl carbon, the methylene carbon, and the nitrile carbon (~117 ppm).[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion would be approximately m/z 122.07.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp peak for the nitrile (C≡N) stretch, typically appearing in the range of 2240-2260 cm⁻¹.

Safety, Handling, and Storage

As a nitrile-containing compound, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile must be handled with appropriate care, following standard laboratory safety protocols. Acetonitrile and related organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[10]

Table 2: Safety and Handling Guidelines

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from sources of ignition.[13][14]
First Aid (Skin Contact) Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[13]
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[13]
First Aid (Ingestion/Inhalation) Move the person to fresh air. If swallowed, wash out the mouth with water. Seek immediate medical attention in both cases.[13]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13]
Disposal Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[15]

Conclusion

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a strategically important heterocyclic compound. Its defined structure, combined with the versatile reactivity of the cyanomethyl group, makes it a valuable building block for the synthesis of novel, biologically active molecules. This guide provides the foundational knowledge required for researchers and drug development professionals to synthesize, characterize, and utilize this compound effectively and safely in their pursuit of new therapeutic agents. The insights into its potential applications underscore the continued importance of the imidazole scaffold in medicinal chemistry.

References

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  • Combi-Blocks, Inc. (2026, March 6).
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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11804695, (1-Imidazolyl)acetonitrile. Retrieved from [Link]

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  • Chemos GmbH & Co.KG. (2024, January 24).
  • Carl ROTH. (n.d.).
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • Kravchenko, D. V., et al. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PMC.
  • (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • NextSDS. (n.d.). 2-(1-methyl-1H-imidazol-4-yl)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2026). 2-(1h-imidazol-5-yl)acetonitrile (C5H5N3). Retrieved from [Link]

  • Chemsrc. (2025, August 23). 2-(1H-IMIDAZOL-4-YL)ACETONITRILE | CAS#:18502-05-1. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-(CYANOMETHYL)IMIDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • (2022, October 17).
  • Google Patents. (n.d.). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
  • (2023, August 27).
  • (n.d.). Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20455, 1H-Benzimidazole-2-acetonitrile. Retrieved from [Link]

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Foundational

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Guide to SMILES Notation, Structural Properties, and Applications

Executive Summary The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) is a highly versatile, nitrogen-rich heterocycle utilized extensively as a building block in medicinal chemistry and organic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) is a highly versatile, nitrogen-rich heterocycle utilized extensively as a building block in medicinal chemistry and organic synthesis[]. It serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting histamine receptors and kinase signaling pathways. Understanding its precise structural representation—specifically its Simplified Molecular-Input Line-Entry System (SMILES) notation—is paramount for accurate cheminformatics database querying, molecular docking studies, and synthetic route planning.

Chemical Identity and SMILES Deconstruction

The canonical SMILES string for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is CC1=NC=C(N1)CC#N[]. This string is a deterministic, topological map of the molecule's atomic connectivity, parsed by cheminformatics algorithms as follows:

  • C : The sequence initiates with the exocyclic methyl group attached to the C2 position of the imidazole ring.

  • C1 : This designates the C2 carbon of the imidazole core. The 1 acts as a numerical ring-closure label, marking the origin of the cyclic system.

  • =NC=C : This traces the conjugated backbone of the imidazole ring from the N3 nitrogen, to the C4 carbon, and finally to the C5 carbon.

  • (N1) : This branch represents the N1 nitrogen atom. The 1 pairs with the initial C1 label, effectively closing the five-membered heterocyclic ring.

  • CC#N : The sequence concludes with the linear acetonitrile side chain (-CH2-CN) extending from the C5 position.

SMILES_Logic Methyl C (Methyl) C1 C1 (Ring C2) Methyl->C1 N3 =N (Ring N3) C1->N3 C4 C (Ring C4) N3->C4 C5 =C (Ring C5) C4->C5 N1 (N1) (Ring N1) C5->N1 CH2 C (Methylene) C5->CH2 N1->C1 Ring Closure CN C#N (Nitrile) CH2->CN

Topological mapping of the SMILES string CC1=NC=C(N1)CC#N for structural parsing.

Mechanistic Insight: Tautomerism and Cheminformatic Implications

In solution, 1H-imidazoles undergo rapid annular tautomerism, meaning the proton dynamically shuttles between the N1 and N3 atoms. Consequently, the 5-substituted form (2-(2-Methyl-1H-imidazol-5-yl)acetonitrile) and the 4-substituted form (2-(2-Methyl-1H-imidazol-4-yl)acetonitrile) are rapidly interconverting tautomers. To maintain database consistency and prevent duplicate entries during high-throughput virtual screening, cheminformatics systems canonicalize these structures into a single representative SMILES string[2].

Physicochemical Properties

PropertyValue
IUPAC Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
CAS Number 59022-79-6
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Monoisotopic Mass 121.064 Da
Canonical SMILES CC1=NC=C(N1)CC#N
InChIKey ACMGYAIDSNGFQX-UHFFFAOYSA-N

Experimental Workflows & Protocols

To transition from in silico SMILES data to physical verification, a robust, self-validating analytical workflow is required. The following protocol ensures that a synthesized or procured physical sample perfectly matches the topological map defined by the SMILES string.

Protocol: Orthogonal Structural Verification (LC-MS and ¹H-NMR)

Objective: Confirm the molecular weight, purity, and atomic connectivity of the sample.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (FA).

  • Causality: The basic nature of the imidazole ring (pKa ~7) requires an acidic modifier (FA) to ensure complete protonation. This maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode and prevents signal suppression.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. Include a blank solvent injection prior to the sample.

  • Causality: The blank injection acts as a self-validating control to rule out column carryover. The high-aqueous initial condition is critical; the polar acetonitrile and imidazole moieties cause the compound to elute early, so starting at 5% organic ensures adequate column retention and sharp peak shape. The target mass is m/z 122.07[M+H]⁺.

Step 3: ¹H-NMR Spectroscopy

  • Dissolve 5.0 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire a standard 1D proton spectrum at 400 MHz.

  • Causality: DMSO-d₆ is deliberately chosen over CDCl₃. As a strong hydrogen-bond acceptor, DMSO-d₆ disrupts intermolecular hydrogen bonding between imidazole molecules. This significantly sharpens the signals and slows the tautomeric exchange enough to observe the broad N-H proton singlet (~12 ppm), which is typically invisible in non-polar solvents.

Step 4: Data Reconciliation Validate the SMILES structure against the NMR integration:

  • 3H singlet (~2.3 ppm): Corresponds to the isolated methyl group at C2.

  • 2H singlet (~3.8 ppm): Corresponds to the methylene group (-CH₂-) of the acetonitrile chain.

  • 1H singlet (~6.8 ppm): Corresponds to the isolated aromatic proton at the C4 position.

Analytical_Workflow Sample Sample Preparation (1 mg/mL in 50% MeOH + 0.1% FA) LC Liquid Chromatography (C18 Column, High Aqueous Gradient) Sample->LC NMR 1H-NMR Spectroscopy (DMSO-d6, 5 mg/0.5 mL) Sample->NMR MS Mass Spectrometry (ESI+, m/z 122.07 [M+H]+) LC->MS Data Structural Confirmation (Matches SMILES CC1=NC=C(N1)CC#N) MS->Data NMR->Data

Self-validating orthogonal analytical workflow for verifying the physical sample structure.

Applications in Drug Development

The CC1=NC=C(N1)CC#N scaffold is highly prized in medicinal chemistry. The nitrile group (C#N) acts as a synthetic linchpin; it can be cleanly reduced to a primary amine (yielding a histamine analog) or hydrolyzed to a carboxylic acid for peptide coupling. Furthermore, the methyl group at the C2 position introduces specific steric bulk. When this scaffold is incorporated into receptor ligands, the C2-methyl group restricts the conformational freedom of the molecule within the binding pocket, often serving as a critical determinant for receptor subtype selectivity (e.g., heavily favoring Histamine H3 over H4 receptors).

References

  • CAS 59022-79-6 2-(2-methyl-1H-imidazol-5-yl)acetonitrile, BOC Sciences.

  • CAS:21150-00-5, 2-(1H-Imidazol-4-yl)-2 ... - 毕得医药, Bidepharm.2

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in Organic Solvents

Introduction For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical early step in the journey from discovery to application. Poor solubility can creat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical early step in the journey from discovery to application. Poor solubility can create significant hurdles in formulation, bioavailability, and in-vitro testing, leading to increased development costs and potential late-stage failures[1]. This guide provides a comprehensive framework for determining the solubility of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a heterocyclic compound featuring both an imidazole ring and a nitrile group.

The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions[2]. The nitrile group adds polarity and a potential site for hydrogen bonding. The interplay of these functional groups dictates the compound's interaction with different solvents. This guide will not only outline the "how" of solubility determination but also delve into the "why," providing the scientific rationale behind the experimental design.

Theoretical Framework: Predicting Solubility Behavior

The foundational principle governing solubility is "like dissolves like." This means that substances with similar polarities tend to be miscible[3][4]. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile possesses a unique combination of polar and potentially non-polar characteristics that will influence its solubility profile.

Molecular Structure and Polarity:

  • Imidazole Ring: The imidazole ring is highly polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen)[2]. This suggests good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water[2].

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor, further enhancing solubility in polar solvents.

  • Methyl Group (-CH3): The methyl group is non-polar and will have a minor contribution to the overall polarity.

  • Acetonitrile Moiety (-CH2CN): The methylene bridge provides some flexibility to the molecule.

Based on its structure, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is expected to be more soluble in polar solvents than in non-polar solvents like hexane or toluene. Its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) will be intermediate and will depend on the specific solvent's ability to interact with the molecule's dipole moment.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development, determining the thermodynamic or equilibrium solubility is crucial[1]. This is the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution. The most widely accepted and recommended method for this is the shake-flask method [3][5][6].

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is a robust technique that, when executed correctly, provides a reliable measure of equilibrium solubility. The protocol is designed to ensure that the system reaches a true equilibrium between the dissolved and undissolved solute[3].

Step-by-Step Experimental Protocol:

  • Preparation of the Test System:

    • Add an excess amount of solid 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the chosen organic solvent. A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance)[5].

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours, but the exact time should be determined by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) until the concentration in the supernatant remains constant[3][5].

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully aspirate the supernatant (the saturated solution) and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings[3].

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and precise technique for this purpose[3].

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[1].

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile to vials B Add precise volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet excess solid D->E F Filter supernatant through a chemically inert filter E->F G Dilute filtered saturated solution F->G H Analyze by HPLC against a standard curve G->H I I H->I Report solubility (e.g., mg/mL)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)
HexaneNon-polar0.1< 0.1
TolueneNon-polar2.40.5
Diethyl EtherPolar Aprotic2.82.1
Ethyl AcetatePolar Aprotic4.415.8
AcetonePolar Aprotic5.135.2
AcetonitrilePolar Aprotic5.850.5
EthanolPolar Protic4.385.7
MethanolPolar Protic5.1> 100
WaterPolar Protic10.2> 100

Interpreting the Results:

The hypothetical data in Table 1 aligns with the theoretical predictions. The compound exhibits low solubility in non-polar solvents and increasing solubility with the polarity of the solvent. The highest solubilities are observed in polar protic solvents, likely due to their ability to engage in hydrogen bonding with both the imidazole ring and the nitrile group.

Conclusion

A thorough understanding of the solubility of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in various organic solvents is paramount for its successful development and application. This guide has provided a comprehensive framework, grounded in scientific principles, for the experimental determination of its solubility. By following the detailed shake-flask protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible solubility data. This information is a critical component of the compound's overall physicochemical profile and will inform subsequent stages of research and development, from formulation to in-vivo studies.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
  • World Health Organization. (n.d.). Annex 4. WHO.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
  • Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • ResearchGate. (2025, August 10). Solubility of Imidazoles in Ethers. Request PDF.
  • Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K.
  • ACS Publications. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data.
  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

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Foundational

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile as a synthetic intermediate

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile as a Synthetic Intermediate Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern medicinal chemistry and p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile as a Synthetic Intermediate

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile emerges as a particularly valuable heterocyclic building block, embodying the principles of molecular economy and synthetic versatility. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: the imidazole core, a privileged scaffold in numerous biologically active compounds, and the reactive acetonitrile side chain, a gateway to a multitude of chemical transformations.[1][2]

The imidazole ring is a cornerstone of many therapeutic agents, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[2] This makes it a frequent component in drugs targeting a wide array of diseases, including fungal infections, cancer, and inflammatory conditions.[3][4][5] The acetonitrile group, meanwhile, is not merely a placeholder; it is a versatile functional handle that can be elaborated into amines, carboxylic acids, amides, or participate in cyclization reactions to forge new heterocyclic systems.[6][7][8] This guide provides a senior application scientist’s perspective on the synthesis, properties, and strategic application of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, offering field-proven insights for researchers engaged in drug discovery and process development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The data below are compiled from various chemical information sources and provide a baseline for laboratory handling, reaction planning, and analytical characterization.

Table 1: Physicochemical Properties of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

PropertyValueSource
CAS Number 59022-79-6[9]
Molecular Formula C₆H₇N₃[10]
Molecular Weight 121.14 g/mol [11]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in polar organic solventsGeneral knowledge
Topological Polar Surface Area 41.6 Ų[11][12]
Spectroscopic Characterization (Representative Data)
  • ¹H NMR: Expect signals for the methyl group (singlet, ~2.4 ppm), the methylene group (singlet, ~3.7-4.0 ppm), and the imidazole ring proton (singlet, ~7.0-7.5 ppm).

  • ¹³C NMR: Expect distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon (~115-120 ppm), and the carbons of the imidazole ring.

  • IR Spectroscopy: A sharp, strong absorption band around 2240-2260 cm⁻¹ is expected, which is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 122.07.

Synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

The most direct and logical pathway to this intermediate involves a nucleophilic substitution reaction, specifically the cyanation of a pre-functionalized imidazole precursor. This approach is efficient and relies on well-established chemical principles.

Synthetic Pathway Overview

The synthesis is predicated on the reaction of 2-methyl-5-(chloromethyl)-1H-imidazole with a cyanide salt. This is a classic Sₙ2 reaction where the cyanide anion acts as the nucleophile, displacing the chloride leaving group.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Methyl-5-(chloromethyl)-1H-imidazole C Solvent: Acetonitrile or DMF Base: K2CO3 (optional) Catalyst: Phase-Transfer (optional) A->C Reacts with B Sodium or Potassium Cyanide (NaCN/KCN) B->C D 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile C->D Yields

Caption: Synthetic pathway for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the S-alkylation of heterocyclic compounds.[13] It is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion.

Materials & Equipment:

  • 2-Methyl-5-(chloromethyl)-1H-imidazole hydrochloride

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-5-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 volumes relative to the starting material). The use of a polar aprotic solvent like acetonitrile is crucial as it effectively dissolves the reactants while not interfering with the nucleophilic attack.[14][15]

  • Nucleophile Addition: Carefully add potassium cyanide (1.2 eq). (Safety Note: All operations involving cyanide salts must be performed in a well-ventilated fume hood. Acidic conditions must be strictly avoided to prevent the formation of highly toxic HCN gas.)

  • Reaction Execution: Stir the resulting suspension at room temperature for 30 minutes, then heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 95:5) until the starting material spot is no longer visible (typically 4-8 hours). This step is critical for ensuring the reaction goes to completion and avoids over-running, which could lead to side products.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Table 2: Representative Reaction Parameters

ParameterCondition/ReagentRationale
Nucleophile KCN or NaCNProvides the cyanide anion for the Sₙ2 displacement.
Base K₂CO₃Neutralizes the HCl from the starting material salt and any trace acid.
Solvent Acetonitrile (or DMF)Polar aprotic solvent that facilitates Sₙ2 reactions.[6][7]
Temperature 50-60 °CProvides sufficient activation energy without promoting decomposition.
Monitoring TLCEnsures reaction completion and informs work-up timing.[14]

Applications as a Strategic Synthetic Intermediate

The true value of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile lies in its potential for elaboration into more complex, high-value molecules. Its application is a key step in the synthesis of various pharmaceutical agents, including antifungal drugs like Luliconazole, where similar imidazole acetonitrile derivatives are crucial intermediates.[16]

Key Chemical Transformations

The acetonitrile moiety is a versatile functional group that can undergo several important transformations:

  • Hydrolysis: Treatment with strong acid or base will hydrolyze the nitrile to a carboxylic acid, yielding (2-Methyl-1H-imidazol-5-yl)acetic acid, a useful building block for amide couplings.

  • Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine, 2-(2-Methyl-1H-imidazol-5-yl)ethanamine. This introduces a basic nitrogen center, common in many pharmacophores.

  • Cyclization Reactions: The activated methylene group adjacent to the nitrile can be deprotonated and used as a nucleophile to construct new rings, a common strategy in heterocyclic synthesis.[3]

Exemplary Synthetic Workflow

The following workflow illustrates how the intermediate can be integrated into a drug discovery program to generate a small library of compounds for screening.

G cluster_transformations Key Transformations cluster_products Derivative Scaffolds cluster_application Application in Drug Discovery A 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile B Hydrolysis (H+ or OH-) A->B C Reduction (e.g., H2/Raney Ni) A->C D Cyclization (with bifunctional reagent) A->D E (2-Methyl-1H-imidazol-5-yl)acetic Acid B->E F 2-(2-Methyl-1H-imidazol-5-yl)ethanamine C->F G Novel Heterocyclic Derivatives (e.g., Imidazo-pyrimidines) D->G H Amide Library Synthesis E->H I Further Derivatization F->I G->I J Biological Screening H->J I->J

Caption: Workflow for the elaboration of the intermediate in drug discovery.

Conclusion

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile stands as a testament to the power of well-designed synthetic intermediates. It provides a reliable and efficient entry point to a wide range of substituted imidazole derivatives, a class of compounds with proven and continued importance in pharmaceutical research.[2][17] The synthetic route is straightforward, and the intermediate's dual functionality offers a rich platform for chemical exploration. For researchers and scientists in drug development, a comprehensive understanding of such key building blocks is not merely advantageous; it is essential for the rapid and innovative development of next-generation therapeutics.

References

  • 2-(2-Methyl-1H-iMidazol-5-yl)
  • 2-(5-methyl-1H-imidazol-4-yl)
  • 2-(1-Methyl-1h-imidazol-5-yl)acetonitrile hydrochloride. ChemScene.
  • Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
  • Supplementary Inform
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Royal Society of Chemistry.
  • 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile. BLDpharm.
  • Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
  • 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block. Benchchem.
  • Synthesis and Evaluation of N-substituted Imidazole Deriv
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • (1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride. Sigma-Aldrich.
  • (1-Imidazolyl)acetonitrile. PubChem.
  • 1-(CYANOMETHYL)IMIDAZOLE. PharmaCompass.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC.
  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.
  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
  • An In-depth Technical Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Benchchem.
  • Acetonitrile in the Pharmaceutical Industry. Yufeng.
  • Acetonitrile in the Pharmaceutical Industry. Lab Alley.
  • New Horizon and Advancements in Synthetic and Biological Applications of Active Methylene Acetonitrile: Mini‐Review.

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Exploratory

Biological Potential of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of medicinal chemistry and neuropharmacology, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6), also referred to via its tautomer 2-(2-methyl-1H-imidazol-4-yl)acetonitrile, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and neuropharmacology, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6), also referred to via its tautomer 2-(2-methyl-1H-imidazol-4-yl)acetonitrile, serves as a privileged synthetic intermediate. While the nitrile itself is largely biologically inert, it represents the direct biochemical precursor to 2-methylhistamine , a highly selective Histamine H1-receptor agonist. This whitepaper dissects the chemical ontology of this compound, its translation into potent histaminergic modulators, and the self-validating experimental workflows required to harness its biological potential.

Chemical Ontology and Structural Causality

The biological utility of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (2-MIA) is rooted in its structural homology to the imidazole core of endogenous histamine.

  • Annular Tautomerism: In physiological and protic solvent conditions, the compound undergoes rapid proton exchange between the N1 and N3 atoms, meaning the 4-cyanomethyl and 5-cyanomethyl forms exist in a dynamic equilibrium.

  • The Latent Pharmacophore: The cyanomethyl ( −CH2​−C≡N ) group is a latent ethylamine side chain. The reduction of this nitrile group is the critical activation step that unveils the primary amine necessary for receptor anchoring, transforming the inert precursor into a bioactive agonist.

Pharmacological Translation: The H1 Receptor Axis

The true biological potential of 2-MIA is realized upon its conversion to 2-methylhistamine. Unlike endogenous histamine, which indiscriminately activates H1, H2, H3, and H4 receptors, 2-methylhistamine exhibits profound selectivity for the H1 receptor.

Molecular Determinants of Selectivity

The causality behind this selectivity lies in steric hindrance. The addition of the methyl group at the C2 position of the imidazole ring creates a severe steric clash within the binding pocket of the H2 receptor. However, the H1 receptor's orthosteric site is structurally accommodating to this C2 substitution, allowing the molecule to maintain high binding affinity.

Physiological Implications

By isolating H1 receptor activation, derivatives of 2-MIA have been instrumental in mapping specific physiological pathways:

  • Cardiovascular System: In isolated, blood-perfused models, the administration of 2-methylhistamine induces potent1[1]. These effects are entirely abolished by the selective H1 antagonist mepyramine, confirming the H1-dependent mechanism.

  • Central Nervous System (CNS): In the cerebral cortex, 2-methylhistamine triggers a pronounced 2[2] and acts as a partial agonist in the3[3].

Quantitative Pharmacodynamics

To contextualize the biological potential of the 2-MIA derivative (2-methylhistamine), it is compared against endogenous histamine and the H2-selective 4-methylhistamine. The data below summarizes their relative receptor affinities and primary physiological outcomes.

CompoundH1 Relative Potency (%)H2 Relative Potency (%)Primary Physiological Effect
Histamine 100.0100.0Universal systemic activation
2-Methylhistamine ~16.5~2.0Vasoconstriction, Cortical depression[1][2]
4-Methylhistamine ~0.2~43.0Vasodilation, Positive inotropy[1]

(Note: Potency values are expressed relative to histamine = 100% in standard guinea pig ileum (H1) and atrium (H2) assays).

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand that successful synthesis and validation rely on controlling chemical equilibriums and minimizing assay background noise.

Protocol A: Chemoselective Reduction of 2-MIA to 2-Methylhistamine

Objective: Convert the nitrile precursor to a primary amine while preventing secondary amine dimerization.

  • Solvent Preparation: Dissolve 10 mmol of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in 50 mL of absolute ethanol.

  • Ammonia Saturation (Critical Causality): Bubble anhydrous ammonia gas ( NH3​ ) into the solution until saturated. Why? Primary amines generated during nitrile reduction can attack unreacted imine intermediates, forming unwanted secondary amines. The excess ammonia shifts the equilibrium, suppressing this side reaction and maximizing primary amine yield.

  • Catalyst Addition: Add 1.0 g of active Raney-Nickel catalyst. Why Raney-Ni? Unlike Palladium on Carbon (Pd/C), Raney-Nickel is highly chemoselective for aliphatic nitriles and is less prone to poisoning by the basic imidazole nitrogen.

  • Hydrogenation: Transfer to a Parr shaker, pressurize with H2​ to 50 psi, and agitate at room temperature for 4-6 hours until hydrogen uptake ceases.

  • Workup: Filter the mixture over a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure and precipitate the product as a dihydrochloride salt using ethanolic HCl.

Protocol B: Radioligand Binding Validation (H1 Affinity)

Objective: Validate the H1 receptor affinity of the synthesized 2-methylhistamine using a competitive binding assay[3].

  • Tissue Preparation: Homogenize guinea-pig cerebral cortex (a tissue rich in H1 receptors) in ice-cold 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Filter Pre-treatment (Critical Causality): Pre-soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour. Why? Glass fiber filters carry a negative charge that non-specifically binds basic amines. PEI neutralizes this charge, drastically reducing background noise and ensuring a high signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 1 nM of [3H] -mepyramine (a specific H1 antagonist), and varying concentrations ( 10−9 to 10−4 M) of the synthesized 2-methylhistamine. Why an antagonist radioligand? Using an antagonist keeps the receptor in a uniform conformational state, allowing for precise measurement of the agonist's displacement capacity.

  • Termination: Incubate for 30 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression.

Mechanistic Visualizations

Workflow P 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Precursor) R Catalytic Hydrogenation (Raney-Ni / NH3) P->R Reduction M 2-Methylhistamine (Active Metabolite) R->M A Radioligand Binding Assay ([3H]-Mepyramine) M->A Evaluation V Pharmacological Validation (H1 Selectivity) A->V

Fig 1. Synthetic and pharmacological workflow for 2-MIA.

Pathway A 2-Methylhistamine (H1 Agonist) B Histamine H1 Receptor (GPCR) A->B C Gq/11 Protein B->C D Phospholipase C (PLC) C->D E Inositol Triphosphate (IP3) D->E F Diacylglycerol (DAG) D->F G Intracellular Ca2+ Release E->G H Protein Kinase C (PKC) F->H I Physiological Response (e.g., Vasoconstriction) G->I H->I

Fig 2. H1 receptor signaling cascade activated by 2-methylhistamine.

References

  • Source: PubMed (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)

Sources

Foundational

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Critical Synthon in the Development of Histamine Receptor Ligands

Executive Summary In the landscape of medicinal chemistry, the imidazole ring represents a privileged scaffold, deeply embedded in the structures of numerous active pharmaceutical ingredients (APIs). Specifically, 2-(2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the imidazole ring represents a privileged scaffold, deeply embedded in the structures of numerous active pharmaceutical ingredients (APIs). Specifically, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) serves as a highly versatile, bifunctional building block. It is primarily utilized in the synthesis of histamine H3 and H4 receptor ligands, kinase inhibitors, and atypical antipsychotics[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, core mechanistic utility in drug design, and self-validating synthetic workflows required to harness its potential in modern drug development.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is critical for downstream formulation and synthetic planning[2]. A defining feature of this molecule is its annular tautomerism . In solution, the proton rapidly exchanges between the two nitrogen atoms of the imidazole ring, meaning the 4-yl and 5-yl regioisomers exist in a dynamic equilibrium. This tautomerism is a critical factor in how the resulting pharmacophores interact with target receptor pockets via hydrogen bonding.

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
CAS Registry Number 59022-79-6
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Tautomeric State Rapid interconversion with 2-(2-methyl-1H-imidazol-4-yl)acetonitrile
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Donors/Acceptors 1 / 2
Solubility Profile High in Methanol, DMSO, DMF; Low in non-polar organics

Core Mechanistic Role in Drug Design

The strategic value of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile lies in its dual functionality:

  • The 2-Methylimidazole Core: The methyl group at the C2 position provides specific steric bulk that significantly alters receptor subtype selectivity. For instance, while histamine activates all four receptors (H1-H4), the introduction of a 2-methyl group heavily biases the ligand toward H1 or H3/H4 receptor agonism while diminishing H2 activity[3].

  • The Acetonitrile Moiety: The nitrile group is a "masked" functional handle. It can be hydrolyzed to a carboxylic acid, converted to a tetrazole (a bioisostere for carboxylic acids), or, most commonly, reduced to a primary amine to yield 2-methylhistamine analogs[4].

Synthetic Workflows & Experimental Protocols

To integrate this synthon into a drug discovery pipeline, robust and reproducible synthetic routes are required. Below are field-proven, self-validating protocols for the synthesis of the nitrile and its subsequent reduction.

Protocol A: Cyanation to form 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

This protocol describes the conversion of 5-(chloromethyl)-2-methyl-1H-imidazole to the target nitrile.

  • Scientific Causality: The use of anhydrous DMF as a solvent accelerates the SN2 displacement of the chloride by the cyanide ion. Potassium carbonate ( K2​CO3​ ) is utilized not as a nucleophile, but to neutralize the hydrochloride salt of the starting material, freeing the basic imidazole nitrogen and preventing the formation of toxic HCN gas.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 5-(chloromethyl)-2-methyl-1H-imidazole hydrochloride (10.0 g, 59.8 mmol) in anhydrous DMF (100 mL).

  • Free-Basing: Add K2​CO3​ (8.26 g, 59.8 mmol). Stir for 30 minutes at 25°C.

  • Cyanation (CRITICAL SAFETY): In a highly ventilated fume hood, add Sodium Cyanide (NaCN) (3.52 g, 71.8 mmol, 1.2 eq) in one portion.

  • Reaction & Self-Validation (IPC): Heat the mixture to 60°C. After 3 hours, sample 10 µL, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Checkpoint: Proceed to workup only when the starting material mass is <2% relative to the product mass ( m/z 122.1 [M+H]+ ).

  • Workup: Cool to room temperature. Quench by pouring into 300 mL of ice-water containing a mild bleach solution (to destroy residual cyanide). Extract with Ethyl Acetate (3 x 150 mL). Wash organic layers heavily with brine (3 x 100 mL) to partition the DMF into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: Reduction to 2-(2-Methyl-1H-imidazol-5-yl)ethanamine

The reduction of the nitrile yields an active pharmacophore (a 2-methylhistamine derivative).

  • Scientific Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. If left unchecked, the newly formed primary amine can attack this imine, yielding an unwanted secondary amine dimer. By conducting the hydrogenation in methanolic ammonia , the massive excess of ammonia shifts the equilibrium, exclusively trapping the imine to form the desired primary amine.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (5.0 g) in 7 N NH3​ in Methanol (50 mL).

  • Catalyst Addition: Under an argon blanket, carefully add a slurry of Raney Nickel (approx. 1.0 g). (Warning: Raney Ni is highly pyrophoric).

  • Hydrogenation: Purge the vessel with H2​ gas and maintain under a 1 atm H2​ balloon at 25°C for 12 hours.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH:NH4OH 80:18:2). The reaction is complete when the UV-active starting material spot is entirely replaced by a highly polar, ninhydrin-positive spot.

  • Filtration: Filter the mixture through a pad of Celite. Do not allow the filter cake to dry. Concentrate the filtrate to yield the ethanamine derivative.

SynthWorkflow A 2-Methyl-1H-imidazole- 5-carbaldehyde B (2-Methyl-1H-imidazol- 5-yl)methanol A->B NaBH4 Reduction C 5-(Chloromethyl)-2- methyl-1H-imidazole B->C SOCl2 Chlorination D 2-(2-Methyl-1H-imidazol- 5-yl)acetonitrile (Target) C->D NaCN, DMF Cyanation E 2-(2-Methyl-1H-imidazol- 5-yl)ethanamine D->E Raney Ni, H2, NH3 Reduction

Figure 1: Step-by-step synthetic workflow from carbaldehyde precursor to the active ethanamine.

Pharmacological Applications: Histamine Receptor Modulation

Once converted to its ethanamine derivative, the scaffold acts as a potent ligand for Histamine Receptors, specifically the H3 and H4 subtypes[1]. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o​ proteins.

Upon binding of the 2-methylhistamine analog, the receptor undergoes a conformational shift that activates the Gαi/o​ subunit. This activation directly inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. In the central nervous system, this pathway modulates the release of neurotransmitters (such as acetylcholine, dopamine, and serotonin), making these ligands highly valuable in research targeting neurodegenerative diseases and sleep disorders[3].

SignalingPathway Ligand Ethanamine Derivative (Agonist) Receptor Histamine H3/H4 Receptor (GPCR) Ligand->Receptor Binds & Activates G_protein Gαi/o Protein Receptor->G_protein Conformational Shift AC Adenylyl Cyclase G_protein->AC Inhibits Activity cAMP cAMP Levels AC->cAMP Decreases Production Effect Modulated Neurotransmitter Release cAMP->Effect Downstream Signaling

Figure 2: Gαi/o-coupled signaling pathway modulated by 2-methylhistamine derivatives.

Analytical Characterization Benchmarks

To ensure the structural integrity and purity of the synthesized 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, rigorous analytical validation is required. Table 2 outlines the expected spectroscopic benchmarks for the pure compound.

Table 2: Analytical Validation Parameters
Analytical TechniqueExpected Signals / Benchmarks
¹H-NMR (DMSO-d₆, 400 MHz) δ 11.8 (br s, 1H, NH ), 6.8 (s, 1H, Ar-H ), 3.8 (s, 2H, CH₂ ), 2.2 (s, 3H, CH₃ )
¹³C-NMR (DMSO-d₆, 100 MHz) δ 143.5, 129.0, 118.5 (C≡N ), 115.2, 16.5, 13.2
LC-MS (ESI+) m/z 122.1 [M+H]+
FT-IR Spectroscopy ~2250 cm⁻¹ (C≡N stretch, sharp), ~3100-3300 cm⁻¹ (N-H stretch, broad)

Conclusion

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is far more than a simple chemical intermediate; it is a meticulously designed synthon that grants access to complex, biologically active chemical space. By understanding its tautomeric nature, leveraging its bifunctional reactivity, and employing self-validating protocols with strict in-process controls (IPCs), drug development professionals can reliably utilize this compound to synthesize next-generation GPCR modulators and kinase inhibitors.

References

  • University of Regensburg Publications. "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands". Institutional Repository. URL: [Link]

  • NextSDS. "2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information". NextSDS Database. URL:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Significance of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Executive Summary In the landscape of medicinal chemistry and pharmacology, certain chemical intermediates serve as foundational pillars for paradigm-shifting discoveries. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and pharmacology, certain chemical intermediates serve as foundational pillars for paradigm-shifting discoveries. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is one such critical intermediate. While not an active pharmaceutical ingredient (API) itself, it is the direct synthetic precursor to 2-methylhistamine , a selective Histamine H1 receptor agonist. The synthesis and subsequent application of this compound in the early 1970s provided the necessary pharmacological tools to definitively prove the existence of multiple histamine receptor subtypes, forever altering the trajectory of antihistamine and anti-ulcer drug development.

This technical guide provides an in-depth analysis of the compound’s historical significance, structural dynamics, and the field-proven synthetic workflows required to utilize it in modern drug discovery.

Historical Context: The Subtyping of Histamine Receptors

Prior to 1972, the scientific community recognized that classic antihistamines (like diphenhydramine) could block allergic responses but failed to inhibit histamine-induced gastric acid secretion. In 1966, Ash and Schild proposed that the receptors blocked by classic antihistamines be designated as "H1", leaving the unblocked receptors unclassified[1].

The breakthrough occurred in 1972 when Sir James Black and his colleagues at Smith Kline and French Laboratories sought to prove the existence of a second receptor subtype (H2). To achieve this, they required highly selective pharmacological tools. By systematically methylating the imidazole ring of histamine, they discovered that spatial modifications drastically altered receptor affinity:

  • 2-Methylhistamine acted almost exclusively on H1 receptors[1].

  • 4-Methylhistamine acted selectively on the newly defined H2 receptors[1].

The creation of 2-methylhistamine relied entirely on the successful synthesis of its nitrile precursor, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile [2]. This molecule allowed researchers to isolate H1-mediated physiological responses—such as smooth muscle contraction and vascular permeability—from H2-mediated gastric secretion.

Chemical Identity & Structural Dynamics

  • IUPAC Name: 2-(2-methyl-1H-imidazol-5-yl)acetonitrile

  • CAS Number:

  • Molecular Formula: C₆H₇N₃

  • Molecular Weight: 121.14 g/mol

Tautomeric Equivalency: A critical structural dynamic for application scientists to understand is the tautomerism of the imidazole ring. In solution, the mobile proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. Consequently, 2-(2-methyl-1H-imidazol-5-yl)acetonitrile and 2-(2-methyl-1H-imidazol-4-yl)acetonitrile are the exact same chemical entity. The 4-yl and 5-yl positions are chemically equivalent unless the N1 position is substituted with a protecting group (e.g., Trityl or Boc), which locks the tautomeric state.

Experimental Workflows: Synthesis & Reduction

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot effectively.

Protocol 1: Nucleophilic Cyanation to form 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Objective: Synthesize the nitrile intermediate via an Sₙ2 displacement. Causality: Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic. It solvates the potassium cation (K⁺) effectively while leaving the cyanide anion (CN⁻) unsolvated and highly nucleophilic, facilitating a rapid Sₙ2 attack on the primary alkyl chloride.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride in anhydrous DMF under an inert argon atmosphere.

  • Nucleophilic Substitution: Add 2.5 equivalents of Potassium Cyanide (KCN) portion-wise at 0°C. Caution: Highly toxic. The excess KCN neutralizes the hydrochloride salt and provides the nucleophile.

  • Reaction Propagation: Warm the mixture to room temperature and stir for 12 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): Analyze the crude mixture via LC-MS (ESI+). The disappearance of the starting material (m/z ~131) and the emergence of a dominant peak at m/z 122.1 [M+H]⁺ confirms successful cyanation.

Protocol 2: Catalytic Hydrogenation to 2-Methylhistamine

Objective: Reduce the nitrile group to a primary aliphatic amine. Causality: The reduction of nitriles often yields unwanted secondary amines because the highly reactive intermediate imine can condense with the newly formed primary amine. To suppress this, the reaction is conducted in methanolic ammonia (NH₃). The massive excess of ammonia shifts the equilibrium, trapping the intermediate imine and ensuring exclusive formation of the primary amine.

  • Catalyst Preparation: Suspend Raney Nickel (catalytic amount, ~10% w/w) in 7N Methanolic Ammonia inside a high-pressure Parr reactor vessel.

  • High-Pressure Hydrogenation: Add the purified 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. Pressurize the vessel with Hydrogen gas (H₂) to 50 psi and agitate at room temperature for 24 hours.

  • Filtration: Carefully vent the H₂ gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not let the filter cake dry.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to yield crude 2-methylhistamine.

  • Self-Validation (IPC): Spot the product on a silica TLC plate and stain with Ninhydrin. A distinct purple spot confirms the presence of a primary aliphatic amine. LC-MS should yield a mass of m/z 126.1 [M+H]⁺ .

Synthesis A 4-(Chloromethyl)-2-methyl-1H-imidazole B KCN / DMF (Nucleophilic Substitution) A->B C 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) B->C D H2, Raney Ni / NH3 (Nitrile Reduction) C->D E 2-Methylhistamine (H1 Receptor Agonist) D->E

Synthetic workflow of 2-methylhistamine from 4-(chloromethyl)-2-methyl-1H-imidazole.

Receptor Signaling & Quantitative Data

Once synthesized, 2-methylhistamine acts as a highly specific pharmacological probe. The addition of the methyl group at the C2 position creates a steric clash that severely hinders binding to the H2 receptor, while maintaining strong affinity for the H1 receptor[2].

Table 1: Comparative Receptor Selectivity of Histamine Analogues
CompoundH1 Receptor Relative ActivityH2 Receptor Relative ActivityPrimary Pharmacological Utility
Histamine 100100Endogenous pan-agonist
2-Methylhistamine 16.5~2.0 - 4.4Selective H1 agonist tool
4-Methylhistamine 0.243.0Selective H2 agonist tool
(Data synthesized from historical pharmacological assays establishing receptor subtyping)

When 2-methylhistamine binds to the H1 receptor, it triggers a classic Gq/11-coupled signal transduction cascade[3]. This pathway is responsible for the physiological manifestations of allergic responses, including the peripheral neuronal mechanism of itch and smooth muscle contraction.

Signaling Agonist 2-Methylhistamine H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Histamine H1 receptor Gq/11-coupled signaling pathway activated by 2-methylhistamine.

References

  • 2-(2-methyl-1H-imidazol-4-yl)acetonitrile | 59022-79-6, Sigma-Aldrich.

  • [1] HISTAMINE : New England Journal of Medicine, Ovid. 1

  • [2] Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors, Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Peripheral Neuronal Mechanism of Itch - Histamine Receptors, NCBI - NIH. 3

Sources

Foundational

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Guide to Safety, Handling, and Mechanistic Toxicology

Executive Summary In contemporary medicinal chemistry, the imidazole scaffold is a privileged structure, frequently utilized in the development of histamine receptor modulators, kinase inhibitors, and antifungal agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the imidazole scaffold is a privileged structure, frequently utilized in the development of histamine receptor modulators, kinase inhibitors, and antifungal agents. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) serves as a critical synthetic intermediate in these pipelines [1]. However, the convergence of a nucleophilic imidazole ring and an electrophilic nitrile group presents unique toxicological and handling challenges.

This whitepaper provides an authoritative, causality-driven guide to the safety, physicochemical profiling, and self-validating handling protocols for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. Designed for senior researchers and drug development professionals, this document bridges the gap between regulatory hazard classifications and practical, bench-level execution.

Physicochemical & Toxicological Profile

To design effective safety protocols, one must first understand the intrinsic properties of the molecule. The acute toxicity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is driven by its aerodynamic properties (if aerosolized) and its potential to act as both a skin irritant and a systemic toxicant upon absorption [2].

The table below synthesizes the quantitative physicochemical data and analogous Global Harmonized System (GHS) hazard classifications based on closely related isomeric structures (e.g., 2-(5-methyl-1H-imidazol-4-yl)acetonitrile) [1][3].

Table 1: Quantitative Data and Hazard Summary
Property / AttributeValue / Classification
Chemical Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
CAS Registry Number 59022-79-6
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Topological Polar Surface Area (TPSA) ~52.6 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 1 / 2
GHS Hazard Codes H302 (Harmful if swallowed)H312 (Harmful in contact with skin)H332 (Harmful if inhaled)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H336 (May cause drowsiness or dizziness)
Signal Word Warning / Danger (Concentration dependent)

Mechanistic Toxicology & Reactivity

Expertise & Causality: Standard Safety Data Sheets (SDS) often list hazards without explaining the why. The toxicity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is biphasic, involving both direct chemical irritation and metabolic bioactivation.

  • Direct Irritation (H315, H319): The basic nitrogen of the imidazole ring can abstract protons from biological fluids, leading to localized pH alterations and protein denaturation on mucosal surfaces (eyes, respiratory tract).

  • Systemic Toxicity (H302, H312, H332): While the nitrile group (-C≡N) is generally stable under physiological conditions, hepatic Cytochrome P450 (CYP450) enzymes can oxidize the imidazole ring. This oxidation can generate reactive epoxide intermediates that covalently bind to cellular macromolecules, triggering hepatotoxicity or localized cellular damage.

Below is a visualization of the proposed metabolic and chemical degradation pathways that necessitate strict PPE and handling controls.

G A 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B In vivo (Liver) D Nitrile Hydrolysis (Strong Acid/Base Exposure) A->D Chemical Degradation C Epoxide Intermediate (Reactive Electrophile) B->C F Covalent Binding to Proteins (Cellular Toxicity) C->F Nucleophilic Attack E Carboxylic Acid Derivative (Excreted / Less Toxic) D->E

Figure 1: Proposed metabolic and chemical degradation pathways of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile.

Self-Validating Experimental Protocols

To ensure Trustworthiness , protocols must not rely solely on human compliance; they must incorporate self-validating checkpoints. If a step fails, the protocol must naturally halt, preventing exposure.

Protocol A: Safe Weighing and Transfer (Self-Validating)

Objective: Prevent inhalation of aerosolized particulates (H332) and dermal contact (H312). Causality: The compound's low molecular weight (121.14 g/mol ) and crystalline nature mean that static electricity during weighing can cause particles to become airborne.

  • Environmental Preparation:

    • Action: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

    • Self-Validation Check: Before opening the reagent bottle, hold a Kimwipe near the sash opening. If the tissue is not visibly pulled inward by negative pressure, abort the procedure .

  • Static Mitigation:

    • Action: Pass a static eliminator (anti-static ionizer fan) over the analytical balance, spatulas, and weigh boats for 30 seconds prior to handling.

    • Causality: Eliminating static charge prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Transfer & Dissolution:

    • Action: Weigh the desired mass into a tared, sealable vial (not an open weigh boat). Seal the vial before removing it from the hood.

    • Self-Validation Check: Invert the sealed vial gently. If any powder escapes or is visible on the exterior threads, return to the hood and decontaminate the exterior before transport.

Protocol B: Spill Response and Decontamination Workflow

Objective: Safely neutralize and remove accidental spills without generating secondary hazards (e.g., toxic gas release). Causality: Sweeping dry powder generates dust. Using strong acids to clean the spill can protonate the nitrile, potentially leading to hydrolysis and the release of trace hydrogen cyanide (HCN) under extreme conditions. Therefore, wet-wiping with mild, alkaline oxidizing agents (like 10% sodium hypochlorite) is required.

G Start Spill Detected Assess Assess Spill State (Solid vs. Solution) Start->Assess PPE Don Advanced PPE (N95/P100, Double Nitrile Gloves) Assess->PPE Solid Solid Spill: Moisten with Water (Prevents Aerosolization) PPE->Solid If Powder Liquid Liquid Spill: Absorb with Inert Material (e.g., Vermiculite) PPE->Liquid If Dissolved Collect Collect in Sealed Hazardous Waste Container Solid->Collect Liquid->Collect Decon Decontaminate Surface (10% Bleach Solution) Collect->Decon Validate Self-Validation: Swab Surface with pH Paper (Wash until pH = 7) Decon->Validate

Figure 2: Self-validating spill response and decontamination workflow for toxic nitrile derivatives.

Step-by-Step Decontamination Execution:

  • Containment: Isolate the area. Don a P100 respirator and double nitrile gloves.

  • Suppression: If solid, lightly mist the powder with distilled water to increase particle mass and cohesion. Do not use a high-pressure stream, which will scatter the powder.

  • Collection: Use a disposable plastic scoop to transfer the dampened mass into a hazardous waste container.

  • Neutralization: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. The alkaline bleach helps degrade residual active pharmaceutical ingredients (APIs) safely.

  • Validation (Crucial): Wash the surface with distilled water. Press a strip of universal pH paper against the wet surface. If the pH is >7 (alkaline), residual bleach and potentially unreacted compound remain. Repeat the water wash until the pH reads exactly 7.0.

Storage and Incompatibilities

To maintain the integrity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and prevent hazardous degradation:

  • Storage Conditions: Store at 2–8°C in a tightly sealed, light-resistant container. The compound should be kept under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the imidazole ring [2].

  • Incompatibilities: Strictly avoid contact with strong oxidizing agents, strong acids, and strong bases. Acidic conditions can protonate the imidazole ring, altering its solubility profile, while extreme thermal stress can lead to the emission of toxic fumes, including nitrogen oxides (NOx) and cyanides.

References

  • NextSDS Database. "2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information." NextSDS.
  • Sigma-Aldrich. "2-(2-methyl-1H-imidazol-4-yl)acetonitrile | 59022-79-6." Sigma-Aldrich Product Catalog.
  • Ambeed. "18502-05-1|2-(4-Imidazolyl)acetonitrile - Physicochemical Properties and Hazard Statements." Ambeed.

Protocols & Analytical Methods

Method

Synthesis and Isolation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Overview 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Overview

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known as 2-methyl-4-cyanomethylimidazole) is a critical synthetic intermediate widely utilized in the development of histamine receptor ligands and farnesyl protein transferase inhibitors . The synthesis of this compound relies on a robust, three-step linear sequence starting from the commercially available 2-methylimidazole.

The mechanistic pathway is governed by three distinct transformations:

  • Regioselective Hydroxymethylation: 2-methylimidazole undergoes electrophilic aromatic substitution with formaldehyde. The 2-methyl group and the electron-rich nature of the imidazole ring direct the hydroxymethylation exclusively to the 4(5)-position, yielding 4-hydroxymethyl-2-methylimidazole.

  • Chlorination: The primary alcohol is converted into a highly reactive benzylic-like chloride using thionyl chloride ( SOCl2​ ). The product is isolated as 4-chloromethyl-2-methylimidazole hydrochloride, which protects the basic imidazole nitrogen and prevents premature self-alkylation.

  • Cyanation (Nucleophilic Substitution): The hydrochloride salt is reacted with an excess of potassium cyanide (KCN) in a mixed solvent system. KCN acts dually as an acid scavenger (neutralizing the HCl salt) and as a nucleophile, yielding the target nitrile.

Reaction Pathway Visualization

SynthesisPathway A 2-Methylimidazole B 4-Hydroxymethyl- 2-methylimidazole A->B Formaldehyde Heat, Base C 4-Chloromethyl- 2-methylimidazole HCl B->C SOCl2 0°C to Reflux D 2-(2-Methyl-1H-imidazol- 5-yl)acetonitrile C->D KCN (excess) EtOH/H2O, 0°C

Figure 1: Three-step synthetic workflow for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Reagents, Equipment, and Safety Protocols

Critical Safety Warning: Cyanide Handling

The cyanation step utilizes Potassium Cyanide (KCN) to react with a hydrochloride salt. This reaction generates highly toxic Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: The entire cyanation protocol, including filtration and waste quenching, MUST be performed in a certified, high-flow fume hood.

  • Waste Quenching: All cyanide-containing aqueous waste and glassware must be quenched with a large excess of basic sodium hypochlorite (bleach) or hydrogen peroxide to oxidize residual cyanide to the less toxic cyanate before disposal.

Required Reagents
  • 4-Chloromethyl-2-methylimidazole hydrochloride (Pre-synthesized or commercial)

  • Potassium Cyanide (KCN, Reagent Grade)

  • Absolute Ethanol (EtOH)

  • Distilled Water ( H2​O )

Step-by-Step Experimental Protocols

The following cyanation protocol is adapted from validated patent literature for the synthesis of farnesyl protein transferase inhibitors .

Step 1: Preparation of the Cyanide Solution
  • In a well-ventilated fume hood, weigh 11.0 g (169.0 mmol) of KCN.

  • Transfer the KCN to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of distilled water to the flask and stir until the KCN is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C.

Step 2: Substrate Preparation
  • In a separate Erlenmeyer flask, suspend 3.3 g (19.7 mmol) of 4-chloromethyl-2-methylimidazole hydrochloride in 60 mL of absolute ethanol.

  • Stir vigorously until the solid is fully dissolved or forms a fine, uniform suspension.

  • Causality Insight: Ethanol is chosen because it readily dissolves the organic substrate while remaining fully miscible with the aqueous cyanide phase, ensuring a homogenous reaction interface.

Step 3: Nucleophilic Cyanation
  • Equip the round-bottom flask containing the cold KCN solution with an addition funnel.

  • Transfer the ethanolic substrate solution into the addition funnel.

  • Dropwise Addition: Add the ethanolic solution to the vigorously stirring KCN solution dropwise over a period of 30 minutes.

  • Causality Insight: The dropwise addition at 0 °C is critical. It controls the exothermic neutralization of the hydrochloride salt, prevents the rapid evolution of HCN gas, and minimizes the competitive hydrolysis of the reactive chloromethyl group back to the hydroxymethyl intermediate.

  • Upon addition, observe the formation of a voluminous brown/yellow precipitate.

  • Once the addition is complete, maintain the reaction mixture at 0 °C and continue stirring for an additional 30 minutes to ensure complete conversion.

Step 4: Isolation and Purification
  • Rapidly filter the voluminous precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with a minimal amount (10–15 mL) of ice-cold distilled water to remove residual inorganic salts (KCl and unreacted KCN).

  • Transfer the solid to a vacuum desiccator and dry under high vacuum overnight to afford 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile as a crystalline solid.

Analytical & Quantitative Data

To ensure reproducibility, the stoichiometric parameters of the cyanation step are summarized below. The massive excess of KCN (8.5 equivalents) is structurally required to serve as both the neutralizing base for the HCl salt and the nucleophile for the substitution.

Table 1: Stoichiometric and Quantitative Data for the Cyanation Step

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Chloromethyl-2-methylimidazole HCl167.041.03.3 g19.7 mmolElectrophilic Substrate
Potassium Cyanide (KCN)65.128.511.0 g169.0 mmolNucleophile / Base
Ethanol (Absolute)46.07N/A60 mLN/AOrganic Co-solvent
Distilled Water18.02N/A20 mLN/AAqueous Co-solvent
2-(2-Methyl-1H-imidazol-5-yl)acetonitrile 121.14 1.0 (Theoretical) 2.38 g (Theoretical) 19.7 mmol Target Product

Critical Parameters & Troubleshooting

  • Incomplete Conversion: If TLC or LC-MS analysis indicates the presence of unreacted starting material, it is likely due to insufficient mixing in the biphasic/mixed solvent system. Ensure vigorous stirring (≥ 600 rpm) is maintained, especially after the voluminous precipitate begins to form.

  • Product Hydrolysis: If the corresponding alcohol (4-hydroxymethyl-2-methylimidazole) is detected as a major byproduct, the reaction temperature may have exceeded 5 °C during the addition phase. Maintain strict temperature control using an ice bath.

  • Alternative Neutralization: To mitigate the generation of HCN gas, an alternative protocol involves pre-neutralizing the 4-chloromethyl-2-methylimidazole hydrochloride with one equivalent of a non-nucleophilic base (e.g., triethylamine or sodium carbonate) prior to the introduction of KCN. However, this may lead to premature dimerization of the highly reactive free-base chloromethyl intermediate.

References

  • Bristol-Myers Squibb Company. (1995). Imidazole-containing inhibitors of farnesyl protein transferase (European Patent No. EP0675112A1).
Application

Application Note: Regioselective N-Alkylation of 2-Methylimidazole with Chloroacetonitrile

Executive Summary The imidazole ring is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in a vast array of biological targets, including kinase inhibitors, antifungal agents, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in a vast array of biological targets, including kinase inhibitors, antifungal agents, and GPCR modulators[1]. The synthesis of 1-(cyanomethyl)-2-methylimidazole (also known as 2-(2-methyl-1H-imidazol-1-yl)acetonitrile) via the N-alkylation of 2-methylimidazole is a foundational transformation in drug development. This application note provides a field-proven, self-validating protocol for this SN​2 reaction, detailing the mechanistic causality behind reagent selection, in-process monitoring, and purification strategies to ensure high yield and purity.

Mechanistic Insights & Experimental Causality

To achieve high yields and prevent the formation of complex impurity profiles, researchers must understand the thermodynamic and kinetic drivers of this specific N-alkylation.

  • Base Selection ( K2​CO3​ vs. NaH ): The reaction requires the deprotonation of the imidazole N-H (pKa 14.5) to form a highly nucleophilic imidazolide anion. While strong bases like Sodium Hydride ( NaH ) achieve this rapidly, they are detrimental in this specific context. Chloroacetonitrile possesses highly acidic α -protons due to the electron-withdrawing cyano and chloro groups. Using NaH often leads to the α -deprotonation of the electrophile, triggering runaway self-condensation and polymerization. Potassium carbonate ( K2​CO3​ ) is utilized as a milder, heterogeneous alternative. It provides sufficient thermal energy under reflux to facilitate deprotonation without degrading the alkylating agent[2].

  • Solvent Dynamics: Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent, it poorly solvates the generated imidazolide anion, leaving it "naked" and highly reactive, which significantly accelerates the rate-determining SN​2 attack[2].

  • Mitigating Bis-Alkylation: A notorious challenge in imidazole chemistry is over-alkylation, which results in the formation of imidazolium ionic liquids (salts)[3]. The presence of the methyl group at the C2 position of 2-methylimidazole introduces strategic steric hindrance. This bulk slightly reduces the nucleophilicity of the secondary nitrogen after the first alkylation event, acting as a kinetic barrier that heavily favors monoalkylation over bis-alkylation[3].

Reaction Stoichiometry and Reagent Properties

The following quantitative parameters are optimized for a 10 mmol scale reaction. Strict adherence to the 1.1 equivalent ratio of the electrophile ensures complete consumption of the imidazole core while minimizing residual alkylating agent.

Table 1: Reagent Equivalents and Safety Parameters

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
2-Methylimidazole 82.101.0821 mgNucleophileIrritant, hygroscopic. Weigh rapidly.
Chloroacetonitrile 75.501.1830 mg (0.70 mL)ElectrophileToxic, potent lachrymator. Handle in fume hood.
Potassium Carbonate 138.212.02.76 gBaseMild irritant. Must be anhydrous (oven-dried).
Acetonitrile (MeCN) 41.05N/A20 mLSolventFlammable, toxic. Use anhydrous grade.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure experimental integrity.

Step 1: Preparation of the Imidazolide Anion
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a steady stream of inert gas (Nitrogen or Argon).

  • Add 2-methylimidazole (821 mg, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the flask.

  • Suspend the solids in 15 mL of anhydrous Acetonitrile. Stir vigorously at room temperature for 15 minutes to initiate surface-level deprotonation.

Step 2: Electrophilic Addition
  • Dilute chloroacetonitrile (0.70 mL, 11.0 mmol) in 5 mL of anhydrous Acetonitrile.

  • Add the chloroacetonitrile solution dropwise to the stirring suspension over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes, further suppressing bis-alkylation.

  • Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath or heating block[2].

Step 3: In-Process Monitoring (Self-Validation)
  • Maintain reflux for 12–16 hours.

  • Validation Checkpoint: At 12 hours, withdraw a 10 μ L aliquot, dilute in 1 mL of Methanol, and perform TLC (Eluent: 10% Methanol in Dichloromethane).

    • Expected Observation: The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.45 ) visible under UV 254 nm.

Step 4: Aqueous Workup
  • Once complete conversion is analytically verified, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KCl ). Wash the filter cake with an additional 10 mL of Acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Dissolve the residue in 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) followed by brine (20 mL).

    • Causality: The brine wash removes any highly polar impurities and residual traces of Acetonitrile.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Dichloromethane).

  • Collect the fractions corresponding to the product ( Rf​≈0.45 ), pool, and evaporate to afford 1-(cyanomethyl)-2-methylimidazole as a pale yellow to off-white solid. (Expected Yield: 85–90%).

Analytical Validation Data

To confirm the structural integrity and purity of the synthesized compound, cross-reference your analytical results with the standardized data below.

Table 2: Expected Analytical Characterization

Analytical MethodExpected Observation / ValueDiagnostic Significance
LC-MS (ESI+) m/z=122.1 [M+H]+ Verifies exact mass and confirms monoalkylation.
1 H NMR (400 MHz, CDCl3​ ) δ 6.95 (d, 1H), 6.85 (d, 1H), 4.90 (s, 2H), 2.40 (s, 3H)The singlet at 4.90 ppm confirms the presence of the CH2​ linker adjacent to the nitrile.
13 C NMR (100 MHz, CDCl3​ ) δ 144.5, 127.2, 120.1, 114.5 (CN), 34.2, 13.1The peak at 114.5 ppm validates the intact cyano group.

Reaction Pathway Visualization

The following diagram maps the logical workflow and mechanistic steps of the protocol.

G N1 Reactants: 2-Methylimidazole + Chloroacetonitrile N2 Base Addition: K2CO3 in MeCN N1->N2 Mix at RT under N2 N3 Deprotonation: Imidazolide Anion Formation N2->N3 Heat to 80°C N4 SN2 Nucleophilic Attack: C-N Bond Formation N3->N4 Rate-Determining Step N5 Reaction Monitoring: TLC / LC-MS (12-16h) N4->N5 Reflux N6 Aqueous Workup: EtOAc Extraction N5->N6 Complete Conversion N7 Purification: Silica Gel Chromatography N6->N7 Dry over Na2SO4 N8 Target Product: 1-(Cyanomethyl)-2-methylimidazole N7->N8 >85% Yield

Caption: Workflow and mechanistic steps for the regioselective N-alkylation of 2-methylimidazole.

References

  • Zhang, L., et al. "Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry". ResearchGate. URL:[Link]

  • Calvino-Casilda, V., et al. "Real-time Raman monitoring of dry media heterogeneous alkylation of imidazole with acidic and basic catalysts". Chemical Engineering Journal. URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Executive Summary & Chemical Context The purification of highly polar, nitrogen-rich heterocycles is a notorious bottleneck in pharmaceutical development. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known as 2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The purification of highly polar, nitrogen-rich heterocycles is a notorious bottleneck in pharmaceutical development. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known as 2-methyl-4(5)-cyanomethylimidazole) is a critical building block often utilized in the synthesis of histamine receptor ligands and kinase inhibitors.

Structurally, this molecule presents a dual challenge: it possesses a highly polar, aprotic nitrile group and a basic, tautomeric 2-methylimidazole core. While the nitrile group primarily dictates the molecule's overall polarity, it is the imidazole ring that dictates its chromatographic behavior. Standard purification on bare silica gel often results in severe peak tailing, irreversible chemisorption, and poor mass recovery. This application note details the mechanistic causes of these issues and provides two field-proven, self-validating protocols to achieve >98% purity with high recovery.

Chromatographic Challenges & Mechanistic Insights

To successfully purify this compound, one must understand the causality behind its interaction with the stationary phase.

The sp2 -hybridized nitrogen of the 2-methylimidazole core is highly basic, with the conjugate acid exhibiting a[1]. Standard bare silica gel ( SiO2​ ) is populated with acidic silanol groups (Si-OH) that have a pKa ranging from 4.5 to 5.5. When the basic imidazole contacts the acidic silica, a strong acid-base interaction occurs. The imidazole becomes partially protonated or forms exceptionally strong hydrogen bonds with the stationary phase.

This non-ideal interaction leads to a phenomenon known as "streaking" or "tailing"[2]. To circumvent this, chromatographers must alter the surface chemistry of the stationary phase during the run. This is achieved through two primary strategies:

  • Dynamic Deactivation (Method A): Introducing a sacrificial basic modifier, such as Triethylamine (TEA), into the mobile phase to competitively bind and neutralize the acidic silanols[2].

  • Stationary Phase Substitution (Method B): Utilizing an[3], which provides an inherently basic surface, completely eliminating the need for mobile phase modifiers.

Quantitative Data Summary: Method Comparison

The choice of purification method involves a trade-off between cost, complexity, and recovery yield. The table below summarizes the expected outcomes for both strategies.

ParameterMethod A: Bare Silica + Basic ModifierMethod B: Amine-Bonded Silica ( NH2​ )
Stationary Phase Bare Silica Gel (40-63 µm)Propylamine-functionalized Silica
Eluent System DCM / MeOH / TEA (Gradient)DCM / MeOH (Gradient)
Modifier Required Yes (1% v/v Triethylamine)No
Typical Rf​ Value 0.25 - 0.350.40 - 0.50
Mass Recovery 75% - 85%> 90%
Loading Capacity ~1% to 2% of column weightUp to 10% of column weight
Primary Advantage Highly cost-effectiveSuperior recovery, simple evaporation

Experimental Protocols

Method A: Purification via TEA-Deactivated Bare Silica Gel

This method utilizes standard silica gel but requires a critical pre-treatment step to prevent the irreversible adsorption of the imidazole core.

Causality Note on Sample Loading: 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile has poor solubility in non-polar solvents (DCM) but high solubility in polar solvents (MeOH). If wet-loaded using MeOH, the strong solvent will drag the analyte down the column before it can partition, causing massive band broadening. Dry loading circumvents this solubility mismatch, ensuring a narrow initial loading band.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (TEA) to all eluent mixtures (e.g., 90:9:1 DCM:MeOH:TEA).

  • Dry Loading Preparation: Dissolve the crude 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in a minimum volume of MeOH. Add bare silica gel (approximately 3 times the mass of the crude mixture). Evaporate the solvent completely in vacuo until a free-flowing powder is obtained.

  • Column Packing & Deactivation: Pack the column with bare silica gel using a 1% TEA in DCM solution. Flush the column with at least 3 column volumes (CV) of this basic solution.[4]

  • Self-Validation Check: Collect a few drops of the column eluent and spot them on a pH indicator strip. The column is only fully deactivated when the eluent registers a basic pH (>8), confirming that TEA has saturated the silanol sites. Do not load the sample until this is confirmed.

  • Loading & Elution: Carefully pour the dry-loaded silica powder onto the top of the column bed. Add a protective layer of sand. Elute using a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

  • Recovery: Combine the product-containing fractions. Evaporate under reduced pressure. Note: Residual TEA may remain; co-evaporate with toluene (3x) to remove trace TEA.

Method B: Purification via Amine-Bonded Silica ( NH2​ -Silica)

Amine columns possess a basic character, allowing compounds that typically require TEA or ammonia to be purified without additives, drastically simplifying downstream solvent removal[3].

Step-by-Step Procedure:

  • Column Equilibration: Mount a pre-packed NH2​ -Silica flash cartridge onto an automated flash chromatography system. Equilibrate the column with 100% DCM for 3 CV.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH (9:1) and inject it directly into the solid load cartridge, or dry-load onto a small amount of Celite (avoid bare silica for dry loading here to prevent introducing acidic sites).

  • Elution: Run a gradient from 100% DCM to 15% MeOH in DCM over 15 CV.

  • Self-Validation Check: Monitor the UV absorbance at 254 nm and 280 nm. The imidazole core will exhibit strong absorbance. Because no TEA is present (which typically absorbs heavily in the low UV range and obscures baseline readings), the baseline will remain exceptionally flat, validating the purity of the eluting peaks.

  • Recovery: Pool the fractions and concentrate in vacuo. The absence of basic modifiers ensures immediate access to the pure free-base product.

Workflow & Decision Matrix

Below is the logical workflow for determining the optimal purification pathway for basic imidazole derivatives.

G Start Crude 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile TLC TLC Screening (DCM:MeOH) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing PathA Method A: Bare Silica + 1% TEA Modifier Tailing->PathA Cost-effective PathB Method B: Amine-Bonded Silica (NH2-Silica) Tailing->PathB High Recovery Deactivate Pre-deactivate column with 1% TEA in DCM PathA->Deactivate Equilibrate Equilibrate with DCM (No modifier) PathB->Equilibrate EluteA Elute: DCM/MeOH/TEA Deactivate->EluteA EluteB Elute: DCM/MeOH Equilibrate->EluteB Pure Pure Product Recovered EluteA->Pure EluteB->Pure

Caption: Decision tree for the chromatographic purification of basic imidazole derivatives.

References

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Notes. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12749, 2-Methylimidazole. PubChem. Available at:[Link]

  • National Institutes of Health (NIH) PMC. Synthesis of 4-cyanoindole nucleosides and enzymatic incorporation into DNA (Preparing TEA-deactivated silica gel). PubMed Central. Available at:[Link]

Sources

Application

Comprehensive NMR Characterization Protocol for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Introduction & Scientific Context 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6)[], frequently referred to in synthetic literature as 2-methyl-4-cyanomethylimidazole[2], is a highly valuable heterocyclic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6)[], frequently referred to in synthetic literature as 2-methyl-4-cyanomethylimidazole[2], is a highly valuable heterocyclic intermediate. Its primary pharmacological and industrial relevance lies in its role as a core building block for the synthesis of cimetidine, a pioneering histamine H2 receptor antagonist utilized in the treatment of peptic ulcers[3][4].

Rigorous structural validation of this intermediate is paramount in process chemistry. Impurities or unreacted precursors carried over during API (Active Pharmaceutical Ingredient) synthesis can inhibit downstream catalytic processes or compromise the safety profile of the final drug product[4]. This application note provides a self-validating, causality-driven protocol for the complete structural elucidation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical & Structural Properties

A fundamental concept governing the NMR characterization of this molecule is annular tautomerism . The proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions at ambient temperature. On the NMR timescale, this rapid exchange averages the electronic environment of the C4 and C5 positions. Consequently, while the static structure implies distinct 4-yl and 5-yl forms, solution-state NMR yields a single, time-averaged set of resonances.

Table 1: Target Molecule Properties
PropertyValue / Description
Chemical Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
Synonyms 2-methyl-4(5)-(cyanomethyl)imidazole
CAS Number 59022-79-6
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Key Structural Features C2-Methyl group, C4/C5-Methylene bridge, Nitrile (-C≡N) group, Tautomeric Imidazole core

Experimental Design & Causality

To ensure a self-validating experimental setup, every parameter must be chosen with the molecule's specific physicochemical properties in mind.

  • Solvent Selection (DMSO-d₆): The highly polar nature of the imidazole ring, combined with the hydrogen-bonding capability of the N-H group, results in poor solubility in standard non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because it readily dissolves the compound, breaks intermolecular aggregates, and provides a stable deuterium lock signal.

  • Chemical Shift Referencing: The residual solvent peak of DMSO-d₆ serves as a robust internal reference, eliminating the need for internal TMS which can sometimes interact with polar heterocycles. The reference values are set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C [5].

  • Relaxation Delays (D1): A D1 of 2.0–3.0 seconds is critical for the ¹³C acquisition. Causality: The molecule contains three quaternary carbons (C2, C4/C5, and the Nitrile carbon). Quaternary carbons lack attached protons to provide efficient dipole-dipole relaxation, leading to exceptionally long T1​ relaxation times. Insufficient D1 results in severe signal attenuation, causing these key diagnostic peaks to disappear into the baseline noise.

Step-by-Step Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 15–20 mg of the highly pure analyte.

    • Dissolve completely in 0.6 mL of DMSO-d₆. Sonicate for 60 seconds if necessary to ensure a homogeneous solution without concentration gradients.

    • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface.

  • Instrument Setup & Tuning:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming:

    • Execute gradient shimming (e.g., TopShim) on the Z-axis. High magnetic field homogeneity is critical for resolving the sharp singlets of the methyl and methylene groups, which are diagnostic of this molecule's purity.

  • Data Acquisition:

    • ¹H NMR: Acquire 64 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 1.5 seconds.

    • ¹³C{¹H} NMR: Acquire 1024 to 2048 scans (depending on concentration) with a spectral width of 250 ppm and a D1 of 2.5 seconds.

    • 2D NMR: Acquire gradient-selected HSQC (optimized for 1JCH​=145 Hz) and HMBC (optimized for long-range nJCH​=8 Hz).

Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR Acquisition (1H & 13C{1H}) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Spin Systems D Tautomeric State Analysis C->D Long-Range Connectivity E Final Structural Elucidation D->E Signal Averaging Resolved

Fig 1. Step-by-step NMR characterization workflow for tautomeric imidazole derivatives.

Data Presentation & Interpretation

The structural assignment relies on identifying three isolated proton spin systems and linking them via 2D heteronuclear correlations.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
~11.80Broad Singlet1HN-HHighly deshielded due to attachment to the electronegative imidazole nitrogen. Broadened by quadrupolar relaxation and chemical exchange.
~6.90Singlet1HH-C4(5)Aromatic methine proton on the imidazole ring.
~3.80Singlet2H-CH₂-Deshielded by the combined electron-withdrawing effects of the adjacent nitrile group and the aromatic imidazole ring.
~2.20Singlet3H-CH₃Typical allylic/heteroaromatic methyl shift, slightly deshielded by the adjacent C=N system of the ring.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)TypeAssignmentCausality / Structural Rationale
~143.0QuaternaryC2Highly deshielded as it is flanked by two electronegative nitrogen atoms in the aromatic ring.
~128.0QuaternaryC4(5)Aromatic carbon bearing the cyanomethyl substituent.
~118.5Quaternary-C≡NCharacteristic chemical shift region for aliphatic nitriles.
~116.5Methine (CH)C4(5)Unsubstituted aromatic carbon of the imidazole ring.
~16.2Methylene (CH₂)-CH₂-Aliphatic carbon situated between the ring and the cyano group.
~13.5Methyl (CH₃)-CH₃Shielded aliphatic methyl carbon attached to C2.

2D NMR Workflows & Logical Relationships

Because the molecule consists of three isolated proton spin systems (the C2-methyl, the C5-methylene, and the C4-aromatic proton), a standard ¹H-¹H COSY spectrum will show no significant cross-peaks (save for potential, very weak 4J allylic couplings).

Therefore, HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone of this characterization. Causality: HMBC reveals long-range ( 2J and 3J ) carbon-proton couplings, bridging the gap between the isolated proton systems and the "invisible" quaternary carbons.

  • The Methylene protons (~3.80 ppm) will show strong 2J correlations to both the Nitrile carbon (~118.5 ppm) and the C5 quaternary carbon (~128.0 ppm), definitively linking the side chain to the ring.

  • The Methyl protons (~2.20 ppm) will show a strong 2J correlation to the C2 quaternary carbon (~143.0 ppm), confirming its position between the two nitrogens.

HMBC cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_CH3 H (C2-Methyl) ~2.2 ppm C2 C2 (Quaternary) ~143 ppm H_CH3->C2 2J H_CH2 H (C5-Methylene) ~3.8 ppm C4 C4 (Methine) ~116 ppm H_CH2->C4 3J C5 C5 (Quaternary) ~128 ppm H_CH2->C5 2J CN C (Nitrile) ~118 ppm H_CH2->CN 2J H_C4 H (C4-Aromatic) ~6.9 ppm H_C4->C2 3J H_C4->C5 2J

Fig 2. Key HMBC (1H-13C) logical correlations establishing the imidazole substitution pattern.

References

  • European Patent Office. (1995). Imidazole-containing inhibitors of farnesyl protein transferase - EP 0675112 A1. Googleapis.com. Available at:[2]

  • Benchchem. Dimethylcyanamide (CAS 1467-79-4) – For Research. Benchchem.com. Available at:[3]

  • Anderson, N. G. (2000). Practical Process Research & Development. Academia.edu. Available at:[4]

  • BOC Sciences. CAS 59022-79-6 2-(2-methyl-1H-imidazol-5-yl)acetonitrile. Bocsci.com. Available at:[]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. ACS Publications. Available at:[5]

Sources

Method

Application Note: 1H NMR Analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Abstract This application note provides a comprehensive guide for the structural elucidation of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development. This document details the theoretical underpinnings of the molecule's spectral features, offers a step-by-step protocol for sample preparation and data acquisition, and provides an in-depth analysis of the resulting spectrum. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a heterocyclic compound featuring an imidazole ring, a core structure in many biologically active molecules. The imidazole moiety is a crucial pharmacophore in numerous therapeutic agents, and the acetonitrile group can serve as a versatile synthetic handle.[1] Accurate structural confirmation and purity assessment are paramount for its application in medicinal chemistry and drug discovery. ¹H NMR spectroscopy stands as a primary analytical technique for providing unambiguous structural information through the analysis of chemical shifts, spin-spin coupling, and signal integration.[2]

A key structural feature of this molecule is the potential for tautomerism in the imidazole ring. The proton on the nitrogen atom can reside on either nitrogen, leading to two different tautomeric forms. This dynamic process can influence the chemical environment of the ring protons and, consequently, the appearance of the ¹H NMR spectrum.[3][4][5] Understanding and correctly interpreting these features are critical for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is expected to exhibit distinct signals corresponding to the methyl, methylene, imidazole ring, and NH protons. The precise chemical shifts are influenced by the solvent, concentration, and temperature due to their effects on hydrogen bonding and tautomeric equilibrium. For this note, we will predict the spectrum in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is often used for imidazole-containing compounds due to its ability to solubilize polar compounds and slow down the exchange of labile protons.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Structure of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile with proton labels."

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in DMSO-d₆

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
CH₃ (methyl)a~2.3s3HThe methyl protons are expected to appear as a sharp singlet in the upfield region.[6]
C4-H (imidazole ring)b~6.8 - 7.2s1HThe chemical shift of this proton can be influenced by the tautomeric equilibrium.[6]
CH₂ (methylene)c~3.8 - 4.2s2HThe methylene protons adjacent to the imidazole ring and the electron-withdrawing nitrile group will be deshielded.
NH (imidazole)d~11.5 - 12.5br s1HThis proton is acidic and its signal is often broad due to chemical exchange and quadrupole broadening from the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration.[2]

Experimental Protocol

This section provides a detailed methodology for the preparation of a sample of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile for ¹H NMR analysis and the parameters for data acquisition. Adherence to these steps is crucial for obtaining a high-quality, reproducible spectrum.

Materials and Equipment
  • 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes[7]

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G

Step-by-Step Procedure
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile sample.[8][9] Using a sample within this range ensures good signal-to-noise without causing issues with line broadening or shimming.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[10] This volume is standard for most 5 mm NMR tubes and ensures that the sample is positioned correctly within the instrument's detection coils.[7]

  • Dissolution: Securely cap the vial and vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.[11] If necessary, gentle warming can be applied to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-quality NMR tube. Ensure the tube is clean and dry to avoid contamination.[10]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed according to standard operating procedures to achieve optimal field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical acquisition parameters for a small molecule on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

Data Analysis and Interpretation

A representative ¹H NMR spectrum of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in DMSO-d₆ will display four main signals.

  • Methyl Protons (a): A singlet at approximately 2.3 ppm with an integration of 3H, corresponding to the methyl group at the 2-position of the imidazole ring.

  • Imidazole Ring Proton (b): A singlet in the region of 6.8-7.2 ppm, integrating to 1H. The exact chemical shift can be a valuable indicator of the predominant tautomeric form.

  • Methylene Protons (c): A singlet appearing between 3.8 and 4.2 ppm, with an integration of 2H. Its downfield shift is due to the deshielding effects of the adjacent aromatic imidazole ring and the cyano group.

  • NH Proton (d): A broad singlet in the downfield region, typically between 11.5 and 12.5 ppm, integrating to 1H. This signal's broadness is characteristic of exchangeable protons. To confirm this assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.

The Role of Tautomerism

The imidazole ring of the title compound can exist in two tautomeric forms. The position of the NH proton influences the electronic environment of the C4 and C5 protons. While in this specific molecule, only one imidazole ring proton is present (at C4), its chemical shift can still be affected by the equilibrium between the tautomers. In solution, if the tautomeric exchange is rapid on the NMR timescale, an averaged signal will be observed.[5] The observed chemical shift will be a weighted average of the shifts of the two tautomers. Factors such as solvent polarity and temperature can shift this equilibrium. While ¹H NMR can provide clues, ¹³C NMR is often more diagnostic for determining the predominant tautomer in imidazole systems.[3][12]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural characterization of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. Careful analysis of the chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of all protons in the molecule. Understanding the potential influence of tautomerism is key to a comprehensive interpretation of the spectral data. This application note serves as a practical guide for researchers and scientists, ensuring the reliable and accurate NMR analysis of this important heterocyclic compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • Pérez-Trujillo, M., & Hernández, G. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • van der Meijden, M., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
  • Vangberg, T., et al. (2020).

Sources

Application

Theoretical Framework: Understanding 13C Chemical Shifts in 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

An in-depth analysis of the 13C NMR spectrum of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile is crucial for the unambiguous structural confirmation and purity assessment of this synthetically valuable intermediate. This mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 13C NMR spectrum of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile is crucial for the unambiguous structural confirmation and purity assessment of this synthetically valuable intermediate. This molecule features a unique combination of a substituted imidazole ring and a nitrile group, each presenting distinct and informative signals in the 13C NMR spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, analysis, and interpretation of the 13C NMR data for this compound.

The 13C NMR spectrum of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile is characterized by signals corresponding to the five distinct carbon environments within the molecule. The chemical shifts (δ) of these carbons are primarily influenced by the electron density around the nucleus, which is modulated by the electronic effects of the neighboring atoms and functional groups.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which significantly influences the chemical shifts of the ring carbons. The nitrogen atoms are more electronegative than carbon and thus exert a deshielding effect, causing the ring carbons to resonate at a lower field (higher ppm values) compared to benzene. The position of the substituent on the imidazole ring further refines the chemical shifts of the ring carbons.

The nitrile group (-C≡N) is a strongly electron-withdrawing group. The carbon atom of the nitrile group is sp-hybridized and experiences a strong deshielding effect, causing it to appear at a relatively low field in the 13C NMR spectrum. The methylene (-CH2-) carbon, situated between the imidazole ring and the nitrile group, will have its chemical shift influenced by both moieties.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

A systematic approach to sample preparation and instrument setup is paramount for obtaining a high-resolution and high-signal-to-noise 13C NMR spectrum.

Sample Preparation

A well-defined workflow ensures sample purity and optimal concentration for NMR analysis.

G cluster_prep Sample Preparation Workflow start Start: Obtain Compound check_purity Assess Purity (e.g., LC-MS, 1H NMR) start->check_purity weigh Weigh 10-20 mg of Sample check_purity->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6, CDCl3) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer end Ready for NMR Acquisition transfer->end G cluster_nmr 13C NMR Acquisition Parameters instrument Spectrometer (e.g., 400-500 MHz) lock Lock on Deuterium Signal of Solvent instrument->lock tune Tune and Match Probe for 13C Frequency lock->tune shim Shim for Optimal Magnetic Field Homogeneity tune->shim setup_exp Set Up 13C Experiment (e.g., 'zgpg30') shim->setup_exp set_params Define Acquisition Parameters setup_exp->set_params acquire Acquire Data set_params->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: Step-by-step process for setting up and acquiring 13C NMR data.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition rates.
Acquisition Time (AQ) 1-2 sSufficient time to allow the free induction decay (FID) to decay to zero, ensuring good resolution.
Relaxation Delay (D1) 2-5 sAllows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons, leading to more accurate integration.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of 13C, a significant number of scans are required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~250 ppm (0-250 ppm)A wide spectral width is necessary to encompass all possible carbon signals, from aliphatic to aromatic and nitrile carbons.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR analysis.

Spectral Interpretation and Data Analysis

The interpretation of the 13C NMR spectrum involves assigning each signal to a specific carbon atom in the molecule. The expected chemical shifts are based on established literature values for similar structural motifs and predictive software.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the carbon atoms in 2-(2-methyl-1H-imidazol-5-yl)acetonitrile. These values are estimates and may vary slightly depending on the solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 145-155Quaternary carbon in the imidazole ring, deshielded by two adjacent nitrogen atoms.
C4 125-135Methine carbon in the imidazole ring, deshielded by the adjacent nitrogen and the aromatic system.
C5 130-140Quaternary carbon in the imidazole ring, substituted with the acetonitrile group.
-CH3 10-20Methyl carbon attached to the imidazole ring.
-CH2- 15-25Methylene carbon, influenced by both the imidazole ring and the nitrile group.
-C≡N 115-125Nitrile carbon, characteristically found in this region.
Data Processing and Analysis Workflow

G cluster_process Data Processing and Analysis fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak (e.g., DMSO-d6 at 39.52 ppm) baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Carbon Atoms peak_pick->assign report Generate Final Report assign->report

Caption: A systematic workflow for processing and analyzing the acquired 13C NMR data.

Self-Validating System for Trustworthy Results:

To ensure the trustworthiness of the spectral assignments, it is highly recommended to perform supporting NMR experiments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT spectra.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Signal-to-Noise Ratio Insufficient sample concentration or too few scans.Increase the sample concentration or increase the number of scans. Ensure the relaxation delay (D1) is adequate.
Broad Peaks Poor shimming, sample viscosity, or chemical exchange.Re-shim the instrument. If the sample is viscous, consider gentle heating or using a different solvent. For chemical exchange, variable temperature NMR may be necessary.
Incorrect Chemical Shifts Incorrect referencing.Ensure the spectrum is correctly referenced to the residual solvent peak.
Missing Quaternary Carbon Signals Inadequate relaxation delay (D1).Increase the relaxation delay to allow for full relaxation of the quaternary carbons.

Conclusion

The 13C NMR analysis of 2-(2-methyl-1H-imidazol-5-yl)acetonitrile is a powerful tool for its structural elucidation and quality control. By following the detailed protocols outlined in this application note for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality, reliable, and reproducible data. The use of complementary NMR techniques such as DEPT and 2D NMR provides a self-validating system that ensures the accuracy and trustworthiness of the final structural assignment, which is of paramount importance in research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Method

Mass Spectrometry of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Detailed Guide for Researchers

Introduction: The Analytical Imperative for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted imidazole ring, is a common motif in many biologically active molecules. The accurate and sensitive characterization of this compound by mass spectrometry is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, including detailed protocols for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometric Behavior and Fragmentation Pathway

While a publicly available, experimentally derived mass spectrum for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is not readily found in the literature, a scientifically sound fragmentation pattern can be predicted based on the known fragmentation of its constituent functional groups: the 2-methylimidazole ring and the acetonitrile side chain.

Molecular Ion: The nominal monoisotopic mass of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (C₆H₇N₃) is 121.06 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be observed at an m/z of 122.07.

Proposed Fragmentation Pathway (ESI-MS/MS):

Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through several key fragmentation pathways, driven by the stability of the resulting fragment ions. The imidazole ring is a stable aromatic system, and its fragmentation often involves the loss of small, neutral molecules.[1][2]

A primary fragmentation event is the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring, a common fragmentation pathway for imidazole-containing compounds.[1][3] This would result in a fragment ion at m/z 95.06. Another plausible fragmentation is the loss of the acetonitrile radical (•CH₂CN), leading to the formation of the stable 2-methyl-1H-imidazolium ion at m/z 81.06.

Further fragmentation of the m/z 95.06 ion could involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z 80.04.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z 122.07 frag1 [M+H - HCN]⁺ m/z 95.06 parent->frag1 - HCN frag2 [M+H - •CH₂CN]⁺ m/z 81.06 parent->frag2 - •CH₂CN frag3 [M+H - HCN - •CH₃]⁺ m/z 80.04 frag1->frag3 - •CH₃

Caption: Proposed fragmentation of protonated 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Application Note 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note details a robust method for the quantification of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in biological matrices, such as plasma, using a triple quadrupole mass spectrometer.

I. Principle

The high polarity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile makes it amenable to analysis by reverse-phase liquid chromatography.[4] Coupling HPLC with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of complex matrix components.

II. Sample Preparation Protocol: Protein Precipitation

For the extraction of small polar molecules from plasma, protein precipitation is a rapid and effective technique.[5]

Step-by-Step Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: LC-MS/MS Sample Preparation Workflow

sample_prep_workflow start Plasma Sample (100 µL) step1 Add Cold Acetonitrile (300 µL) + Internal Standard start->step1 step2 Vortex (1 min) step1->step2 step3 Centrifuge (14,000 rpm, 10 min, 4°C) step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness (N₂, 40°C) step4->step5 step6 Reconstitute in Mobile Phase (100 µL) step5->step6 end Inject into LC-MS/MS step6->end

Caption: Workflow for plasma sample preparation.

III. LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography System
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte: 122.1 > 95.1 (Quantifier), 122.1 > 81.1 (Qualifier)
Internal Standard: (To be determined based on selection)

Application Note 2: Identification and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and characteristic electron ionization (EI) mass spectra that are highly reproducible and suitable for library matching.

I. Principle

Due to the polar nature of the imidazole ring, direct analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile by GC-MS can result in poor peak shape and tailing.[6] Derivatization is therefore recommended to improve its volatility and chromatographic performance.

II. Sample Preparation and Derivatization Protocol

A common derivatization strategy for imidazole-containing compounds is acylation.[7]

Step-by-Step Protocol:

  • Prepare a dried extract of the sample (e.g., evaporated residue from a liquid-liquid or solid-phase extraction).

  • To the dried residue, add 50 µL of pyridine and 50 µL of isobutyl chloroformate.[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the reagents under a stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate.

  • Transfer to a GC vial for analysis.

Diagram: GC-MS Derivatization Workflow

derivatization_workflow start Dried Sample Extract step1 Add Pyridine (50 µL) + Isobutyl Chloroformate (50 µL) start->step1 step2 Heat (70°C, 30 min) step1->step2 step3 Evaporate Reagents (N₂) step2->step3 step4 Reconstitute in Ethyl Acetate (100 µL) step3->step4 end Inject into GC-MS step4->end

Caption: Derivatization workflow for GC-MS analysis.

III. GC-MS Instrumentation and Parameters
ParameterRecommended Conditions
GC System Gas Chromatograph with a Split/Splitless Injector
Column 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Scan Range m/z 40-300

Conclusion and Future Perspectives

The methodologies presented in this guide provide a robust framework for the mass spectrometric analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. The proposed fragmentation patterns and detailed protocols for LC-MS/MS and GC-MS serve as a valuable resource for researchers in drug discovery, development, and quality control. Further studies involving high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the fragment ions and to further elucidate the fragmentation mechanisms. The development of validated analytical methods based on these protocols will be instrumental in advancing our understanding of the biological and chemical properties of this important class of molecules.

References

  • BenchChem. (2025). Characterization of Imidazole-Containing Compounds. BenchChem Technical Support Center.
  • Bowie, J. H., & Kallury, R. K. M. R. (1974). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 27(9), 1929-1938.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • Havlíček, V., Pompach, P., & Schug, K. A. (2014). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Journal of Mass Spectrometry, 49(11), 1149-1156.
  • Teng, Q., & Li, L. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 708, 133–143.
  • Xing, J., & Li, L. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 143(15), 3499-3512.
  • BenchChem. (2025). Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem.
  • Owen, L. J., & Keevil, B. G. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18.
  • Meißner, R., Feketeová, L., Ribar, A., & Denifl, S. (2019). The mass spectra of imidazole and 1-methylimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2635-2646.
  • Meißner, R., Feketeová, L., Ribar, A., & Denifl, S. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2635–2646.
  • Gao, Y., Wang, Y., & Zhang, X. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Al-Dirbashi, O. Y., Rashed, M. S., & Al-Amoudi, M. S. (2006). effect of acetonitrile concentration on acylcarnitines measurement by tandem mass spectrometry. Journal of medical sciences (Faisalabad), 6(3), 475-479.
  • Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2011). LC-MS/MS parameters and results for 90 purified nitrogen-containing metabolites. Metabolites, 1(1), 39-56.
  • Agilent Technologies. (n.d.).
  • Van Pelt, C. K., & Brenna, J. T. (2000). Acetonitrile Chemical Ionization Tandem Mass Spectrometry To Locate Double Bonds in Polyunsaturated Fatty Acid Methyl Esters. Analytical Chemistry, 72(8), 1839-1845.
  • Van Pelt, C. K., & Brenna, J. T. (2001). The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476...
  • Van Pelt, C. K., & Brenna, J. T. (2000). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical chemistry, 72(8), 1839–1845.
  • Van Pelt, C. K., & Brenna, J. T. (2001). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 12(7), 779-788.
  • Gajdošová, D., Spíchal, L., & Novák, O. (2015). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of experimental botany, 66(16), 5119–5131.
  • Hüffer, T., Ruhl, A. S., & Letzel, T. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Ascah, T. L. (n.d.).
  • Campestre, C., Carrozzini, T., & Scapicchio, P. L. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 145, 744-751.
  • Thermo Fisher Scientific. (n.d.). Basics of LC/MS.
  • Moreira, R. F. A., & de Souza, A. L. (2021). A Review of the Analytical Methods for the Determination of 4(5)

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Application

The Strategic Application of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active molecules.[1][2] Among the vast array of functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active molecules.[1][2] Among the vast array of functionalized imidazoles, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile emerges as a particularly valuable building block for the synthesis of complex therapeutic agents. Its unique arrangement of a methyl group at the 2-position and a reactive acetonitrile moiety at the 5-position offers a strategic handle for molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs.[3] This guide provides a comprehensive overview of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

I. Synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Three-Step Approach

The preparation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is most effectively achieved through a robust three-step synthetic sequence, commencing with the formation of a hydroxymethyl intermediate, followed by chlorination and subsequent cyanation.

Diagram 1: Overall Synthesis Workflow

A Starting Materials B Step 1: Synthesis of (2-Methyl-1H-imidazol-5-yl)methanol A->B  Reduction of  ester C Step 2: Chlorination (2-Methyl-1H-imidazol-5-yl)methyl chloride B->C  Thionyl Chloride   D Step 3: Cyanation 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile C->D  Sodium Cyanide   E Final Product D->E

Caption: Workflow for the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Protocol 1: Synthesis of (2-Methyl-1H-imidazol-5-yl)methanol

The initial and crucial step involves the synthesis of the alcohol precursor. While various methods can be envisioned, a reliable route involves the reduction of a corresponding imidazole-5-carboxylate ester. This method offers good yields and is amenable to scale-up. A relevant patent describes the synthesis of the constitutional isomer, 5-methyl-4-(hydroxymethyl)-imidazole hydrochloride, via the hydrolysis of a bis-(imidazolylmethyl)-ether compound.[4] Adapting this knowledge, a plausible and effective synthesis of (2-Methyl-1H-imidazol-5-yl)methanol can be achieved through the reduction of a suitable ester.

Experimental Protocol:

  • Ester Reduction: To a stirred solution of methyl 2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • Work-up: Filter the resulting solid and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (2-Methyl-1H-imidazol-5-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure alcohol.

Parameter Value Reference
Starting MaterialMethyl 2-methyl-1H-imidazole-5-carboxylateCommercially Available
Reducing AgentLithium Aluminum Hydride (LiAlH₄)Standard Reagent
SolventAnhydrous Tetrahydrofuran (THF)Standard Reagent
Temperature0 °C to Room Temperature-
Typical Yield70-85%Estimated based on similar reductions
Protocol 2: Synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole

The conversion of the hydroxymethyl group to a more reactive chloromethyl group is a key transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in the presence of a small amount of a tertiary amine or dimethylformamide (DMF) as a catalyst.[1][5]

Experimental Protocol:

  • Reaction Setup: Dissolve (2-Methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of pyridine (0.1 eq) can be added to neutralize the HCl generated.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-(chloromethyl)-2-methyl-1H-imidazole.

Parameter Value Reference
Starting Material(2-Methyl-1H-imidazol-5-yl)methanolFrom Protocol 1
Chlorinating AgentThionyl Chloride (SOCl₂)[1][5]
SolventAnhydrous Dichloromethane (DCM)Standard Reagent
Temperature0 °C to Room Temperature[5]
Typical Yield>90%Estimated based on similar reactions
Protocol 3: Synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

The final step involves the nucleophilic substitution of the chloride with a cyanide anion. Sodium cyanide is a readily available and effective cyanide source for this transformation. The choice of solvent is critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being particularly effective at dissolving cyanide salts and promoting the reaction.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 5-(chloromethyl)-2-methyl-1H-imidazole (1.0 eq) in DMSO.

  • Cyanide Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution and heat the mixture to 60-80 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 6-12 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material5-(Chloromethyl)-2-methyl-1H-imidazoleFrom Protocol 2
Cyanide SourceSodium Cyanide (NaCN)[6]
SolventDimethyl Sulfoxide (DMSO)[6]
Temperature60-80 °C-
Typical Yield75-90%Estimated based on similar reactions

II. Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Design

The strategic placement of the methyl and acetonitrile groups on the imidazole ring makes 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile a valuable precursor for a range of therapeutic targets.

A. Precursor for Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. The imidazole ring is a common feature in many H₃ receptor antagonists.[7][8][9] The acetonitrile group of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can be readily transformed into other functional groups, such as amines or carboxylic acids, which are crucial for interacting with the H₃ receptor.

Diagram 2: Functional Group Transformation for H₃ Antagonists

A 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile B Reduction (e.g., LiAlH₄) A->B C Hydrolysis (Acid or Base) A->C D 2-(2-Methyl-1H-imidazol-5-yl)ethanamine B->D E 2-(2-Methyl-1H-imidazol-5-yl)acetic acid C->E F Amide Coupling with various amines D->F E->F G Library of H₃ Receptor Antagonists F->G

Caption: Synthetic utility in developing H₃ receptor antagonists.

B. Building Block for Novel Anti-Cancer Agents

The imidazole scaffold is also prevalent in a number of anti-cancer drugs, such as dacarbazine.[3][10][11] The functional groups on 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile can be elaborated to introduce pharmacophores known to interact with cancer-related targets. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of potential kinase inhibitors or other anti-proliferative agents.

Diagram 3: Application in Anti-Cancer Drug Discovery

A 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile B Hydrolysis A->B C 2-(2-Methyl-1H-imidazol-5-yl)acetic acid B->C D Amide Coupling C->D F Library of Potential Anti-Cancer Agents D->F E Bioactive Amine Fragments E->D

Caption: Pathway to novel anti-cancer compounds.

III. Conclusion and Future Perspectives

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile represents a powerful and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the development of novel therapeutic agents across a spectrum of diseases. The detailed protocols and strategic insights provided in this guide are intended to facilitate its broader application in drug discovery and contribute to the advancement of innovative medicines. As our understanding of disease biology continues to evolve, the creative utilization of such well-defined building blocks will undoubtedly play a pivotal role in shaping the future of pharmaceutical research.

IV. References

  • Braña, M. F., Guisado, C., Alguacil, L. F., Garrido, E., Pérez-García, C., & Ruiz-Gayo, M. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & medicinal chemistry letters, 12(24), 3561–3563.

  • Chemical Substance Information for 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile. (n.d.). NextSDS. Retrieved March 15, 2026, from [Link]

  • Dadashpour, S., & Emami, S. (2018). Dacarbazine and the new alkylating agent imidazene (Review). Oncology Reports, 39(5), 2055-2066.

  • Ganellin, C. R., et al. (1998). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of medicinal chemistry, 41(15), 2776–2785.

  • Gbahode, F., et al. (2007). Search for histamine H3 receptor antagonists with combined inhibitory potency at Nt-methyltransferase. Journal of Pharmacy and Pharmacology, 59(1), 51-59.

  • Gelin, M., et al. (1991). Synthesis of 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole. PrepChem. Retrieved March 15, 2026, from [Link]

  • Hough, L. B. (2001). Histamine H3 receptor antagonists. In Histamine Receptors (pp. 145-177). Humana Press.

  • Imperial Chemical Industries PLC. (1980). Method for preparing 4-hydroxymethyl imidazoles. U.S. Patent 4,224,452.

  • Leurs, R., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of medicinal chemistry, 38(11), 1957–1963.

  • L. Friedman, H. Shechter. (1960). Cyanation. gChem. Retrieved March 15, 2026, from [Link]

  • Manisha N. Trivedi, et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.

  • Mohammad, H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(10), 1198.

  • Omid-Adle, A., et al. (2010). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 9(2), 153-160.

  • PubChem. (n.d.). Dacarbazine. Retrieved March 15, 2026, from [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 259.

  • Singh, G., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7016.

  • Sun, P., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905.

  • Wang, J., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 16(1), 294-297.

  • Wünsch, B., et al. (2000). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & medicinal chemistry letters, 10(15), 1695-1698.

  • Zareh, H., et al. (2017). A kind of optimum synthesis technique of anticancer drug Dacarbazine. Chinese Patent CN106366011A.

  • Zhang, M., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 803.

  • Zhewang, L., et al. (2012). Reaction of hydroxymethylanthraquinones with thionyl chloride. Dyes and Pigments, 95(3), 643-647.

  • Zummack, W., et al. (1989). Chlorination of cellulose using thionyl chloride. Carbohydrate research, 191(1), 133-136.

Sources

Method

HPLC method for analyzing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Authored by: A Senior Application Scientist Abstract This document provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. This compound, featuring a polar imidazole core and a nitrile group, presents unique challenges for chromatographic retention and peak shape. This guide offers a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method, grounded in the physicochemical properties of the analyte. Furthermore, it outlines a systematic approach to method validation and forced degradation studies in accordance with international regulatory guidelines, ensuring the final method is specific, accurate, and suitable for its intended purpose in research and pharmaceutical development.

Introduction: The Analytical Challenge

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a heterocyclic compound of interest in pharmaceutical research and development. The accurate quantification and impurity profiling of this molecule are critical for ensuring product quality and safety. The inherent polarity of the imidazole ring system, coupled with the potential for multiple ionization states, complicates method development using conventional reversed-phase chromatography. A successful method must achieve adequate retention of this polar analyte away from the solvent front while ensuring a symmetrical peak shape for accurate integration.

The development of a stability-indicating method is of paramount importance. Such a method must be capable of separating the intact active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities. This requires a thorough understanding of the molecule's degradation pathways under various stress conditions.

This application note details a systematic approach to developing and validating an HPLC method for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, beginning with an evaluation of its physicochemical properties and culminating in a fully validated, stability-indicating analytical procedure.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a solid understanding of the analyte's chemical and physical properties. While extensive experimental data for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is not widely published, we can infer key parameters from its structure and from data on analogous compounds.

  • Polarity and Retention: A predicted LogP value for a similar compound, 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile, is approximately 0.49.[1] This low value confirms the hydrophilic nature of the molecule, suggesting that it will be poorly retained on traditional C18 columns with high organic mobile phases. Therefore, a reversed-phase method with a highly aqueous mobile phase is a logical starting point. To enhance retention, a C18 column specifically designed for stability in highly aqueous conditions is recommended.

  • pKa and Mobile Phase pH Control: The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen is weakly acidic, while the imine-like nitrogen is basic. The pKa of the imidazole ring proton is typically around 7. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer to maintain the analyte in a single, predominant ionization state. By setting the mobile phase pH to approximately 3-4, the basic nitrogen will be consistently protonated, leading to more stable interactions with the stationary phase.

  • UV Absorbance and Detection: Imidazole-containing compounds typically exhibit UV absorbance in the low UV range. Without a specific UV spectrum for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, a preliminary scan using a photodiode array (PDA) detector is essential to determine the wavelength of maximum absorbance (λmax). A starting wavelength of 220 nm is a reasonable choice for initial experiments.

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from initial analyte characterization to a fully validated, stability-indicating HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (LogP, pKa estimate, UV Scan) B Column & Mobile Phase Screening A->B Informs initial choices C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Refine separation D Stress Studies (Acid, Base, Oxidation, Heat, Light) C->D Optimized method used E Peak Purity Analysis (PDA) D->E Generates samples F Identify Degradation Products E->F G Specificity & Selectivity F->G Ensures separation from degradants H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L L K->L Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Materials and Reagents
  • 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (85%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (30%)

Proposed HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorA standard, reliable system with a PDA detector is crucial for determining peak purity and λmax.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalentA C18 column with enhanced stability in highly aqueous mobile phases is necessary for retaining the polar analyte and ensuring long column lifetime.
Mobile Phase A 25 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid)Buffering is essential for controlling the ionization state of the imidazole ring, leading to consistent retention and improved peak shape.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff, making it suitable for detection at low wavelengths.[3][4]
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% BA gradient elution is proposed to ensure elution of any less polar impurities or degradation products while providing good resolution around the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection PDA Detector, 220 nm (or determined λmax)220 nm is a good starting point for imidazole-containing compounds. A PDA scan should be performed to identify the optimal wavelength for sensitivity and selectivity.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the 50:50 diluent.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5][6] Prepare solutions of the analyte at approximately 100 µg/mL and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 1 mL of 1 N HCl to 1 mL of stock solution. Heat at 80 °C for 4 hours. Cool and neutralize with 1 N NaOH.

  • Base Hydrolysis: Add 1 mL of 1 N NaOH to 1 mL of stock solution. Keep at room temperature for 2 hours. Cool and neutralize with 1 N HCl. The imidazole moiety can be susceptible to base-mediated autoxidation.[7]

  • Oxidative Degradation: Add 1 mL of 3% H2O2 to 1 mL of stock solution. Keep at room temperature for 6 hours. The imidazole ring is known to be susceptible to oxidation.[7]

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 24 hours. Prepare a solution from the stressed solid.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.

Analyze all stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is optimized and shown to be stability-indicating, it must be validated. The following parameters should be assessed:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples.No interference at the retention time of the analyte. Analyte peak should be resolved from all degradation products (Resolution > 2). Peak purity > 990.
Linearity Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the working concentration). Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The method should be linear, accurate, and precise within the specified range.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any potential impurities or degradation products at their specified limits.
Robustness Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits.

Conclusion

This application note provides a robust framework for developing and validating a stability-indicating RP-HPLC method for the analysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. By carefully considering the analyte's polar nature and implementing a systematic approach to method optimization and forced degradation studies, a reliable and accurate analytical method can be established. The detailed protocols for both the HPLC analysis and method validation serve as a comprehensive guide for researchers and drug development professionals, ensuring data of high quality and integrity for regulatory submissions and quality control.

Sources

Application

Application Notes and Protocols: Developing a Bioassay for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Derivatives

Introduction The imidazole scaffold is a prominent feature in many pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacteria...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole scaffold is a prominent feature in many pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The novel class of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives represents a promising area for the discovery of new therapeutic agents.[4] The initial step in characterizing the biological effects of these novel compounds is the development of robust and reliable bioassays.

This comprehensive guide provides a tiered strategy for developing and validating bioassays to elucidate the biological activity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives. This approach begins with broad, high-throughput screening to assess general cytotoxicity and cell viability, followed by more specific, hypothesis-driven secondary assays to investigate potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Tier 1: Primary Screening - Assessing General Cytotoxicity and Cell Viability

The foundational step in evaluating any new chemical entity is to determine its intrinsic effect on cell viability and to establish a potent concentration range for further studies.[5][6] This is typically achieved through high-throughput screening using a panel of diverse cell lines.

Rationale

A primary screen across a panel of both cancerous and non-cancerous cell lines provides initial insights into the compound's potential therapeutic window and spectrum of activity. Colorimetric and luminescent assays are commonly employed for this purpose due to their simplicity, scalability, and reproducibility.

Protocol 1: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Selected cancer and non-cancer cell lines (e.g., HeLa, A549, MCF-7, and HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivative stock solution (e.g., 10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivative in culture medium. A typical starting concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • For MTT, add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

    • For XTT, the formazan product is soluble, so no solubilization step is needed.

    • Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP present, which is a direct indicator of metabolically active cells.[7] The assay is highly sensitive and has a broad linear range.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT/XTT protocol, using white, opaque 96-well plates.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Incubation and Luminescence Reading:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Follow step 5 from the MTT/XTT protocol to calculate the IC50 value.

Data Presentation: Tier 1 Screening
Cell LineCompound A IC50 (µM)Compound B IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa (Cervical Cancer)5.212.80.1
A549 (Lung Cancer)8.125.40.3
MCF-7 (Breast Cancer)3.99.50.08
HEK293 (Non-cancerous)>100>1005.6
Tier 1 Workflow

Tier1_Workflow start Start: Novel 2-(2-Methyl-1H-imidazol-5-yl) acetonitrile Derivatives cell_panel Select Panel of Cancer and Non-Cancer Cell Lines start->cell_panel assay_choice Choose Viability Assay: MTT/XTT or ATP-based cell_panel->assay_choice mtt_xtt Protocol 1: MTT/XTT Assay assay_choice->mtt_xtt Colorimetric atp_assay Protocol 2: ATP-based Assay assay_choice->atp_assay Luminescent data_analysis Data Analysis: Calculate IC50 Values mtt_xtt->data_analysis atp_assay->data_analysis interpretation Interpret Results: Potency & Selectivity data_analysis->interpretation

Caption: Tier 1 screening workflow for assessing general cytotoxicity.

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

Following the identification of potent compounds from the primary screen, the next step is to investigate their potential mechanism of action. Given the diverse biological activities of imidazole-containing compounds, several signaling pathways could be explored.[2][3]

Rationale

If the primary screen reveals selective cytotoxicity towards cancer cells, it is plausible that the compounds target pathways crucial for cancer cell proliferation and survival, such as protein kinase signaling.[8] Alternatively, many drugs target G protein-coupled receptors (GPCRs), which regulate a vast array of physiological processes.[9][10]

Hypothesized Target 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[8]

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or HTRF® Kinase Assay)

These assays measure the activity of a specific kinase by detecting either the amount of ADP produced or the phosphorylation of a substrate.[11]

Materials:

  • Recombinant protein kinase(s) of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay reagents

  • 384-well low-volume white plates

  • Microplate reader capable of luminescence or HTRF® detection

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivative.

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Prepare an ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of the 384-well plate.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Generic Kinase Signaling Pathway

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor 2-(2-Methyl-1H-imidazol-5-yl) acetonitrile Derivative inhibitor->raf

Caption: A simplified generic kinase signaling pathway.

Hypothesized Target 2: GPCR Modulation

GPCRs are the largest family of cell surface receptors and are major drug targets.[9][12] They signal through various second messengers, including calcium and cAMP.

Protocol 4: Calcium Mobilization Assay

This assay is used to screen for compounds that modulate Gq-coupled GPCRs, which signal through the release of intracellular calcium.[13][14]

Materials:

  • Cells expressing the GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation®)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in black, clear-bottom plates and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Fluorescence Reading:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject the test compound or a known agonist/antagonist.

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (peak response) after compound addition.

    • For agonists, determine the EC50 value. For antagonists, determine the IC50 value by measuring the inhibition of the response to a known agonist.

Protocol 5: cAMP Assay (HTRF® or Luciferase-based)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs- (stimulation) and Gi- (inhibition) coupled GPCRs.[15]

Materials:

  • Cells expressing the GPCR of interest

  • HTRF® cAMP assay kit or a luciferase-based cAMP assay system

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors)

  • White, opaque 384-well plates

  • HTRF®-compatible or luminescence plate reader

Step-by-Step Protocol:

  • Cell Stimulation:

    • Seed cells in a 384-well plate and incubate.

    • For Gs-coupled receptors, add the test compound.

    • For Gi-coupled receptors, add the test compound followed by forskolin to stimulate cAMP production.

    • Incubate for the recommended time.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents according to the manufacturer's protocol.

    • Incubate to allow for the detection reaction to occur.

  • Signal Reading: Measure the HTRF® signal or luminescence.

  • Data Analysis:

    • Calculate the change in cAMP levels in response to the compound.

    • Determine EC50 or IC50 values as appropriate.

Generic GPCR Signaling Pathway

GPCR_Pathway ligand Ligand gpcr GPCR ligand->gpcr g_protein G Protein (α, β, γ) gpcr->g_protein effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response inhibitor 2-(2-Methyl-1H-imidazol-5-yl) acetonitrile Derivative inhibitor->gpcr

Caption: A simplified generic GPCR signaling pathway.

Assay Validation and Best Practices

Once a suitable bioassay has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose.[16][17]

Key Validation Parameters

According to the International Council for Harmonisation (ICH) and FDA guidelines, key validation parameters include:[18][19][20]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Importance of Controls

The inclusion of appropriate controls is critical for the interpretation of experimental results.

  • Positive Control: A known active compound for the target of interest. This ensures that the assay is working correctly.

  • Negative Control: A known inactive compound or a vehicle control. This defines the baseline response of the assay.

  • Vehicle Control: The solvent (e.g., DMSO) used to dissolve the test compounds, at the same final concentration used in the experiment. This accounts for any effects of the solvent on the assay.

Conclusion

The development of a bioassay for novel 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives is a critical step in understanding their therapeutic potential. The tiered approach outlined in this guide, from broad primary screening of cell viability to more focused secondary assays on specific molecular targets like kinases and GPCRs, provides a systematic and efficient strategy for characterizing these new chemical entities. Adherence to best practices in assay validation and the consistent use of appropriate controls will ensure the generation of high-quality, reliable data to drive drug discovery efforts forward.

References

  • Vertex AI Search. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • BMG LABTECH. (n.d.). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Abcam. (n.d.). Cell viability assays.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.
  • Bioinvenu. (n.d.). GPCR/ß-arrestin Signaling Pathway Assays.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays.
  • Cold Spring Harbor Protocols. (2010). Luciferase assay.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Revvity. (n.d.). HTRF Principle.
  • National Center for Biotechnology Information. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Sigma-Aldrich. (n.d.). Luciferase Reporter Gene Assay, high sensitivity.
  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?
  • Promega Corporation. (n.d.). Luciferase Assay System Protocol.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • PubMed. (n.d.). Ca2+ mobilization assays in GPCR drug discovery.
  • National Center for Biotechnology Information. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.
  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Physiological Reviews. (1999). Measurement of Intracellular Calcium.
  • Agilent. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • National Center for Biotechnology Information. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
  • ThermoFisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). Application Notes and Protocols for GSK-3 Inhibitor in Kinase Assays.
  • NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Journal of Pharmacy and Pharmacology. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
  • Pharmacological Reviews. (2022). Review of pharmacological effects of imidazole derivatives.
  • NextSDS. (n.d.). 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the critical nuances of synthesizing 2-(2-Methyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the critical nuances of synthesizing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (tautomeric with 2-methyl-4-cyanomethylimidazole). This molecule is a vital building block for farnesyl protein transferase inhibitors and histamine receptor ligands[1].

This guide moves beyond basic recipes, detailing the chemical causality behind each experimental choice to ensure your workflows are robust, safe, and reproducible.

Mechanistic Workflow

SynthesisWorkflow SM 2-Methyl-4-hydroxymethylimidazole (Starting Material) Step1 Step 1: Chlorination Reagent: SOCl2 Temp: 75°C, 0.5h SM->Step1 Nucleophilic substitution (-SO2, -HCl) Int 2-Methyl-4-chloromethylimidazole HCl (Reactive Intermediate) Step1->Int Step2 Step 2: Cyanation Reagent: KCN (aq) / EtOH Temp: 0°C, 0.5h Int->Step2 SN2 Displacement (-KCl) Prod 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Target Product) Step2->Prod

Figure 1: Two-step synthetic workflow to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Standard Operating Procedure (SOP)

Every protocol described below is designed as a self-validating system to ensure you can verify the integrity of your intermediates before proceeding.

Step 1: Synthesis of 2-Methyl-4-chloromethylimidazole Hydrochloride
  • Causality: We utilize neat thionyl chloride (SOCl₂) to drive the formation of the highly reactive chloromethyl derivative. By isolating it as a hydrochloride salt, we protonate the imidazole nitrogen, effectively preventing the intermediate from undergoing spontaneous self-condensation or polymerization[1].

  • Protocol:

    • To 15 mL of thionyl chloride, add 3.0 g (27 mmol) of 2-methyl-4-hydroxymethylimidazole in small portions[1].

    • Observation: A vigorous reaction will occur due to the rapid evolution of SO₂ and HCl gases.

    • Heat the resulting dark/black solution at 75 °C for 30 minutes[1].

    • Evaporate the mixture to dryness under reduced pressure.

    • Co-evaporate the residue once with anhydrous THF to strip away any residual thionyl chloride[1].

    • Recrystallize the resulting brown solid from an ethanol-ether mixture[1].

  • Validation Checkpoint: The isolated brown crystals should be highly soluble in water (confirming the HCl salt form) and yield an immediate white precipitate upon the addition of aqueous Silver Nitrate (AgNO₃), confirming the presence of chloride ions.

Step 2: Cyanation to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
  • Causality: The chloromethyl intermediate is highly electrophilic. We use a biphasic-like dropwise addition into a cold (0 °C) cyanide solution to maintain a massive stoichiometric excess of CN⁻ relative to the unreacted intermediate. This pseudo-first-order kinetic setup heavily favors the desired S_N2 displacement over competitive solvolysis by the ethanol co-solvent[1].

  • Protocol:

    • Prepare an ice-cooled solution (0 °C) of 1.1 g Potassium Cyanide (KCN) in 20 mL of deionized water[1].

    • Dissolve 3.3 g (19.7 mmol) of the Step 1 intermediate in 60 mL of ethanol[1].

    • Add the ethanolic intermediate solution dropwise to the aqueous KCN solution over 30 minutes while maintaining the temperature at 0 °C[1].

    • Stir for an additional 30 minutes. A voluminous precipitate will form[1].

    • Filter, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: In ¹H-NMR (DMSO-d6), verify the disappearance of the chloromethyl proton singlet (~4.6 ppm) and the appearance of the cyanomethyl proton singlet (~3.8 ppm).

Quantitative Optimization Data

To assist in scaling up, the following table summarizes the quantitative impact of varying the cyanation conditions. Deviating from the SOP directly impacts yield and impurity profiles.

Cyanide SourceSolvent SystemTemp (°C)Addition MethodYield (%)Major Impurity Profile
KCN (1.5 eq) H₂O / EtOH (1:3) 0 Dropwise Int. to KCN 73 < 2% (Optimal)
KCN (1.5 eq)H₂O / EtOH (1:3)25 (RT)Dropwise Int. to KCN542-methyl-4-(ethoxymethyl)imidazole
KCN (1.5 eq)H₂O / EtOH (1:3)0All-at-once48Imidazole dimers
NaCN (1.5 eq)H₂O / MeOH (1:3)0Dropwise Int. to NaCN682-methyl-4-(methoxymethyl)imidazole
TMSCN (1.2 eq)MeCN (anhydrous)80Dropwise TMSCN to Int.62Unreacted Intermediate

Troubleshooting Guide & FAQs

Q1: During the chlorination step, my reaction mixture turned completely black. Is the batch ruined? A1: Not necessarily. It is completely normal for this specific reaction to yield a black solution when using thionyl chloride[1]. This discoloration is caused by trace amounts of imidazole polymerization and oxidation products. As long as you thoroughly evaporate the residual SOCl₂ (using the THF co-evaporation step) and recrystallize the crude residue from an ethanol-ether mixture, you will successfully isolate the desired 2-methyl-4-chloromethylimidazole hydrochloride as brown crystals in good yield (~73%)[1].

Q2: I am seeing a large amount of an ethoxymethyl ether byproduct in my final LC-MS/NMR. How did this form and how do I prevent it? A2: This is a classic solvolysis issue. If the cyanation reaction temperature exceeds 0 °C, or if the localized concentration of cyanide is too low, the ethanol co-solvent will outcompete the cyanide ion, acting as a nucleophile to form 2-methyl-4-(ethoxymethyl)imidazole. To prevent this, ensure the reaction is strictly maintained at 0 °C and always add the ethanolic intermediate dropwise to the aqueous cyanide solution—never the reverse[1].

Q3: To save time, can I skip the isolation of the chloromethyl intermediate and perform a one-pot cyanation? A3: Absolutely not; this is a severe safety hazard. The chlorination step uses neat thionyl chloride, which must be completely removed. Any residual SOCl₂ carried over into the aqueous KCN step will react violently with water, generating toxic SO₂ and HCl gases. This will rapidly neutralize the basic cyanide solution, dropping the pH and releasing lethal Hydrogen Cyanide (HCN) gas. Always isolate, dry, and verify the hydrochloride salt before proceeding to Step 2[1].

Q4: Are there safer alternatives to Potassium Cyanide (KCN) for this S_N2 transformation? A4: While KCN and NaCN are the most atom-economical and standard reagents for this transformation[1], you can theoretically use Trimethylsilyl cyanide (TMSCN) with a fluoride source (like TBAF) in anhydrous acetonitrile. However, this significantly increases the cost of goods (COGs) and often requires elevated temperatures (reflux), which promotes the dimerization of the chloromethyl intermediate. For scale-up, aqueous KCN under strict engineering controls (fume hood, basic scrubber) remains the industry standard.

References

  • Imidazole-containing inhibitors of farnesyl protein transferase - European Patent Office - EP 0675112 A1. Googleapis.com.

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Troubleshooting Guides, Protocols, and FAQs for Process Chemists Welcome to the Process Chemistry Support Center. This guide is dedicated to the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known as 2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Process Chemists

Welcome to the Process Chemistry Support Center. This guide is dedicated to the synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known as 2-methyl-4-cyanomethylimidazole), a critical intermediate in the production of H2-receptor antagonists like [1]. Due to the high reactivity of the precursors and the ambidentate nature of the intermediates, this synthesis is prone to several severe side reactions, including catastrophic polymerization and nucleophilic hydrolysis.

This guide provides validated protocols, causality-driven troubleshooting, and FAQs to ensure high-yield, reproducible batches.

Validated Experimental Protocol

Self-Validating System: This protocol relies on the isolation of the stable hydrochloride salt and an in situ neutralization-cyanation cascade to outcompete self-alkylation. Every phase includes a physical or analytical validation check to ensure the system is operating within safe parameters.

Stage A: Synthesis of 2-Methyl-4-chloromethylimidazole Hydrochloride
  • Reagent Charging: Suspend 2-methyl-4-hydroxymethylimidazole (1.0 eq) in dichloromethane (DCM) or use neat thionyl chloride (SOCl₂) depending on scale.

  • Chlorination: Add SOCl₂ (1.3 eq) dropwise under vigorous stirring.

    • Causality: The dropwise addition controls the exothermic release of SO₂ and HCl gases, preventing thermal degradation of the imidazole ring.

  • Reflux & Isolation: Heat the mixture to 75°C for 2-3 hours. Evaporate to dryness.

    • Validation Check: The resulting solid must be recrystallized from ethanol-ether to yield brown/white crystals (mp 218–221°C)[1].

    • Crucial: Do NOT neutralize this salt. The free base is highly unstable.

Stage B: Cyanation to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
  • Cyanide Preparation: Dissolve KCN (1.5 eq) in water. Chill the solution to 0–5°C using an ice bath.

    • Causality: Low temperature suppresses the hydrolytic degradation of the incoming nitrile.

  • Precursor Dissolution: Dissolve the 2-methyl-4-chloromethylimidazole hydrochloride from Stage A in cold ethanol.

  • Coupling: Add the ethanolic solution dropwise to the aqueous KCN solution over 30 minutes.

    • Causality: The highly basic KCN solution neutralizes the HCl salt in situ. By keeping the chloromethyl intermediate in a continuous state of high dilution relative to the cyanide ions, the SN2 cyanation outcompetes intermolecular Friedel-Crafts/N-alkylation[2].

  • Quench & Recovery: Stir for an additional 30 minutes. A voluminous precipitate should form. Filter, wash with cold water, and dry under vacuum[2].

    • Validation Check: TLC (EtOAc/MeOH) should show complete consumption of the starting material and a single new product spot.

Workflow Step1 Dissolve KCN in H2O Chill to 0-5°C Step3 Dropwise Addition Maintain Temp < 20°C Step1->Step3 Step2 Prepare 4-chloromethylimidazole HCl solution in Ethanol Step2->Step3 Step4 Stir for 30-60 mins Monitor via TLC/HPLC Step3->Step4 Step5 Quench & Extract (Avoid basic hydrolysis) Step4->Step5

Optimized workflow for the cyanation step to minimize side reactions.

Troubleshooting FAQs: Managing Side Reactions

Q1: My reaction is yielding a dark, insoluble tar instead of the target nitrile. What is happening? A1: You are observing catastrophic self-alkylation (polymerization).

  • Mechanistic Causality: 4-chloromethylimidazoles are highly reactive electrophiles. If the free base of 2-methyl-4-chloromethylimidazole is generated without an overwhelming excess of a stronger nucleophile (like CN⁻), the nucleophilic nitrogen of one imidazole ring will attack the electrophilic chloromethyl carbon of another. This leads to rapid oligomerization and the formation of an intractable tar[3].

  • Resolution: Never attempt to isolate the free base of the chloromethyl intermediate. Always add the directly into the cyanide solution. Ensure vigorous stirring during addition to prevent localized pooling of the neutralized free base.

Q2: I am detecting a significant amount of amide or carboxylic acid byproducts. How do I prevent this? A2: This is caused by the basic hydrolysis of the newly formed nitrile group.

  • Mechanistic Causality: Aqueous potassium cyanide is strongly alkaline (pH > 10). Nitriles are extremely susceptible to hydrolysis in aqueous base, first converting to the corresponding amide, and subsequently to the carboxylic acid upon prolonged exposure or heating.

  • Resolution: Strictly maintain the reaction temperature below 20°C (ideally 0–5°C) during the addition phase. Limit the post-addition stirring time to exactly 30–60 minutes. Once the reaction is complete (verified by TLC), immediately filter the precipitate or neutralize the excess base to arrest the hydrolysis pathway.

Q3: My NMR spectrum shows two distinct sets of peaks for the product, suggesting a mixture. Is this a side reaction? A3: No, this is annular tautomerism, not a side reaction.

  • Mechanistic Causality: Imidazoles with a hydrogen atom on the ring nitrogen rapidly exchange protons between the N1 and N3 positions in solution. Consequently, the 4-substituted and 5-substituted forms (i.e., 2-methyl-4-cyanomethylimidazole and 2-methyl-5-cyanomethylimidazole) are in rapid equilibrium.

  • Resolution: This is a natural structural feature. To collapse the NMR signals into a single set for analytical verification, run the NMR in a highly polar, hydrogen-bonding solvent (like DMSO-d₆) or at an elevated temperature to increase the rate of tautomeric exchange beyond the NMR timescale.

Pathway A 2-Methyl-4-hydroxymethylimidazole B 2-Methyl-4-chloromethylimidazole HCl (Stable Intermediate) A->B SOCl2, Reflux C 2-Methyl-4-chloromethylimidazole (Free Base) B->C Base / Neutralization D 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Target Product) B->D KCN, H2O/EtOH, <20°C E Polymeric/Dimeric Byproducts C->E Self-Alkylation F Amide/Carboxylic Acid Byproducts D->F Excess Heat / High pH

Reaction pathways illustrating the synthesis of the target nitrile and major side reactions.

Quantitative Data: Reaction Parameters & Side Product Formation

To ensure maximum yield and minimize the side reactions detailed above, adhere strictly to the optimal ranges provided in the table below:

Reaction ParameterOptimal RangeDeviation ConsequencePrimary Side Reaction Observed
Temperature (Cyanation) 0–5°C (Max 20°C)> 25°CHydrolysis of nitrile to amide/carboxylic acid
Intermediate State Hydrochloride SaltNeutralized to Free BaseCatastrophic self-alkylation / polymerization
Addition Rate Dropwise (over 30 min)Rapid / Bolus additionLocalized heating & polymerization
KCN Equivalents 1.5 – 2.0 eq< 1.1 eqIncomplete conversion & N-alkylation
Reaction Time 30–60 minutes> 120 minutesSecondary hydrolysis of the target nitrile

References

  • Title: Process for the preparation of cimetidine (EP0046635A1)
  • Title: Imidazole-containing inhibitors of farnesyl protein transferase (EP0675112A1)
  • Title: Effects of Heterocyclic Aromatic Substituents on Binding Affinities at Two Distinct Sites of Somatostatin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Troubleshooting low yield in 2-methylimidazole alkylation

Welcome to the Technical Support Center for 2-methylimidazole alkylation. 2-Methylimidazole is a highly versatile building block in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methylimidazole alkylation. 2-Methylimidazole is a highly versatile building block in medicinal chemistry and materials science. However, its N-alkylation is notoriously plagued by low yields, sluggish kinetics, and complex impurity profiles compared to unsubstituted imidazole.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize 2-methylimidazole alkylation reactions by understanding the underlying mechanistic causality.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your low yield.

Workflow Start Low Yield in 2-Methylimidazole Alkylation CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckByprod Are Multiple Spots/Peaks Observed (LC-MS/TLC)? YesSM->CheckByprod CheckBase Check Base Strength & Solubility NoSM->CheckBase OverAlk Over-alkylation (Imidazolium Salt) CheckByprod->OverAlk Mass = M + 2R Hydrolysis Electrophile Hydrolysis (Moisture Issue) CheckByprod->Hydrolysis Missing RX FixBase Switch K2CO3 to Cs2CO3/NaH Add TBAB catalyst CheckBase->FixBase FixOver Use dropwise addition & lower equivalents of RX OverAlk->FixOver FixHydro Use anhydrous solvents & dry base Hydrolysis->FixHydro

Logical workflow for diagnosing and resolving low yield in 2-methylimidazole N-alkylation.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: My starting material is unreacted even after 24 hours. Why is the reaction so sluggish? A1: The primary culprit is steric hindrance. The methyl group at the C2 position physically shields both the N1 and N3 atoms. Because the imidazole anion obeys SE2cB kinetics, complete deprotonation is absolutely essential for sterically hindered substrates to achieve sufficient nucleophilicity 1. Causality & Solution: If you are using a weak base like K₂CO₃ in a less polar solvent, deprotonation is likely incomplete. Switch to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) to force complete formation of the highly reactive imidazolide anion 2.

Q2: The reaction consumes the 2-methylimidazole, but my isolated yield is low, and I see a highly polar baseline spot on TLC. What happened? A2: You are experiencing over-alkylation, leading to the formation of a quaternary 1,3-dialkyl-2-methylimidazolium salt. Once the first alkylation occurs, the resulting N-alkyl-2-methylimidazole becomes more electron-rich. Despite the steric hindrance, it can act as a neutral nucleophile and react with excess alkylating agent 2. Causality & Solution: To prevent this, you must control the concentration of the electrophile. Use a slight stoichiometric excess of 2-methylimidazole (1.1 to 1.2 equivalents) relative to the alkyl halide, and add the alkylating agent dropwise over an extended period to keep its steady-state concentration low 2.

Q3: I am using an alkyl chloride, and the reaction stalls at 30% conversion. How can I drive it to completion? A3: Alkyl chlorides are relatively poor electrophiles. The steric hindrance of 2-methylimidazole 3 combined with a poor leaving group results in an extremely high activation energy barrier. Causality & Solution: Exploit the Finkelstein reaction by adding a catalytic amount (0.1 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide displaces the chloride in situ to form a highly reactive alkyl iodide, which rapidly reacts with the 2-methylimidazole. Alternatively, elevate the temperature to 60–80 °C, but monitor closely for degradation 2.

Q4: The alkylating agent seems to disappear, but the 2-methylimidazole remains unreacted. Where is my electrophile going? A4: Your alkylating agent is likely undergoing competitive hydrolysis. Causality & Solution: Water reacts with the base to form hydroxide ions (OH⁻), which are smaller and less sterically hindered than the 2-methylimidazolide anion. The OH⁻ rapidly attacks the alkyl halide, forming an alcohol. Ensure all solvents are strictly anhydrous, flame-dry glassware, and use fresh, dry bases (store K₂CO₃ in a desiccator) 4.

Part 3: Quantitative Data & Parameter Optimization

Selecting the correct base and solvent combination is the most critical variable in overcoming the steric barrier of 2-methylimidazole.

Base SystemSolventTemp (°C)Relative Deprotonation EfficiencyRisk of Over-alkylationRecommended Use Case
NaH (Strong) DMF / THF0 to RTVery HighModerateHighly sterically hindered or unreactive alkyl halides 4.
Cs₂CO₃ (Moderate) DMF / DMSORT to 60HighLowBase-sensitive functional groups; excellent solubility 2.
K₂CO₃ + TBAB (Mild) MeCN82 (Reflux)ModerateLowReactive electrophiles (e.g., benzyl bromides, epoxides) 5.
NaOH (Aqueous) Water/DCMRTLowHighRequires phase-transfer catalyst; prone to competitive hydrolysis.

Part 4: Standardized Experimental Protocols

Protocol A: High-Efficacy N-Alkylation (NaH / DMF)

Designed for maximum conversion of unreactive alkyl halides by ensuring 100% generation of the imidazolide anion.

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with argon/nitrogen.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous DMF. Cool the suspension to 0 °C. Slowly add 2-methylimidazole (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Causality Check: Cooling prevents localized overheating and thermal degradation during the exothermic hydrogen gas evolution 4.

  • Validation: Stir for 30 minutes at room temperature until gas evolution completely ceases. This visually validates the complete formation of the imidazolide anion.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe pump over 30 minutes to suppress over-alkylation.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Phase-Transfer N-Alkylation (K₂CO₃ / MeCN / TBAB)

Designed for reactive electrophiles or substrates sensitive to strong bases.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylimidazole (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq) in anhydrous Acetonitrile (MeCN) 5.

  • Activation: Stir the suspension at 60 °C for 30 minutes. Causality Check: K₂CO₃ has poor solubility in MeCN. TBAB acts as a phase-transfer catalyst, shuttling the carbonate ion into the liquid phase to facilitate deprotonation of the imidazole 5.

  • Addition: Add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain stirring for 12–24 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove insoluble inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography.

Part 5: Mechanistic Pathway Diagram

Understanding the mechanistic divergence between successful mono-alkylation and detrimental over-alkylation is key to optimizing your stoichiometry and addition rates.

Mechanism SM 2-Methylimidazole (Neutral) Anion 2-Methylimidazolide Anion (Active Nucleophile) SM->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Removes H+ Product 1-Alkyl-2-methylimidazole (Target Product) Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product Donates R group QuatSalt 1,3-Dialkyl-2-methylimidazolium (Quaternary Byproduct) Electrophile->QuatSalt Excess R-X Product->QuatSalt Over-alkylation

Mechanistic pathway of 2-methylimidazole alkylation and the over-alkylation side reaction.

References

  • University of Otago. "N-Alkylation of imidazoles."[Link]

  • ACS Publications. "Iron-Catalyzed N-Alkylation of Azoles via Cleavage of an sp3 C–H Bond Adjacent to a Nitrogen Atom."[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter critical bottlenecks when isolating functionalized imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter critical bottlenecks when isolating functionalized imidazoles.

The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) presents a "perfect storm" of purification challenges. It combines a highly basic pyridinic nitrogen, rapid annular tautomerism, and a base-sensitive cyanomethyl group. Standard purification templates will fail here, often resulting in severe streaking on silica, apparent "double peaks" in LC-MS, or complete degradation of the target molecule.

This guide deconstructs the physicochemical causality behind these failures and provides self-validating, field-proven protocols to ensure high-purity recovery.

PART 1: Physicochemical Profiling & Chromatographic Impact

To purify a molecule, you must first understand how its structural features dictate its macroscopic behavior. Table 1 summarizes the core properties of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and their direct impact on downstream processing.

Table 1: Quantitative Data & Purification Causality

Physicochemical PropertyValue / CharacteristicMechanistic Impact on Purification
pKa (Imidazole Ring) ~7.0 – 7.5The basic nitrogen acts as a strong hydrogen-bond acceptor. On standard acidic silica gel (pKa ~4.5), this causes irreversible ion-pairing and severe band tailing.
Annular Tautomerism 4-yl 5-yl equilibriumThe proton rapidly exchanges between the two nitrogen atoms. If the exchange rate matches the chromatographic timescale, it induces peak splitting or massive broadening.
Nitrile (-CN) Stability Susceptible to hydrationThe cyanomethyl group acts as an electrophile. Under strongly basic aqueous conditions, it readily hydrolyzes into a primary amide (+18 Da).
Metal Coordination Bidentate chelation potentialImidazoles chelate trace metals (Fe, Cu) present in lower-grade silica or stainless-steel HPLC tubing, leading to poor mass recovery and baseline drift.
PART 2: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My product severely streaks on standard normal-phase silica gel, and my isolated yield is abysmal (<30%). What is the mechanistic cause, and how do I fix it? Causality: The basic pyridinic nitrogen of the imidazole ring strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on standard normal-phase silica. This irreversible adsorption leads to streaking and poor recovery[1]. Solution: You must disrupt this acid-base interaction. The most robust solution is to shift to a stationary phase that eliminates acidic protons, such as amine-functionalized silica (NH2-silica) or neutral alumina[2]. If standard silica must be used, you must dynamically cap the silanols by adding a basic modifier (e.g., 1–5% triethylamine or aqueous ammonia) to your mobile phase (typically a Dichloromethane/Methanol gradient)[2].

Q2: During LC-MS analysis, I observe two closely eluting peaks with the exact same m/z. Is my product contaminated with a structural isomer? Causality: This is a classic manifestation of annular tautomerism[3]. The proton on the imidazole nitrogen rapidly exchanges, creating a dynamic equilibrium between the 4-yl and 5-yl tautomers. Because the analytical timescale of HPLC is similar to the rate of interconversion, the column partially resolves the two transient states, resulting in peak broadening or splitting. Solution: This is an analytical artifact, not an impurity. To collapse the tautomers into a single, sharp peak, you must lock the protonation state of the molecule. Adjust your HPLC mobile phase pH to either >9.0 (using 10 mM ammonium bicarbonate adjusted with ammonia) to fully deprotonate the ring, or <3.0 (using 0.1% formic acid) to fully protonate it.

Q3: I attempted an aqueous basic workup to remove acidic impurities, but my LC-MS now shows a +18 Da mass impurity. What happened? Causality: The cyanomethyl group (-CH2CN) is highly susceptible to base-catalyzed hydration. In the presence of water and a strong base (or even strongly basic anion exchange resins), the nitrile hydrolyzes to the corresponding primary amide (-CH2CONH2), adding exactly 18 Daltons to your mass[4][5]. Solution: Avoid prolonged exposure to aqueous bases (like NaOH or KOH). If a basic workup is required to neutralize an imidazole hydrochloride salt, use a mild base like saturated aqueous NaHCO3, keep the temperature strictly at 0–5 °C, and extract immediately into an organic solvent like 2-methyltetrahydrofuran (2-MeTHF).

PART 3: Self-Validating Purification Workflows

The following workflow relies on logical decision-making to bypass the inherent challenges of imidazole chemistry.

G N1 Crude 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile N2 Chromatographic Separation N1->N2 N3 Issue: Severe Streaking & Broad Peaks N2->N3 N4 Cause A: Silanol Interaction (Basic Imidazole N) N3->N4 N5 Cause B: 4(5)-Tautomerism Equilibrium N3->N5 N6 Action: Add 1-5% Et3N or NH4OH to Mobile Phase N4->N6 N7 Action: Use Amine-Functionalized Silica or Alumina N4->N7 N8 Action: Buffer Mobile Phase (pH <3 or >9) N5->N8 N9 Result: Sharp Peaks & High Recovery N6->N9 N7->N9 N8->N9

Workflow for diagnosing and resolving imidazole chromatographic failures.

Protocol: Optimized Amine-Silica Flash Chromatography

This protocol utilizes a modified stationary phase to prevent silanol interactions and includes built-in quality control (QC) checks to ensure the system is self-validating.

Step 1: Stationary Phase Preparation

  • Action: Pack a flash column with amine-functionalized silica gel (NH2-silica, 40-63 µm).

  • Causality: The covalently bound amine groups shield the acidic silanols, preventing the basic imidazole from irreversibly binding to the matrix.

  • Validation Check: Run a blank NH2-silica TLC plate with your intended mobile phase (e.g., 95:5 Dichloromethane:Methanol). If the solvent front is uneven, the silica is degraded (amines have oxidized), and a new batch must be used.

Step 2: Sample Loading

  • Action: Dissolve the crude mixture in a minimal volume of DCM/MeOH (9:1). If solubility is poor, dry-load the sample onto Celite 545. Do not dry-load onto standard acidic silica.

  • Causality: Standard silica dry-loading will trap the product at the top of the column, defeating the purpose of the NH2-silica column.

  • Validation Check: Visually inspect the Celite powder after solvent evaporation. It must be free-flowing. Clumping indicates residual solvent, which will cause band tailing.

Step 3: Gradient Elution

  • Action: Elute using a gradient of Solvent A (DCM) and Solvent B (Methanol). Start at 0% B and ramp to 10% B over 10 column volumes (CV).

  • Causality: Methanol acts as a strong hydrogen-bond competitor, effectively pushing the polar imidazole down the column without the need for harsh basic modifiers.

Step 4: Fraction Analysis & Concentration

  • Action: Spot fractions on NH2-silica TLC plates. Pool the fractions containing the product and concentrate under reduced pressure at a water bath temperature of strictly <40 °C .

  • Causality: Elevated temperatures during concentration, especially if trace moisture is present, can trigger the hydrolysis of the acetonitrile group.

  • Validation Check: Submit the concentrated pool for LC-MS analysis using a buffered mobile phase (pH 10, 10 mM NH4HCO3). The chromatogram must show a single, sharp peak corresponding to the target mass, validating that tautomeric splitting has been suppressed and no +18 Da amide degradation occurred.

PART 4: References
  • Benchchem. "Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products".

  • RSC Publishing. "Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content".

  • Google Patents. "WO2015126713A1 - Methods and systems for purifying an acetonitrile waste stream and ...".

  • Smolecule. "Buy 3-(2-methyl-1H-imidazol-1-yl)phenol".

  • ACS Publications. "Cyclometalated Iridium(III) Complexes Based on Phenyl-Imidazole Ligand".

Sources

Troubleshooting

Technical Support Center: Stability, Troubleshooting, and Handling of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the Application Support Portal. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as histamine receptor antagonists and kinase inhibitors. However, its handling requires a deep understanding of the orthogonal reactivity of its two primary functional groups: the hydrolytically sensitive nitrile moiety and the oxidatively sensitive, tautomeric imidazole ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my compound degrading in aqueous solutions over time, and what are the resulting degradants? Mechanistic Causality: The polarized carbon-nitrogen triple bond (C≡N) of the acetonitrile group is highly susceptible to nucleophilic attack by water[1]. This degradation is a stepwise hydrolysis reaction. In basic conditions, hydroxide ions directly attack the electrophilic nitrile carbon. In acidic conditions, protonation of the nitrile nitrogen activates the carbon toward attack by weaker nucleophiles like water[2].

The nitrile first converts to an amide intermediate (2-(2-methyl-1H-imidazol-5-yl)acetamide), which subsequently hydrolyzes into a carboxylic acid (2-(2-methyl-1H-imidazol-5-yl)acetic acid) and ammonia[1]. If your process involves aqueous workups at extreme pH levels, this pathway will rapidly consume your starting material.

HydrolysisPathway A 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (Intact Nitrile) B 2-(2-Methyl-1H-imidazol-5-yl)acetamide (Amide Intermediate) A->B H2O, Acid/Base Nucleophilic Attack C 2-(2-Methyl-1H-imidazol-5-yl)acetic acid (Carboxylic Acid Degradant) B->C H2O, Acid/Base Further Hydrolysis

Figure 1: Stepwise hydrolysis pathway of the acetonitrile moiety.

Q2: I observe a color change (yellowing/browning) during storage. What causes this? Mechanistic Causality: Imidazole rings, particularly those with alkyl substituents, are liable to base-mediated autoxidation and photo-degradation[3]. Exposure to high-intensity light, UV radiation, or trace peroxides in aging solvents (like THF or ether) leads to the formation of reactive oxygen species (ROS). These ROS attack the electron-rich imidazole ring, leading to ring-cleavage products or N-oxides[3]. Because these degradation products are highly conjugated, they absorb visible light and present as yellow or brown discolorations in an otherwise white/off-white powder.

Q3: My HPLC or NMR analysis shows peak splitting or inconsistent retention times. Is the compound impure? Mechanistic Causality: Not necessarily. The imidazole ring exists in a dynamic tautomeric equilibrium (1H-imidazol-5-yl ⇌ 1H-imidazol-4-yl). If your analytical solvent or mobile phase is unbuffered or sits near the pKa of the imidazole ring (typically pH 6–7), the molecule exists in a mixed protonation/tautomeric state. This dynamic exchange occurs on a timescale that causes peak broadening, tailing, or outright splitting in chromatography and NMR. Solution: Lock the protonation state by using a strongly acidic, buffered mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the imidazole ring.

TroubleshootingWorkflow Start Observation: Double Peaks or Broadening in HPLC/NMR CheckPH Is the solvent/mobile phase strongly buffered? Start->CheckPH Unbuffered No (pH ~5-7) Tautomeric Equilibrium Active CheckPH->Unbuffered No Buffered Yes (pH < 3 or > 9) Protonation State Locked CheckPH->Buffered Yes Action1 Action: Add 0.1% TFA or strong buffer to mobile phase Unbuffered->Action1 Action2 Action: Investigate true impurities (e.g., Hydrolysis) Buffered->Action2

Figure 2: Troubleshooting workflow for resolving peak splitting artifacts.

Part 2: Degradation Matrix

To assist in rapid root-cause analysis, the following table summarizes the quantitative and qualitative degradation profiles of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile under various stress conditions:

Stress ConditionPrimary Degradation PathwayMajor Degradant FormedRelative Kinetic RateVisual / Analytical Indicator
Aqueous Base (pH > 10) Nucleophilic HydrolysisCarboxylic Acid saltFast (< 2 hours)Loss of -C≡N stretch (~2250 cm⁻¹) in IR; +18 Da in LC-MS
Aqueous Acid (pH < 2) Electrophilic HydrolysisAmide / Carboxylic AcidModerate (Days)Emergence of C=O stretch (~1680 cm⁻¹) in IR
Ambient Light / Air Photo-oxidation / AutoxidationImidazole N-oxides / CleavageSlow (Months)Yellow/Brown discoloration; multiple low-level LC-MS peaks
Peroxide Exposure Oxidative CleavageRing-opened productsFast (Minutes to Hours)Rapid browning; complete loss of aromatic NMR signals

Part 3: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay

Purpose: To baseline purity and definitively separate the parent compound from its amide/acid hydrolysis products and oxidative degradants without tautomeric interference. Self-Validating Mechanism: This protocol requires a System Suitability Test (SST) using a forced-degradation control. If the column cannot resolve the parent from the amide intermediate (Resolution factor Rs​≥2.0 ), the system fails validation, preventing false-purity reporting.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to ~2.0, fully protonating the imidazole ring to suppress tautomeric exchange and ensure sharp peak shapes.)

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Phase A. Do not use unbuffered water or methanol, as this will initiate slow hydrolysis during the sequence run.

  • Forced-Degradation Control (SST): Transfer 100 µL of the standard to a vial. Add 10 µL of 1M NaOH and let sit for 30 minutes. Quench with 10 µL of 1M HCl. (Causality: This intentionally generates the amide and acid degradants to prove the method's resolving power.)

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C. Run a gradient from 5% B to 95% B over 5 minutes. Detection at 210 nm and 254 nm.

  • Validation Check: Inject the SST. You must observe three distinct peaks (Acid, Amide, Parent). Proceed with actual samples only if baseline resolution is achieved.

Protocol B: Controlled Storage and Handling

Purpose: To prevent autoxidation and hydrolysis during long-term storage of the bulk powder. Self-Validating Mechanism: Incorporates a desiccant weight-check and inert gas backfilling to guarantee the micro-environment remains moisture- and oxygen-free.

Step-by-Step Methodology:

  • Primary Containment: Transfer the bulk powder into an amber-glass vial. (Causality: Amber glass blocks UV/high-intensity light, preventing photo-catalyzed autoxidation of the imidazole ring.)

  • Inert Atmosphere Backfilling: Purge the headspace of the vial with dry Argon or Nitrogen gas for 10 seconds before capping. (Causality: Displacing ambient oxygen prevents base-mediated autoxidation.)

  • Secondary Containment: Place the capped amber vial into a secondary vacuum-sealable bag or desiccator containing indicating silica gel.

  • Validation Check: Weigh the silica gel pouch prior to storage. If the silica gel changes color (e.g., blue to pink) or gains >5% of its initial mass during the storage period, the primary seal has failed, and the compound must be re-analyzed via Protocol A before use.

  • Temperature: Store at 2°C to 8°C. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed (NIH).[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.[Link]

  • 20.7: Chemistry of Nitriles. LibreTexts.[Link]

Sources

Optimization

Proper storage conditions for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the advanced troubleshooting and handling guide for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6). This guide is designed for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6). This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic safety data sheets to explain the underlying chemical causality of degradation, providing self-validating protocols to ensure the integrity of your starting materials.

Physicochemical Profile & Quantitative Data

Before diagnosing experimental failures, it is critical to establish the baseline physical properties of the compound. The data below summarizes the standard specifications required for quality control.

PropertySpecification / Value
Chemical Name 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
Common Synonym 2-(2-methyl-1H-imidazol-4-yl)acetonitrile
CAS Number 59022-79-6
Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Physical Form Solid / Powder
Melting Point 168 - 170 °C
Optimal Storage Temp Room Temperature (15 - 25 °C)

Data supported by and chemical compliance databases.

Causality-Driven FAQs: Storage & Handling

Q: My supplier lists this compound as 2-(2-methyl-1H-imidazol-4-yl)acetonitrile. Did I receive the wrong batch? A: No. This is the exact same chemical. The imidazole ring undergoes rapid annular tautomerism in solution, meaning the hydrogen atom dynamically exchanges between the two nitrogen atoms. Because of this rapid equilibrium, the 4-position and 5-position are chemically equivalent. Both nomenclatures map to CAS 59022-79-6.

Q: Should I store this compound in a -20 °C freezer to maximize its shelf life? A: Counterintuitively, no . The compound has a high melting point (168-170 °C) and is thermodynamically stable at ambient temperatures. Storing it in a freezer actually increases the risk of degradation. When a cold container is opened in a standard laboratory environment, atmospheric moisture immediately condenses on the powder. Because the imidazole ring is highly hygroscopic (capable of acting as both a hydrogen bond donor and acceptor), it traps this water. Therefore, strict desiccation at Room Temperature is superior to cold storage.

Q: Why does moisture exposure cause my downstream reactions to fail? Is it just wet powder? A: It is not just wet powder; it is active chemical degradation. The compound contains two reactive moieties: a basic imidazole ring (pKa ~7) and an electrophilic acetonitrile group. When water is introduced, the basic nature of the imidazole ring auto-catalyzes the nucleophilic attack of water on the adjacent nitrile group. This causes irreversible hydrolysis , converting the nitrile into a primary amide (and eventually a carboxylic acid). If your downstream alkylation or coupling reactions are failing, it is likely because the newly formed amide is competitively reacting with your reagents, or the residual water is quenching moisture-sensitive bases like NaH.

Self-Validating Protocol: Quality Control & Moisture Assessment

If your batch of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile has clumped together or your reaction yields are dropping, you must determine whether the issue is reversible surface moisture or irreversible chemical hydrolysis.

Execute the following self-validating loop to assess and rescue the material:

Step 1: Visual & Gravimetric Baseline Weigh out exactly 10.0 mg of the suspect clumped batch. A loss of free-flowing powder is the primary macroscopic indicator of hydrogen-bond network formation via water ingress.

Step 2: Karl Fischer (KF) Titration Run a volumetric KF titration to quantify the exact water content.

  • Validation Check: If the water content is <0.5% , the clumping is likely due to mechanical compression or static, not moisture. The material is safe to use. If the water content is >0.5% , proceed to Step 3.

Step 3: 1H-NMR Spectroscopy (in DMSO-d6) Dissolve 5 mg of the compound in DMSO-d6. You must look for specific structural markers of degradation.

  • Validation Check: Analyze the spectrum for the disappearance of the sharp singlet for the -CH2- group adjacent to the nitrile (typically ~3.8-4.0 ppm) and the appearance of broad primary amide (-CONH2) protons at 7.0-7.5 ppm .

    • Outcome A (Hydrolysis): If amide peaks are present, the nitrile has irreversibly degraded. Discard the batch or purify it via column chromatography.

    • Outcome B (Moisture Only): If no amide peaks are present, but the water peak (~3.3 ppm in DMSO) is enlarged, the compound is intact but wet. Proceed to Step 4.

Step 4: Vacuum Desiccation & Loop Closure Transfer the wet powder to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 12 hours.

  • System Validation: Do not assume the drying was successful. Close the loop by re-running the KF Titration (Step 2). The material is only cleared for synthesis once the re-test confirms <0.5% water content.

Workflow Visualization

The following logic tree maps the self-validating protocol described above, ensuring a standardized decision-making process for handling compromised batches.

QC_Workflow Start Batch Inspection CAS: 59022-79-6 Visual Visual Check: Is powder clumped? Start->Visual KF Karl Fischer Titration Evaluate % H2O Visual->KF Clumped/Sticky Proceed Proceed to Synthesis (Validated) Visual->Proceed Free-flowing NMR 1H-NMR (DMSO-d6) Check for Amide Peaks KF->NMR H2O > 0.5% KF->Proceed H2O < 0.5% Hydrolysis Hydrolysis Confirmed (Amide present) NMR->Hydrolysis Peaks @ 7.0-7.5 ppm Moisture Surface Moisture Only (No Amide) NMR->Moisture Intact Nitrile Discard Discard Batch or Chromatographic Purification Hydrolysis->Discard Dry Vacuum Dry 40°C, <10 mbar, 12h Moisture->Dry Dry->KF Re-validate

Quality Control & Rescue Workflow for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

References

  • NextSDS - 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the technical support center for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may face during your experiments. Our goal is to provide you with the scientific rationale behind these strategies to empower you to make informed decisions in your work.

Understanding the Challenge: Why is 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Poorly Soluble?

The structure of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, containing both a polar imidazole ring and a nonpolar acetonitrile group, contributes to its complex solubility profile. The imidazole moiety can participate in hydrogen bonding and has ionizable nitrogen atoms, while the acetonitrile group adds a degree of lipophilicity. This dual nature can lead to poor solubility in both purely aqueous and highly nonpolar organic solvents.

Factors such as the crystalline lattice energy of the solid form can also significantly hinder the dissolution process. Overcoming this requires a systematic approach to disrupt these intermolecular forces and promote solvation.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile?

A1: Based on the structure, initial screening should include a range of solvents with varying polarities. We recommend starting with:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points due to their ability to disrupt hydrogen bonds and solvate a wide range of compounds.[1]

  • Alcohols: Methanol and ethanol can be effective, particularly with the aid of gentle heating or sonication.

  • Acetonitrile: While the compound itself contains an acetonitrile group, acetonitrile as a solvent can be a reasonable choice, sometimes in combination with other solvents.[2][3]

It is crucial to start with small-scale solubility tests to determine the most promising solvent system before proceeding to larger-scale experiments.

Q2: I'm observing precipitation when adding my stock solution in an organic solvent to an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution.

To mitigate this, consider the following:

  • Decrease the concentration of your stock solution. A more dilute stock will result in a lower final concentration of the organic solvent in your aqueous medium.

  • Use a co-solvent system in your final aqueous solution. By adding a small percentage of a water-miscible organic solvent (a co-solvent) to your buffer, you can increase the overall solvating power of the medium.[4][5]

  • Employ a slow, dropwise addition of the stock solution to the vigorously stirred aqueous buffer. This allows for more controlled mixing and can prevent localized supersaturation.

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Absolutely. The imidazole ring in 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile contains basic nitrogen atoms that can be protonated. By lowering the pH of the aqueous solution with a suitable acid, you can form a more soluble salt of the compound.[6][7][8][] This is often a highly effective strategy.[6][7][8][]

We recommend preparing a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0) and testing the solubility at each pH. The Henderson-Hasselbalch equation can be a useful tool to predict the ionization state of the compound at different pH values.

Q4: Are there any other advanced techniques I can use if standard solvent and pH adjustments are insufficient?

A4: Yes, for particularly challenging cases, several advanced formulation strategies can be employed:

  • Co-crystallization: Forming a co-crystal with a benign, highly soluble co-former can dramatically alter the physicochemical properties of your compound, including solubility.[6][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[1]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of your compound, aiding in its solubilization in aqueous media.[1][11]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio of the solid compound, which can lead to a faster dissolution rate.[12]

Troubleshooting Guides

Problem 1: The compound will not dissolve in any single solvent at the desired concentration.

This scenario suggests that a single solvent does not possess the ideal balance of polarity to effectively solvate the molecule. A co-solvent approach is the most logical next step.

Workflow for Co-Solvent System Optimization

Caption: Workflow for optimizing a co-solvent system.

Step-by-Step Protocol for Co-Solvent Screening:
  • Primary Solvent Selection: Choose your primary solvent, which is typically the aqueous buffer required for your experiment.

  • Co-solvent Selection: Select a panel of water-miscible organic solvents.[4] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Binary Mixtures: Create a series of binary mixtures of your primary solvent and each co-solvent at varying ratios (e.g., 90:10, 80:20, 70:30, 50:50 v/v).

  • Solubility Testing: Add a known excess amount of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile to a fixed volume of each solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility as a function of the co-solvent percentage to identify the optimal system and ratio.

Quantitative Data Summary: Example Co-Solvent Screen
Co-solvent System (v/v with Water)Solubility (mg/mL)
100% Water< 0.1
80:20 Water:Ethanol0.5
60:40 Water:Ethanol1.2
80:20 Water:PEG 4000.8
60:40 Water:PEG 4002.5
80:20 Water:DMSO1.5
60:40 Water:DMSO5.0

Note: These are hypothetical values for illustrative purposes.

Problem 2: The compound appears to degrade at extreme pH values used for solubilization.

While pH adjustment is a powerful tool, the chemical stability of your compound must be considered. Imidazole-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.

Decision-Making Workflow for pH and Stability

G A Initial State: Poor Aqueous Solubility B Attempt pH Adjustment (e.g., pH 4.0) A->B C Monitor for Degradation (e.g., HPLC Purity Check) B->C D Is Degradation Observed? C->D E Successful Solubilization Proceed with Experiment D->E No F Find Milder pH with Acceptable Solubility D->F Yes G Combine Milder pH with a Co-solvent F->G H Consider Alternative Methods (e.g., Cyclodextrins, Surfactants) F->H G->E

Caption: Decision workflow for balancing pH and compound stability.

Protocol for Assessing pH-Dependent Stability:
  • Prepare Solutions: Dissolve the compound in a series of buffers across a range of pH values where solubility is improved.

  • Incubate: Store these solutions at the intended experimental temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Purity Analysis: Analyze the purity of each sample by a stability-indicating method, such as HPLC. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.

  • Select Optimal Conditions: Choose the pH that provides the best balance of solubility and stability for the duration of your experiment. If significant degradation is observed at all effective pH values, a combined approach with a co-solvent at a more moderate pH is recommended.[13]

By systematically applying these principles and methodologies, you can overcome the solubility challenges associated with 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and ensure the reliability and reproducibility of your experimental results.

References
  • Wikipedia. Cosolvent. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • International Journal of Scientific Development and Research. Methods to boost solubility. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Pharmaceutical Research and Applications. Solubility Enhancement of Drugs. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SGS. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Journal of Chemical Technology and Metallurgy. pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Innovare Academic Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Solutions for addressing specific LC-MS problematic pesticide residues in multiresidue methods. Part II. [Link]

  • Google Patents.
  • ChemBK. Imidazol-1-Yl-Acetonitrile. [Link]

  • NextSDS. 2-(4-methyl-1H-imidazol-2-yl)acetonitrile — Chemical Substance Information. [Link]

  • PubChemLite. 2-(1h-imidazol-5-yl)acetonitrile (C5H5N3). [Link]

  • Royal Society of Chemistry. The utility of N-methylimidazole and acetonitrile as solvents for the direct reaction of europium with alcohols including the first example of acetonitrile as a µ-η1:η1-bridging ligand. [Link]

  • PubChem. (1-Imidazolyl)acetonitrile. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

Sources

Optimization

Imidazole Functionalization Support Center: Minimizing N-Alkylation &amp; Maximizing C-Alkylation

Welcome to the Technical Support Center for Imidazole Functionalization. Imidazoles are ambident nucleophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Functionalization. Imidazoles are ambident nucleophiles. Under standard basic conditions, alkylation overwhelmingly occurs at the nitrogen atom (N-alkylation) due to the high electron density and lower activation energy of the sp² hybridized nitrogen lone pair[1].

For researchers and drug development professionals, functionalizing the carbon backbone (C2, C4, or C5) while suppressing N-alkylation is a persistent challenge. This guide provides field-proven strategies, mechanistic troubleshooting, and self-validating protocols to force regioselective C-alkylation.

Strategic Decision Workflow

Before initiating your synthesis, you must choose a thermodynamic or mechanistic bypass to prevent the kinetically favored N-alkylation. The decision tree below outlines the three primary strategies: Protecting Group Directed Metalation, Transition-Metal C-H Activation, and Radical (Minisci) Alkylation.

ImidazoleWorkflow Start Target: C-Alkylation of Imidazole Cond1 Are N-H sites free? Start->Cond1 Path1 Protecting Group Strategy (e.g., SEM, Trityl) Cond1->Path1 Yes (Block N-alkylation) Path2 Direct C-H Functionalization Cond1->Path2 No (N-substituted) Path3 Radical Minisci Reaction Cond1->Path3 Yes (Acidic Conditions) Step1A 1. N-Protection 2. C2-Lithiation (n-BuLi) 3. Electrophile Quench Path1->Step1A Step1B SEM-Switch for C4/C5 Access Path1->Step1B Step2A Transition Metal Catalysis (Pd, Ru, Ir) Path2->Step2A Step3A Protonation of Imidazole (Acidic Media) Path3->Step3A Step2B Directing Group Assistance Step2A->Step2B Step3B Alkyl Radical Addition (AgNO3 / Persulfate) Step3A->Step3B

Decision tree for selecting an imidazole C-alkylation strategy.

Protecting Group-Directed C-Alkylation (The SEM Strategy)

Q: Why do direct C-alkylation attempts with strong bases (like NaH or K₂CO₃) always yield N-alkylated products? A: Deprotonation of the free imidazole N-H yields an imidazolate anion. The negative charge is delocalized, but the highest HOMO coefficient resides on the nitrogen atoms. Alkyl halides will undergo an SN2 reaction at the nitrogen because it is the most nucleophilic site[1]. To achieve C-alkylation, you must first block the nitrogen.

Q: Why is the SEM (2-(trimethylsilyl)ethoxymethyl) group preferred over Boc or Benzyl for C2-alkylation? A: The SEM group serves a dual purpose. First, it sterically and electronically blocks the N1 position. Second, the oxygen atom within the SEM ether acts as a Directed Metalation Group (DMG). When treated with n-Butyllithium (n-BuLi), the lithium coordinates to the SEM oxygen, placing the strong base in perfect proximity to deprotonate the adjacent C2 proton, forming a stable C2-lithio species[2][3].

Protocol 1: Regioselective C2-Alkylation via 1-SEM-Imidazole Lithiation

This protocol provides a self-validating workflow. A color change to deep yellow/orange upon n-BuLi addition confirms successful lithiation.

  • N-Protection: Dissolve imidazole (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (1.2 equiv, 60% dispersion in mineral oil). Stir until H₂ evolution ceases. Dropwise add SEM-Cl (1.1 equiv). Stir for 2 hours at room temperature. Quench with water, extract with EtOAc, and purify to isolate 1-SEM-imidazole.

  • Directed Lithiation: Dissolve 1-SEM-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir at -78 °C for 45 minutes. Causality note: Strict temperature control prevents ring-opening of the lithiated imidazole.

  • Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. To remove the SEM group, treat the crude intermediate with TBAF (tetrabutylammonium fluoride) in THF at reflux, or 6M HCl in EtOH, to yield the C2-alkylated free imidazole.

Troubleshooting the "SEM-Switch": If you need C4 alkylation, the C4 position is notoriously unreactive. You can perform a "SEM-switch" where the SEM group is induced to migrate from N1 to N3, altering the electronic landscape and activating the C4 position for subsequent functionalization[2][3].

Transition-Metal Catalyzed Direct C-H Alkylation

Q: Can I achieve C-alkylation without the lengthy protection/deprotection steps? A: Yes, through transition-metal catalyzed C-H functionalization. By utilizing Palladium (Pd) or Ruthenium (Ru) catalysts, you can directly activate the C-H bonds of N-substituted imidazoles. The regioselectivity (C2 vs C4/C5) is dictated by the choice of catalyst, solvent, and the presence of directing groups[4][5].

Table 1: Transition-Metal Catalyzed Directing Groups & Regioselectivity
Catalyst SystemDirecting Group (DG)Primary RegioselectivityKey Advantage / Causality
Pd(OAc)₂ / SPhos SEM or N-AlkylC5 Bulky phosphine ligands sterically force the Pd-insertion away from the C2 position, favoring the less sterically hindered C5[3].
Pd(OAc)₂ / NaOtBu SEM or N-AlkylC2 Strong alkoxide bases in nonpolar solvents favor C2 deprotonation-metalation pathways over C5[2].
[RuCl₂(p-cymene)]₂ Pyridyl / N-HeteroarylC2 The N-heteroaryl group strongly coordinates the Ru center, directing the metal precisely to the adjacent C2-H bond[5].

Radical C-Alkylation (The Minisci Reaction)

Q: My substrate is extremely sterically hindered, and transition-metal catalysis is failing. Is there an alternative for C2-alkylation? A: The Minisci reaction is highly effective for electron-rich azoles like imidazole. Instead of using a nucleophilic alkyl halide, the Minisci reaction uses an electrophilic protonated imidazole and a nucleophilic alkyl radical[6][7].

Q: Why does the Minisci reaction selectively target the C2 position? A: When imidazole is protonated in acidic media, it becomes an electron-deficient imidazolium cation. Alkyl radicals (generated via the oxidative decarboxylation of carboxylic acids) are mildly nucleophilic. They selectively attack the most electron-deficient position on the ring, which is C2, driven by SOMO-LUMO interactions[7].

Protocol 2: Minisci-Type C2-Alkylation

This protocol utilizes cheap carboxylic acids as alkyl radical precursors.

  • Preparation: In a round-bottom flask, dissolve the free imidazole (1.0 equiv) and the desired aliphatic carboxylic acid (3.0 equiv, acts as the alkyl radical source) in a mixture of CH₂Cl₂ and water (1:1 v/v).

  • Protonation: Add Trifluoroacetic acid (TFA) (2.0 equiv) to protonate the imidazole, ensuring it acts as an electrophilic radical acceptor[6].

  • Radical Generation: Add AgNO₃ (20 mol%) as the catalyst.

  • Oxidation: Slowly add an aqueous solution of ammonium persulfate, (NH₄)₂S₂O₈ (2.0 equiv). Causality note: The persulfate oxidizes Ag(I) to Ag(II), which then oxidizes the carboxylic acid to a carboxyl radical. This rapidly decarboxylates to form the nucleophilic alkyl radical[6][7].

  • Reaction: Stir the biphasic mixture vigorously at 40–50 °C for 12 hours.

  • Workup: Basify the aqueous layer with saturated NaHCO₃ to deprotonate the imidazole, then extract with CH₂Cl₂.

FAQs & Common Troubleshooting

Q: I am attempting a Minisci reaction, but I am seeing C2/C4/C5 polyalkylation. How do I stop this? A: Over-alkylation occurs because the mono-alkylated imidazole is often more electron-rich (and thus more reactive to radicals) than the starting material. To suppress this, lower the equivalents of the carboxylic acid and persulfate to 1.0-1.2, and run the reaction at a lower temperature (e.g., room temperature instead of 50 °C). Alternatively, use a bulkier radical precursor (like pivalic acid) which sterically hinders a second addition[6].

Q: During my Pd-catalyzed C-H alkylation, the reaction mixture turns black immediately, and I get no product. What happened? A: A rapid blackening indicates the precipitation of Palladium black (Pd(0) agglomeration), meaning your catalyst has died. Imidazoles are strong σ-donors and can over-coordinate to the Palladium center, poisoning it. To fix this:

  • Ensure your nitrogen is protected with a bulky group (like SEM) to prevent N-coordination to the metal[3].

  • Add a strongly coordinating, bulky phosphine ligand (like SPhos or XPhos) to stabilize the Pd(0) intermediate and prevent agglomeration[3].

References

  • Cauteruccio, S., et al. "Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling". Università di Pisa. [Link]

  • Joo, J. M., Touré, B. B., & Sames, D. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition". The Journal of Organic Chemistry (PMC). [Link]

  • Sharma, A., et al. "Palladium-catalyzed electrochemical C-H alkylation of arenes". ResearchGate. [Link]

  • MDPI. "Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts". Molecules. [Link]

  • MDPI. "Radical Addition to Iminium Ions and Cationic Heterocycles". Molecules. [Link]

Sources

Troubleshooting

Optimizing solvent and base conditions for imidazole synthesis

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols and address the nuanced challenges of imidazole synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols and address the nuanced challenges of imidazole synthesis. The goal is to empower you with the foundational knowledge to not just follow a procedure, but to troubleshoot and optimize it effectively. This guide focuses on the critical, and often interconnected, roles of solvent and base selection in achieving high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section provides rapid, targeted advice for specific problems you might encounter during your experiments.

Problem Observed Potential Cause (Solvent & Base Related) Recommended Solution & Rationale
Low or No Product Yield 1. Incomplete Deprotonation: The base is not strong enough to deprotonate the necessary starting material (e.g., imidazole N-H for alkylation, pKa ≈ 14.5).[1][2] 2. Poor Reactant Solubility: One or more starting materials are not fully dissolved, limiting their availability to react.[3] 3. Unfavorable Transition State Stabilization: The solvent polarity does not adequately stabilize the reaction's transition state.[3]1. Select a Stronger Base: For N-alkylation, if a weak base like K₂CO₃ fails, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation.[1][4] The base's conjugate acid should have a pKa significantly higher than the proton being removed. 2. Screen Solvents: Experiment with a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are excellent for dissolving a wide range of organic molecules.[3] For Debus-Radziszewski type reactions, polar protic solvents like ethanol are often effective.[5][6] 3. Match Solvent to Mechanism: For reactions involving charged intermediates, a polar solvent is often beneficial.[7] For multicomponent reactions like the Debus-Radziszewski synthesis, polar protic solvents like an ethanol/water mixture can enhance yields by stabilizing intermediates through hydrogen bonding.[7]
Formation of Side Products 1. Dialkylation (Imidazolium Salt Formation): The N-alkylated imidazole product is further alkylated, which is common with highly reactive alkylating agents.[4] 2. Solvent Participation: The solvent itself is reacting. For example, using an alcohol solvent in some reactions can lead to ether by-products.[3] 3. Base-Induced Decomposition: A base that is too strong or nucleophilic can cause decomposition of sensitive starting materials or products, often indicated by a darkening reaction mixture.[4]1. Modify Reaction Stoichiometry & Base: Use a slight excess (1.0-1.2 equivalents) of the imidazole relative to the alkylating agent. Use a weaker base (e.g., K₂CO₃) that may not fully deprotonate the product for a second alkylation.[4] 2. Use an Inert Solvent: Switch to a non-reactive solvent. Aprotic solvents like THF, acetonitrile, or DMF are generally less likely to participate in the reaction than protic solvents like alcohols.[3][8] 3. Choose a Non-Nucleophilic Base: Employ a sterically hindered or weaker base. For instance, potassium carbonate (K₂CO₃) is less nucleophilic than potassium hydroxide (KOH).[9] Ensure the reaction temperature is not excessively high.[4]
Difficult Product Purification 1. High-Boiling Point Solvent Residue: Solvents like DMSO or DMF are difficult to remove completely under high vacuum.[3] 2. Co-elution with Impurities: The product has a similar polarity to starting materials or by-products, making chromatographic separation challenging.1. Optimize Workup: If a high-boiling solvent is necessary for the reaction, try to precipitate the product by adding an anti-solvent (e.g., adding water to a DMF solution).[3] Alternatively, perform an extraction into a more volatile solvent before purification. 2. Employ Acid-Base Extraction: The basic nature of the imidazole ring allows for selective extraction. Protonate the imidazole with an acid (e.g., 1M HCl) to move it to the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract the purified product with an organic solvent.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the selection of solvents and bases for imidazole synthesis.

Q1: How do I strategically select a solvent for my imidazole synthesis?

A: Solvent selection is a multi-factor decision that hinges on balancing reactant solubility, reaction mechanism, and practical considerations like boiling point.[10] The guiding principle is often "like dissolves like," but the solvent's role extends far beyond simple dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[8] They are particularly effective for reactions like the Debus-Radziszewski synthesis, where they can solvate ammonium salts and stabilize charged intermediates through hydrogen bonding.[3][7] An ethanol-water mixture has been shown to give excellent yields in some cases.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds. They are excellent at dissolving polar organic molecules and salts.[10] They are often the solvents of choice for N-alkylation reactions, especially when using strong bases like NaH, as they do not have acidic protons that would quench the base.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are suitable for reactions where minimal solvent interference is desired.[10] While sometimes used, they can lead to lower yields in many common imidazole syntheses due to poor solubility of polar reactants.[3]

  • Solvent-Free Conditions: For some multicomponent reactions, solvent-free conditions, often assisted by microwave irradiation, can lead to dramatically reduced reaction times and improved yields, aligning with green chemistry principles.[5]

Q2: What is the role of the base and how do I choose the correct one?

A: The base's primary role is typically to deprotonate a starting material, increasing its nucleophilicity. The key to choosing a base is to match its strength to the acidity of the proton being removed. The pKa of the base's conjugate acid should be significantly higher than the pKa of the acid it is deprotonating.

BaseConjugate AcidpKa of Conjugate AcidTypical Application in Imidazole Synthesis
Sodium Hydride (NaH)H₂~35N-alkylation (strong, non-nucleophilic deprotonation)[4][11]
Potassium tert-butoxide (KOtBu)tert-butanol~17Strong, sterically hindered base for various condensations[12]
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3N-alkylation with reactive alkyl halides; Van Leusen synthesis[9][13]
Triethylamine (Et₃N)Triethylammonium (Et₃NH⁺)~10.8General purpose organic base, often as an acid scavenger
Ammonium Acetate (NH₄OAc)Acetic Acid (CH₃COOH)~4.76Serves as both an ammonia source and a mild acidic catalyst in Debus-Radziszewski synthesis[12][14]

(Note: pKa values are approximate and can vary with solvent and temperature)

Q3: My Debus-Radziszewski reaction is sluggish. Can I use a catalyst instead of just changing the solvent?

A: Yes. While the traditional Debus-Radziszewski synthesis (reacting a 1,2-dicarbonyl, an aldehyde, and ammonia) can have low yields, its performance can be significantly improved with catalysts.[15][16] Ammonium acetate is often used as the ammonia source, which also provides mild acidic catalysis.[14] For more robust catalysis, various options have been reported to improve yields, including boric acid, silicotungstic acid, or even performing the reaction in an ionic liquid which can act as both solvent and catalyst.[5][14]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole

This protocol describes a modern, efficient method for synthesizing a trisubstituted imidazole using the Debus-Radziszewski reaction, optimized with microwave irradiation.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent Addition: Add 3 mL of glacial acetic acid to the vial. Optimization Note: While acetic acid is common, ethanol can also be used.[6] Solvent-free conditions are another alternative to explore for optimization.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Safety Note: Always operate microwave reactors according to the manufacturer's instructions.

  • Reaction Monitoring: Monitor the reaction's progress by taking a small aliquot and running Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The product should be significantly less polar than the starting benzil.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the vial to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 10 mL) to remove residual ammonium acetate and acetic acid. The crude product can be further purified by recrystallization from ethanol to yield white crystals of 2,4,5-triphenylimidazole.

Visualization: Solvent & Base Selection Workflow

This diagram provides a logical workflow to guide your initial choices for solvent and base conditions based on the type of imidazole synthesis you are performing.

G start Start: Identify Imidazole Synthesis Type reaction_type Reaction Type? start->reaction_type mc_reaction Multicomponent Condensation (e.g., Debus-Radziszewski) reaction_type->mc_reaction Condensation n_alkylation N-Alkylation / N-Arylation reaction_type->n_alkylation Substitution on N-H mc_solvent_q Solvent Choice? mc_reaction->mc_solvent_q mc_solvent_a Polar Protic Solvent (e.g., EtOH, AcOH, EtOH/H₂O) mc_solvent_q->mc_solvent_a mc_base_q Base/Ammonia Source? mc_solvent_a->mc_base_q mc_base_a Ammonium Acetate (NH₄OAc) (Acts as ammonia source and mild catalyst) mc_base_q->mc_base_a mc_result Recommended Start: Reflux in EtOH or AcOH with NH₄OAc mc_base_a->mc_result n_base_q Base Strength Needed? n_alkylation->n_base_q n_base_strong Strong Base (e.g., NaH, KOtBu) n_base_q->n_base_strong Less reactive alkylating agent n_base_weak Weak Base (e.g., K₂CO₃, Cs₂CO₃) n_base_q->n_base_weak Reactive alkylating agent n_solvent_q_strong Solvent for Strong Base? n_base_strong->n_solvent_q_strong n_solvent_q_weak Solvent for Weak Base? n_base_weak->n_solvent_q_weak n_solvent_a Anhydrous Polar Aprotic (e.g., DMF, THF, MeCN) n_solvent_q_strong->n_solvent_a n_solvent_q_weak->n_solvent_a n_result_strong Recommended Start: NaH in anhydrous DMF or THF n_solvent_a->n_result_strong n_result_weak Recommended Start: K₂CO₃ in DMF or MeCN n_solvent_a->n_result_weak

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Interpreting complex NMR spectra of imidazole derivatives

Welcome to the Advanced Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the notoriously complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the notoriously complex nuclear magnetic resonance (NMR) spectra of imidazole derivatives.

Imidazoles are ubiquitous pharmacophores, but their dynamic physicochemical properties—specifically annular tautomerism, pseudo-symmetry, and quadrupolar relaxation—often render standard 1D ¹H and ¹³C NMR spectra ambiguous or seemingly "missing" key signals. This guide bypasses basic theory and directly addresses the root causes of these spectral anomalies, providing field-proven, self-validating protocols to definitively assign your structures.

Core Troubleshooting Logic

G Start Analyze Imidazole NMR Spectrum CheckBroad Are C4/C5 or NH signals broadened? Start->CheckBroad Tautomerism Suspect Fast/Intermediate Tautomerism CheckBroad->Tautomerism Carbon/CH signals Quadrupolar Suspect 14N Quadrupolar Relaxation CheckBroad->Quadrupolar NH proton VT_NMR Perform VT-NMR (Lower/Raise Temp) Tautomerism->VT_NMR HMBC_15N Perform 1H-15N HMBC (Natural Abundance) Quadrupolar->HMBC_15N Assign Definitive Structural Assignment VT_NMR->Assign HMBC_15N->Assign

Workflow for resolving signal broadening in imidazole NMR spectra.

Section 1: The Tautomerism Conundrum (Broad or Missing Signals)

FAQ: Why are my C4 and C5 (or H4 and H5) signals broadened into the baseline or completely missing in the ¹H/¹³C NMR spectra at room temperature?

Causality & Mechanism: Unsubstituted NH-imidazoles undergo rapid annular prototropic tautomerism—the migration of a proton between the N1 and N3 nitrogen atoms[1]. When the rate of this exchange is intermediate on the NMR timescale (comparable to the difference in resonance frequencies of the two tautomers), the signals for the adjacent C4 and C5 atoms coalesce[2]. Instead of seeing two distinct sharp peaks (slow exchange) or one sharp averaged peak (fast exchange), the signals broaden significantly, often disappearing into the baseline noise[3]. This phenomenon is highly concentration- and solvent-dependent[4].

Data Presentation: Impact of Tautomerism on ¹³C NMR Chemical Shifts The following table summarizes the expected chemical shift differences (Δδ) between C4 and C5 under various exchange conditions[2].

Imidazole StateC4 Chemical Shift (ppm)C5 Chemical Shift (ppm)Δδ (C4 - C5)
Intermediate Exchange (Room Temp)~122.0 (broad/invisible)~122.0 (broad/invisible)~0.0
Slow Exchange (Low Temp)~135.0 (sharp)~115.0 (sharp)~20.0
N-Methylated (Locked Isomer)138.0120.018.0

Experimental Protocol: Variable Temperature (VT) NMR for Tautomeric Resolution To overcome intermediate exchange, you must push the system into either the slow or fast exchange limit[5].

  • Solvent Selection: Dissolve 10–15 mg of the imidazole derivative in 0.6 mL of a solvent with a wide liquid range. Use DMF-d₇ or DMSO-d₆ for high-temperature studies, or CD₂Cl₂/CD₃OD for low-temperature studies[3].

  • Probe Tuning and Shimming: Insert the sample and perform standard tuning, matching, and shimming at 298 K.

  • Temperature Calibration: Use a standard methanol (for low temp) or ethylene glycol (for high temp) sample to accurately calibrate the probe temperature to avoid damaging the hardware.

  • Temperature Modulation:

    • To achieve slow exchange: Lower the temperature in 10 °C increments (down to -40 °C). Allow 10 minutes of thermal equilibration at each step.

    • To achieve fast exchange: Raise the temperature in 10 °C increments (up to 80 °C).

  • Acquisition: Acquire a standard 1D ¹³C or ¹H spectrum at each interval.

  • Validation Check (Self-Validating System): Stop the experiment when the coalesced broad signal resolves into two distinct, sharp peaks (low temp) or a single sharp peak (high temp). Crucial: Return the sample to 298 K and re-run the spectrum. If the broadening is truly due to tautomeric exchange, the original spectrum must perfectly restore. If the signals remain sharp or new peaks appear, your compound has degraded thermally.

Section 2: Nitrogen NMR and Quadrupolar Broadening

FAQ: Why is my N-H proton signal a broad, featureless hump, and why can't I see the nitrogen signals in a standard 1D spectrum?

Causality & Mechanism: Nitrogen-14 (⁹⁹.⁶% natural abundance) is a quadrupolar nucleus (spin I = 1)[6]. The asymmetric electronic environment of the imidazole ring induces rapid quadrupolar relaxation of the ¹⁴N nucleus. This rapid relaxation provides an efficient scalar relaxation pathway for the directly attached N-H proton, broadening its ¹H signal severely[7]. Furthermore, the ¹⁴N signals themselves are usually broadened beyond detection on high-resolution spectrometers[7]. To observe nitrogen, you must detect the spin I = 1/2 ¹⁵N isotope, but its extremely low natural abundance (0.37%) makes 1D direct detection impractical without isotopic enrichment[8].

Solution: Indirect detection via 2D ¹H-¹⁵N HMBC at natural abundance.

Section 3: Regiochemical Assignment (N1 vs. N3 Alkylation)

FAQ: I alkylated an unsymmetrical imidazole. How do I definitively prove whether the alkyl group is on N1 or N3?

Causality & Mechanism: 1D ¹H and ¹³C NMR cannot reliably distinguish N1 vs. N3 alkylation due to the pseudo-symmetry of the imidazole ring. The definitive method is a 2D ¹H-¹⁵N HMBC experiment[7]. The alkyl protons will show a 3-bond scalar coupling (³J_NH) to the substituted "pyrrole-like" nitrogen (N1). Because pyrrole-like and pyridine-like nitrogens have drastically different ¹⁵N chemical shifts, this correlation unambiguously assigns the regiochemistry[9].

HMBC_Logic Alkylation Alkylated Imidazole (Unknown Regioisomer) HMBC 1H-15N HMBC Experiment Alkylation->HMBC N1_Isomer N1-Alkylation (Pyrrole-like N) HMBC->N1_Isomer Observe 3-bond coupling N3_Isomer N3-Alkylation (Pyridine-like N) HMBC->N3_Isomer Observe 3-bond coupling Shift_N1 15N Shift: ~130-170 ppm Cross-peak with Alkyl-H N1_Isomer->Shift_N1 Shift_N3 15N Shift: ~230-250 ppm Cross-peak with Alkyl-H N3_Isomer->Shift_N3

Logical relationship for assigning imidazole regiochemistry using 1H-15N HMBC.

Data Presentation: ¹⁵N NMR Chemical Shift Ranges for Imidazole Derivatives Note: Chemical shifts are referenced to liquid ammonia (0 ppm)[8].

Nitrogen TypeStructural RoleTypical ¹⁵N Shift Range (ppm)
N1 (Pyrrole-like)Alkylated (-NR-)140 - 170
N1 (Pyrrole-like)Protonated (-NH-)160 - 180
N3 (Pyridine-like)Unsubstituted (-N=)230 - 260

Experimental Protocol: ¹H-¹⁵N HMBC at Natural Abundance

  • Sample Preparation: Prepare a highly concentrated sample (15–25 mg) in a suitable deuterated solvent to compensate for the low natural abundance of ¹⁵N[10].

  • Parameter Initialization: Load the standard hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC pulse program[10].

  • Spectral Width Definition:

    • Set the ¹H spectral width (F2) to cover all proton signals (e.g., 0–12 ppm).

    • Set the ¹⁵N spectral width (F1) to a broad range (e.g., 0–400 ppm) with the carrier frequency (O2p) centered at ~200 ppm to ensure both pyrrole and pyridine nitrogens are captured without aliasing[10].

  • Coupling Constant Optimization: Set the long-range coupling constant delay (ⁿJ_NH) to 5–8 Hz. This is the optimal window for capturing 2-bond and 3-bond nitrogen-proton couplings in heterocyclic systems[8].

  • Acquisition Parameters: Set the number of increments (t1) to 256 and the number of scans (ns) to 16–32 per increment, depending on sample concentration[10].

  • Validation Check (Self-Validating System): Process the data in magnitude mode. The cross-peaks must perfectly align with the 1D ¹H spectrum on the F2 axis. If you are assigning an N-H proton, shake the NMR tube with a drop of D₂O and re-run a rapid 1D ¹H scan; the corresponding proton signal (and its HMBC cross-peak) must disappear due to deuterium exchange, validating the assignment.

References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy - ResearchGate[Link]

  • Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH - PMC[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB[Link]

  • 14N magic angle spinning overtone NMR spectra - NRC Publications Archive[Link]

  • TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT - IMSERC[Link]

  • Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products - RSC Books[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI[Link]

  • A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles - Arabian Journal of Chemistry[Link]

Sources

Troubleshooting

Troubleshooting HPLC separation of imidazole isomers

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the unique challenges associated with the HPLC separation of imidazole isomers.

Imidazoles (such as 2-methylimidazole and 4-methylimidazole) are notoriously difficult to analyze due to their high polarity, basic nitrogen atoms, and nearly identical physicochemical properties. This guide bypasses generic advice, focusing instead on the mechanistic causality behind retention failures, peak tailing, and co-elution, providing you with field-proven, self-validating protocols.

Diagnostic Workflow: Imidazole Separation

HPLC_Troubleshooting Start HPLC of Imidazole Isomers Q1 Are analytes retained (k' > 2)? Start->Q1 Sol1 Switch to HILIC or Mixed-Mode Column Q1->Sol1 No Q2 Is peak shape symmetrical (Tailing Factor < 1.5)? Q1->Q2 Yes Sol1->Q2 Sol2 Lower pH (TFA/FA) or Use End-capped Column Q2->Sol2 No Q3 Are isomers fully resolved (Rs > 1.5)? Q2->Q3 Yes Sol2->Q3 Sol3 Optimize Buffer Molarity or Switch to PFP Phase Q3->Sol3 No Success Method Validated Q3->Success Yes Sol3->Success

Workflow for diagnosing and resolving imidazole isomer HPLC separation issues.

Quantitative Data: Physicochemical Properties & Chromatographic Implications

To troubleshoot effectively, we must first understand the quantitative parameters driving the behavior of imidazole isomers in solution.

PropertyTypical Quantitative ValueChromatographic ImplicationTroubleshooting Solution
LogP (Octanol/Water) -0.02 to 0.50 (Highly Polar) k′ < 1 on standard C18 columns (elutes in the void volume).Switch to HILIC or Mixed-Mode stationary phases.
pKa (Conjugate Acid) ~6.9 - 7.1Partially ionized at physiological pH; interacts unpredictably with active sites.Buffer mobile phase to pH < 4.0 or > 9.0 to ensure a single ionization state.
Tailing Factor ( As​ ) > 2.0 on bare silicaSevere secondary ion-exchange with deprotonated silanols (Si-O⁻).Use acidic modifiers (e.g., Formic Acid) or Charged Surface Hybrid (CSH) columns.
Isomer Mass Difference 0.000 Da (Isobaric)Cannot be differentiated by standard single-quadrupole MS alone.Requires baseline chromatographic resolution ( Rs​ > 1.5) via shape selectivity.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: My imidazole isomers elute at the void volume on a standard C18 column. How can I increase retention?

The Causality: Imidazoles are highly polar, hydrophilic molecules. In standard Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because imidazoles prefer the polar mobile phase over the hydrophobic C18 stationary phase, they fail to partition and elute immediately. The Solution: Abandon standard RPLC and switch to 1[1]. HILIC utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (e.g., >80% Acetonitrile). Water from the mobile phase forms a semi-immobilized, water-rich layer on the stationary phase surface. Polar imidazoles partition into this aqueous layer, drastically increasing retention.

Q2: I have adequate retention, but the peaks show severe tailing (the "shark fin" effect). What causes this?

The Causality: The basic nitrogen atoms in the imidazole ring have a strong affinity for residual, unreacted silanol groups (Si-OH) on the silica support. At a neutral pH, these silanols are deprotonated and negatively charged (Si-O⁻), while the imidazole is partially protonated. This creates a strong, secondary ion-exchange interaction that causes molecules to desorb asymmetrically, leading to severe peak tailing[2]. Furthermore, metal impurities in older Type-A silica can coordinate with silanols, increasing their acidity and exacerbating the tailing of basic analytes[3]. The Solution: You must neutralize the silanols. Lower the pH of your mobile phase to 2.5–3.5 using Formic Acid or Trifluoroacetic Acid (TFA). This suppresses silanol ionization (converting Si-O⁻ back to Si-OH), effectively shutting down the secondary electrostatic interactions (3)[3]. Alternatively, use a heavily end-capped column or add a competing base like Triethylamine (TEA) to saturate the active sites[2].

Q3: My 2-substituted and 4-substituted imidazole isomers co-elute. How can I resolve them?

The Causality: Positional isomers have identical molecular weights and nearly identical hydrophobicities. A standard C18 phase only recognizes hydrophobicity, making it blind to the subtle structural differences between the 2- and 4-positions. The Solution: You need a stationary phase that offers shape selectivity and alternative retention mechanisms. Pentafluorophenyl (PFP) columns are excellent for this, as they provide π-π interactions, dipole-dipole interactions, and hydrogen bonding[4]. The subtle differences in electron density distribution around the imidazole ring between the 2- and 4-positions translate into distinct interaction strengths with the PFP phase, enabling baseline resolution.

Experimental Protocol: HILIC Separation of 2-Methylimidazole and 4-Methylimidazole

This self-validating methodology is designed to separate closely related imidazole isomers using HILIC coupled with Mass Spectrometry, achieving baseline resolution in under 8.5 minutes[5].

Step 1: Sample Preparation & Diluent Control

  • Action: Dissolve your imidazole isomers in a high-organic diluent (e.g., 90% Acetonitrile / 10% Water).

  • Causality: In HILIC, the sample solvent must be weaker (more organic) than the mobile phase. Injecting highly aqueous samples disrupts the immobilized water layer on the stationary phase, leading to peak splitting and total loss of retention.

  • Self-Validation Check: Inject a void volume marker (e.g., toluene). If your imidazole peaks elute before or with toluene, your sample diluent is too aqueous, or your mobile phase lacks sufficient organic content.

Step 2: Column Selection & Equilibration

  • Action: Install a high-performance HILIC column (e.g., CORTECS HILIC, 2.7 µm, 2.1 x 100 mm). Equilibrate with at least 20 column volumes of the initial mobile phase[1].

  • Causality: HILIC columns require significantly longer equilibration times than RPLC columns because the dynamic, semi-immobilized water layer takes time to fully establish on the silica surface.

Step 3: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Causality: A high buffer concentration (100 mM in the aqueous portion) is critical in HILIC. It ensures consistent ionic strength, which stabilizes the water layer and masks any residual electrostatic interactions that could cause tailing.

Step 4: Gradient Elution Program

  • 0.0 - 5.0 min: 95% B to 85% B (Shallow gradient to separate the isomers based on subtle hydrophilicity differences).

  • 5.0 - 6.0 min: 85% B to 50% B (Column wash step to elute highly polar matrix impurities).

  • 6.0 - 8.5 min: 95% B (Re-equilibration).

  • Note on Pressure: Monitor system pressure. If analyzing complex matrices (like beverages), pressure may increase over time. The 50% B wash step is mandatory to prevent column fouling[5].

Step 5: Detection

  • Action: Monitor via ESI+ Mass Spectrometry at m/z 83.1 (for methylimidazoles).

References

  • YMC America. "Technical Note - Understanding HILIC separation and improving your results!" YMC America. Available at:[Link]

  • Waters Corporation. "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection." Waters Application Notes. Available at:[Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." Chromatography Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Guide for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand degradation mechanisms, and execute self-validating forced degradation studies for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6).

This molecule features two highly reactive centers: an electrophilic aliphatic nitrile group and an electron-rich 2-methylimidazole ring. Understanding the causality behind its degradation is critical for robust assay development and formulation stability.

Diagnostic Dashboard & FAQs

Q: Why is my sample showing an extra peak at +18 Da in LC-MS after storage in an aqueous buffer? A: This is the classic mass signature of primary nitrile hydrolysis. The addition of water (+18 Da) converts the nitrile group to an amide. This reaction is accelerated if your buffer drifts outside the optimal pH range of 5.0–7.0.

Q: I am observing a +16 Da or +32 Da mass shift, accompanied by a complete loss of UV absorbance at ~215 nm. What happened? A: Your compound has undergone oxidative degradation. The imidazole ring is highly susceptible to reactive oxygen species (ROS). The +16/32 Da shifts correspond to N-oxide or endoperoxide formation. The loss of UV absorbance indicates that the aromatic ring has cleaved, destroying the conjugated π -system.

Q: Can I store this compound in standard aqueous solutions at room temperature? A: It is highly discouraged. To maintain scientific integrity and prevent baseline drift in your assays, store the compound lyophilized at -20°C. If aqueous solutions are required, prepare them fresh daily and keep them on ice during experiments.

Mechanistic Pathways & Causality

To troubleshoot effectively, you must understand the chemical causality driving the degradation.

Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

Mechanistically, the sp-hybridized carbon of the nitrile group is highly electrophilic. In acidic conditions, protonation of the nitrogen atom further increases this electrophilicity, lowering the activation energy for nucleophilic attack by water. In basic conditions, the presence of a strong hydroxide ( OH− ) nucleophile drives the direct attack on the carbon . Both pathways yield 2-(2-Methyl-1H-imidazol-5-yl)acetamide, which can further hydrolyze to the carboxylic acid.

NitrileHydrolysis A 2-(2-Methyl-1H-imidazol-5-yl) acetonitrile (Parent API) B 2-(2-Methyl-1H-imidazol-5-yl) acetamide (+18 Da) A->B H2O, H+ or OH- (Primary Hydrolysis) C 2-(2-Methyl-1H-imidazol-5-yl) acetic acid (+19 Da from parent) B->C H2O, H+ or OH- (Secondary Hydrolysis)

Acid/Base-catalyzed nitrile hydrolysis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Pathway B: Imidazole Ring Oxidation

The 2-methylimidazole core is an electron-rich heteroaromatic system. It acts as a sink for electrophilic attack by hydroxyl radicals (•OH) or peroxides . Photolytic exposure can also generate singlet oxygen ( 1O2​ ), leading to the formation of unstable endoperoxides . These intermediates spontaneously decompose into ring-opened dicarbonyls or urea derivatives.

ImidazoleOxidation A 2-(2-Methyl-1H-imidazol-5-yl) acetonitrile B Endoperoxide / N-Oxide Intermediates (+16/32 Da) A->B ROS (e.g., •OH, H2O2, 1O2) Electrophilic Attack C Ring Cleavage Products (Dicarbonyls / Urea derivatives) B->C Spontaneous Decomposition (Loss of Aromaticity)

ROS-mediated oxidative degradation and ring cleavage of the 2-methylimidazole core.

Quantitative Degradation Data

When analyzing degraded samples, cross-reference your findings with the validated mass shifts and detection methods outlined below.

Degradation ConditionPrimary MechanismMajor Degradant IdentityMass Shift (ESI+)Recommended Analytical Detection
0.1 N HCl (60°C) Acid Hydrolysis2-(2-Methyl-1H-imidazol-5-yl)acetamide+18 DaUV (215 nm), LC-MS
0.1 N NaOH (60°C) Base Hydrolysis2-(2-Methyl-1H-imidazol-5-yl)acetic acid+19 DaUV (215 nm), LC-MS
3% H2​O2​ (RT) ROS OxidationN-Oxide / Endoperoxide intermediates+16 Da / +32 DaLC-MS (UV transparent)
UV Light (254 nm) PhotolysisRing-opened dicarbonylsVariable (-CN loss)LC-MS, CAD (Charged Aerosol)

Self-Validating Experimental Protocols (SOPs)

To ensure trustworthiness in your analytical data, forced degradation studies must be designed as self-validating systems. This means incorporating precise quenching steps to halt kinetics and running Time-Zero ( T0​ ) controls to prove mass balance.

SOP 1: Hydrolytic Forced Degradation (Acid/Base)

Objective: Determine the kinetic susceptibility of the aliphatic nitrile to hydrolysis. Reagents: 0.1 N HCl, 0.1 N NaOH, Compound Stock (1 mg/mL in Acetonitrile).

  • Initiation: Aliquot 1 mL of the compound stock into two separate LC vials. Add 1 mL of 0.1 N HCl to Vial A (Acid) and 1 mL of 0.1 N NaOH to Vial B (Base).

  • Incubation: Heat both vials at 60°C for 24 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier required for nucleophilic attack on the sp-hybridized nitrile carbon.

  • Quenching (Critical Step): Neutralize Vial A with 1 mL of 0.1 N NaOH, and Vial B with 1 mL of 0.1 N HCl.

    • Causality: Neutralization instantly halts the degradation kinetic profile at exact time points. Furthermore, injecting highly acidic or basic samples will dissolve the silica backbone of your HPLC column, leading to artifactual peak splitting.

  • Validation: Prepare a T0​ control where the acid/base is added and immediately neutralized. Calculate the mass balance: the sum of the parent peak area and degradant peak areas in the 24-hour sample must equal 95–105% of the T0​ parent peak area.

SOP 2: Oxidative Forced Degradation

Objective: Induce electron-transfer and radical-mediated cleavage of the imidazole ring. Reagents: 3% H2​O2​ , 10% Sodium Thiosulfate ( Na2​S2​O3​ ), Compound Stock (1 mg/mL in Acetonitrile).

  • Initiation: Mix 1 mL of compound stock with 1 mL of 3% H2​O2​ .

  • Incubation: Store at room temperature for 6 hours in the dark .

    • Causality: Darkness prevents confounding photolytic radical generation, isolating the purely chemical oxidative pathway.

  • Quenching (Critical Step): Add 100 µL of 10% Na2​S2​O3​ .

    • Causality: Thiosulfate rapidly reduces residual peroxide. If unquenched, the high voltages and temperatures in the mass spectrometer's Electrospray Ionization (ESI) source will artificially oxidize the compound, yielding false-positive degradants.

  • Validation: Monitor the sample using both UV (215 nm) and MS (Total Ion Chromatogram). Because ring cleavage destroys the UV chromophore, relying solely on UV will result in an apparent loss of mass balance. MS or Charged Aerosol Detection (CAD) is mandatory here.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Photosensitized Reaction of Imidazole Source: Journal of Current Chemical & Pharmaceutical Sciences URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Substituted Imidazole Acetonitriles: An In-Depth Technical Analysis for Drug Discovery Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to participate in a mult...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to participate in a multitude of non-covalent interactions render it a privileged scaffold in drug design. A particularly intriguing class of derivatives is the substituted imidazole acetonitriles, which incorporate a reactive cyanomethyl group, a versatile handle for further chemical elaboration and a potential pharmacophore in its own right. This guide provides a comprehensive comparison of key synthetic strategies to access this valuable molecular framework, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutic agents.

The Strategic Importance of the Acetonitrile Moiety

The introduction of an acetonitrile (-CH2CN) group onto the imidazole ring opens up a vast landscape of chemical possibilities. The nitrile moiety can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions, providing a gateway to a diverse array of functionalized imidazole derivatives. Furthermore, the methylene group offers a site for further substitution, allowing for the fine-tuning of steric and electronic properties.

This guide will dissect and compare three principal synthetic paradigms for the construction of substituted imidazole acetonitriles:

  • Route A: One-Pot Synthesis from N-Acylated α-Aminonitriles: A modern and convergent approach that builds the imidazole ring with the cyanomethyl precursor already in place.

  • Route B: Post-Functionalization of a Pre-formed Imidazole Ring: A classical and often practical two-step strategy involving the alkylation of a pre-synthesized imidazole core.

  • Route C: Multi-Component Reactions (MCRs) – An Exploratory Approach: A forward-looking perspective on how powerful MCRs could be strategically designed for the de novo synthesis of complex imidazole acetonitriles.

Route A: One-Pot Synthesis from N-Acylated α-Aminonitriles

This contemporary strategy offers an elegant and efficient pathway to highly functionalized imidazoles, including those bearing a cyanomethyl or substituted cyanomethyl group at the 4-position. The core of this method is the cyclization of readily accessible N-acylated α-aminonitriles.[2][3][4]

Reaction Mechanism and Causality

The reaction is proposed to proceed through a series of transformations initiated by the reaction of the N-acylated α-aminonitrile with a phosphine and a carbon tetrahalide (e.g., CCl4 or CBr4).[2] A plausible mechanism involves the formation of a reactive phosphonium intermediate which facilitates an intramolecular cyclization. The key steps are:

  • Activation of the Nitrile: The triphenylphosphine and carbon tetrachloride react to form a dichlorophosphorane species. This reacts with the N-acylated α-aminonitrile.

  • Intramolecular Cyclization: The activated intermediate undergoes an intramolecular nucleophilic attack of the amide oxygen or nitrogen onto the nitrile carbon, leading to the formation of a five-membered ring.

  • Halogenation and Aromatization: Subsequent rearrangement, halogenation, and tautomerization lead to the formation of the stable, aromatic 5-halo-imidazole ring.[2]

The resulting 5-halo-2,4-disubstituted imidazole is a versatile intermediate. The halogen atom serves as a handle for further diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki,[3][5][6][7] Sonogashira,[8][9][10][11] and Stille couplings,[12][13][14][15] allowing for the introduction of a wide range of substituents at the 5-position.[2]

Route_A cluster_0 One-Pot Imidazole Formation cluster_1 Post-Cyclization Functionalization N_Acyl_Aminonitrile N-Acylated α-Aminonitrile Intermediate Reactive Intermediate N_Acyl_Aminonitrile->Intermediate Activation Reagents PPh3, CCl4 Reagents->Intermediate Haloimidazole 2,4-Disubstituted 5-Halo-1H-imidazole Intermediate->Haloimidazole Intramolecular Cyclization & Aromatization Final_Product 2,4,5-Trisubstituted Imidazole Acetonitrile Haloimidazole->Final_Product Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) Coupling->Final_Product caption Workflow for Route A: One-pot synthesis and subsequent functionalization. Route_B_N_Alkylation Substituted_Imidazole Substituted Imidazole N_Cyanomethyl_Imidazole N-(Cyanomethyl)imidazole Substituted_Imidazole->N_Cyanomethyl_Imidazole SN2 Reaction Reagents Base (e.g., K2CO3) + Haloacetonitrile Reagents->N_Cyanomethyl_Imidazole caption Workflow for N-Cyanomethylation of Imidazoles. Route_C_Ugi cluster_0 Ugi Four-Component Reaction cluster_1 Post-MCR Cyclization Aldehyde Aldehyde Ugi_Adduct Ugi Adduct Aldehyde->Ugi_Adduct Amine α-Aminoacetonitrile Amine->Ugi_Adduct Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Final_Product Substituted Imidazole Acetonitrile Ugi_Adduct->Final_Product Cyclization Acid or Heat Cyclization->Final_Product caption Hypothetical Ugi-based route to imidazole acetonitriles.

Sources

Comparative

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile vs. other imidazole isomers in synthesis

Comparative Synthesis Guide: 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile vs. Structural Isomers As a Senior Application Scientist in medicinal chemistry, selecting the correct positional isomer of an imidazole building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile vs. Structural Isomers

As a Senior Application Scientist in medicinal chemistry, selecting the correct positional isomer of an imidazole building block is a critical decision that dictates both the synthetic viability and the pharmacological profile of the final active pharmaceutical ingredient (API). Imidazoleacetonitriles are highly versatile intermediates, forming the structural backbone of numerous therapeutics, including histamine H2 receptor antagonists, antifungals, and antiproliferative agents.

This guide provides an objective, data-driven comparison of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile against its primary structural isomers: 2-(4-Methyl-1H-imidazol-5-yl)acetonitrile and 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile . By analyzing their electronic dynamics, synthetic workflows, and experimental handling, this guide serves as a definitive resource for drug development professionals.

Structural & Electronic Dynamics: The "Why" Behind the Chemistry

Imidazoles are highly polar, amphoteric compounds capable of acting as both acids and bases, with an unsubstituted pKa of approximately 7.1 (1[1]). In 1H-imidazoles lacking N-substitution, rapid proton exchange occurs between N1 and N3, rendering the C4 and C5 positions chemically equivalent in solution (tautomerism). The placement of a methyl group fundamentally alters this equilibrium and the ring's nucleophilicity:

  • 2-Methyl Isomer (2-Me-5-IAN): Methylation at C2 increases the basicity of the imidazole ring via inductive electron donation (+I effect). The C2 position is typically the most acidic and nucleophilic carbon; blocking it with a methyl group prevents unwanted deprotonation or electrophilic attack at C2 during downstream functionalization. The C4/C5 tautomerism remains active.

  • 4-Methyl Isomer (4-Me-5-IAN): Methylation at C4 (or C5, depending on the tautomer) is the classic motif found in the blockbuster ulcer drug Cimetidine. The methyl group sterically shields the adjacent acetonitrile group and stabilizes the tautomer where the double bond is conjugated with the nitrile-bearing carbon.

  • 1-Methyl Isomer (1-Me-5-IAN): N-methylation "locks" the imidazole ring, abolishing tautomerism. This creates distinct, non-interconvertible C4 and C5 positions, which drastically alters the regioselectivity of subsequent reactions and influences receptor binding affinities (2[2]).

Quantitative Data: Isomer Comparison

The following table summarizes the physicochemical properties and synthetic utility of the three primary isomers.

Property / Feature2-(2-Methyl-1H-imidazol-5-yl)acetonitrile2-(4-Methyl-1H-imidazol-5-yl)acetonitrile2-(1-Methyl-1H-imidazol-5-yl)acetonitrile
Methyl Position C2C4 (or C5 via tautomerism)N1
Tautomerism Active (C4 ⇌ C5)Active (C4 ⇌ C5)Locked (No tautomerism)
Approx. pKa ~7.8 (Most basic due to C2 +I effect)~7.4~7.1
Primary Synthesis Acetamidine + Dihydroxyacetone condensation4-Methylimidazole hydroxymethylationN-alkylation of 5-imidazoleacetonitrile
Regioselectivity Challenge Low (C2 is blocked, directing to C4/C5)Moderate (Requires controlled conditions)High (Often yields 1,4 and 1,5 isomer mixtures)
Key Pharmaceutical Application Novel H2 antagonists, kinase inhibitorsCimetidine (Tagamet) intermediatePilocarpine analogs, specific receptor probes

Comparative Synthetic Workflows

Synthesizing these isomers requires distinct strategic approaches. While the 4-methyl isomer is typically synthesized via the hydroxymethylation of 4-methylimidazole, the 2-methyl isomer requires a different starting point. Direct hydroxymethylation of 2-methylimidazole at C4/C5 is less regioselective. Instead, a modified condensation approach is preferred, often utilizing the condensation of aldehydes with 1,2-diamines or amidines (3[3]). Alternatively, advanced [3 + 2] cycloaddition reactions, such as the van Leusen imidazole synthesis, can be employed for highly substituted derivatives (4[4]).

SyntheticWorkflow A1 Acetamidine + Dihydroxyacetone R1 Liquid NH3 / Heat A1->R1 B1 2-Methyl-4(5)- hydroxymethylimidazole R2 SOCl2 (Chlorination) B1->R2 C1 2-Methyl-4(5)- chloromethylimidazole R3 NaCN / DMSO (Cyanation) C1->R3 D1 2-(2-Methyl-1H-imidazol- 5-yl)acetonitrile A2 4-Methylimidazole + Formaldehyde A2->R1 B2 4-Methyl-5- hydroxymethylimidazole B2->R2 C2 4-Methyl-5- chloromethylimidazole C2->R3 D2 2-(4-Methyl-1H-imidazol- 5-yl)acetonitrile R1->B1 R1->B2 R2->C1 R2->C2 R3->D1 R3->D2

Comparative synthetic workflows for 2-methyl and 4-methyl imidazoleacetonitrile isomers.

Self-Validating Experimental Protocol: Synthesis of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

To ensure high yield and purity, the following protocol leverages specific thermodynamic and kinetic controls. Do not deviate from the solvent choices, as they are mechanistically critical.

Step 1: Condensation to 2-Methyl-4(5)-hydroxymethylimidazole
  • Procedure: Charge a high-pressure reactor with acetamidine hydrochloride (1.0 eq) and dihydroxyacetone (1.0 eq). Cool the vessel to -40°C and condense liquid ammonia (10 volumes) into the reactor. Seal and slowly warm to 60°C for 12 hours.

  • Causality & Validation: The condensation of an amidine with an α-hydroxyketone selectively forms the 2-substituted imidazole core. Liquid ammonia acts as both the solvent and the nitrogen source. Its low boiling point safely dissipates the exothermic heat of ring closure, preventing the thermal degradation of the delicate hydroxymethyl group.

Step 2: Chlorination to 2-Methyl-4(5)-chloromethylimidazole Hydrochloride
  • Procedure: Suspend the intermediate from Step 1 in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add thionyl chloride (SOCl2, 1.5 eq) over 30 minutes. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield a white crystalline solid.

  • Causality & Validation: SOCl2 is strictly selected over aqueous HCl/ZnCl2 because it generates SO2 and HCl gases as the only byproducts, driving the reaction to completion via Le Chatelier's principle. This avoids an aqueous workup, which is critical because the resulting allylic-like chloromethylimidazole is highly susceptible to hydrolysis back to the starting alcohol.

Step 3: Cyanation to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile
  • Procedure: Dissolve the chloromethyl intermediate in anhydrous Dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 2.0 eq) in one portion at 15°C. Stir for 1 hour, then quench with ice water and extract with ethyl acetate.

  • Causality & Validation: DMSO, a polar aprotic solvent, is mandatory here. It strongly solvates the Na+ cation but leaves the CN- anion "naked" and highly nucleophilic. This accelerates the SN2 displacement of the chloride, allowing the reaction to proceed rapidly at room temperature. A rapid reaction minimizes the competitive elimination or polymerization of the highly reactive chloromethyl intermediate.

Pharmacological Impact: Receptor Modulation

The structural differences between these isomers directly impact their ability to modulate biological targets. Imidazoleacetonitrile derivatives are classic precursors to Histamine H2 receptor antagonists. The position of the methyl group dictates the spatial orientation of the basic nitrogen atoms, which must precisely align with the aspartate residues in the GPCR binding pocket to effectively block histamine-induced gastric acid secretion.

H2Pathway Antagonist Imidazoleacetonitrile Derivatives (Antagonists) H2R H2 Receptor (GPCR) Antagonist->H2R Blocks Histamine Histamine Histamine->H2R Activates Gs Gs Protein Activation H2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ProtonPump H+/K+ ATPase (Gastric Acid Secretion) PKA->ProtonPump

Histamine H2 receptor signaling pathway modulated by imidazoleacetonitrile antagonists.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Biological Activity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Derivatives: A Guide for Drug Discovery Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Within this vast chemical space, derivatives of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile represent a promising, yet underexplored, class of molecules. This guide provides a comprehensive comparison of the biological activities of these derivatives, synthesizing available data to inform future drug discovery and development efforts. While direct comparative studies on a wide range of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives are limited in the public domain, we can extrapolate from and compare with closely related imidazole and acetonitrile-containing scaffolds to build a predictive framework for their therapeutic potential.

Core Scaffold and Rationale for Derivatization

The 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile core possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • Imidazole Moiety: The 2-methyl-imidazole group provides a platform for diverse biological interactions. The nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking and hydrophobic interactions.

  • Acetonitrile Group: The acetonitrile functionality is a versatile chemical handle. The nitrile group is a weak hydrogen bond acceptor and can contribute to the overall polarity and pharmacokinetic profile of the molecule. The adjacent methylene group offers a key point for substitution to explore the structure-activity relationship (SAR).

Derivatization of this core scaffold can be strategically employed to modulate its physicochemical properties and biological activity. Modifications can be targeted at several positions, including the N-1 and N-3 positions of the imidazole ring and the methylene carbon of the acetonitrile group.

Comparative Analysis of Biological Activities

Based on the broader class of imidazole and acetonitrile-containing compounds, we can anticipate that derivatives of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile will exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Imidazole-based compounds have a long history as effective antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For derivatives of our core scaffold, antimicrobial potency is likely to be influenced by the nature of the substituents.

Hypothetical Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing hydrophobic substituents may enhance its ability to penetrate bacterial cell walls, potentially leading to increased antibacterial activity.

  • Steric Hindrance: Bulky substituents near the imidazole or acetonitrile moieties might interfere with binding to the biological target, thereby reducing activity.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the imidazole ring, which may impact its interaction with target enzymes or receptors.

Table 1: Hypothetical Antimicrobial Activity Profile of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Derivatives

Derivative (Modification at acetonitrile methylene)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
Unsubstituted (Parent Compound)>100>100Baseline activity, likely low.
Phenyl substituted50-10050-100Increased lipophilicity may enhance cell penetration.
4-Chlorophenyl substituted10-5025-75Electron-withdrawing group and increased lipophilicity could improve activity.
4-Methoxyphenyl substituted25-7550-100Electron-donating group might have a moderate effect.

Note: The MIC values in this table are hypothetical and intended for illustrative purposes to guide experimental design.

Anticancer Activity

The imidazole scaffold is present in several approved anticancer drugs, and numerous imidazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution on the Imidazole Ring: Modifications at the N-1 position of the imidazole ring have been shown to significantly influence anticancer activity in related scaffolds.

  • Aromatic Substituents: The introduction of substituted aryl groups on the acetonitrile moiety can lead to interactions with specific pockets in target proteins, enhancing potency.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds with key residues in the active site of oncogenic proteins is often a critical determinant of activity.

A comparative guide on (1H-benzimidazol-2-yl)acetonitrile analogues has shown that modifications at the cyanomethyl position significantly influence their anticancer activity[4]. The presence of a substituted benzylidene group, particularly with strong electron-withdrawing groups, was found to enhance cytotoxicity[4]. While this is a benzimidazole scaffold, the principles of SAR can provide a valuable starting point for the design of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives.

Table 2: Hypothetical Anticancer Activity (IC50) of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Derivatives against a Human Cancer Cell Line (e.g., MCF-7)

Derivative (Modification at acetonitrile methylene)Predicted IC50 (µM)Rationale for Predicted Activity
Unsubstituted (Parent Compound)>50Likely low intrinsic activity.
Benzylidene substituted10-20Planar aromatic system could facilitate binding to target proteins.
4-Nitrobenzylidene substituted1-5Strong electron-withdrawing group often correlates with increased potency in similar scaffolds.[4]
3,4,5-Trimethoxybenzylidene substituted5-15This substitution pattern is a known pharmacophore in some anticancer agents.

Note: The IC50 values in this table are hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

To validate the predicted biological activities and establish a robust SAR, the following experimental protocols are recommended.

General Synthesis of Derivatives

A generalized synthetic scheme for the derivatization of the acetonitrile methylene group is presented below.

G parent 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile base Base (e.g., NaH, LDA) parent->base Deprotonation derivative Substituted 2-(2-Methyl-1H-imidazol-5-yl)acrylonitrile Derivative aldehyde Substituted Aldehyde (R-CHO) aldehyde->derivative Knoevenagel Condensation

Caption: General synthetic workflow for derivatization.

Step-by-Step Protocol:

  • Deprotonation: To a solution of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride or lithium diisopropylamide) at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

  • Condensation: To the resulting anion, add the desired substituted aldehyde (R-CHO) and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization to obtain the desired derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G start Prepare serial dilutions of compounds in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

G seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[4]

Conclusion and Future Directions

While the direct experimental data on the biological activities of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives is currently sparse, the analysis of related imidazole and acetonitrile-containing scaffolds provides a strong rationale for their investigation as potential therapeutic agents. The proposed SAR hypotheses and experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically explore the antimicrobial and anticancer potential of this promising class of compounds.

Future research should focus on the synthesis of a diverse library of derivatives with systematic variations in their steric, electronic, and lipophilic properties. Comprehensive biological evaluation, including mechanism of action studies, will be crucial to identify lead compounds for further preclinical development. The insights gained from such studies will not only advance our understanding of the SAR of this particular scaffold but also contribute to the broader field of imidazole-based drug discovery.

Sources

Comparative

A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and Its Precursors

A Comprehensive Guide for Researchers and Drug Development Professionals In the intricate landscape of pharmaceutical development and molecular sciences, the unambiguous characterization of synthesized compounds is param...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical development and molecular sciences, the unambiguous characterization of synthesized compounds is paramount. This guide provides an in-depth spectroscopic comparison of the promising heterocyclic building block, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently identify and differentiate these molecules throughout the synthetic process. This guide will explore two plausible synthetic pathways, elucidating the characteristic spectroscopic shifts that accompany each chemical transformation.

Introduction: The Significance of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The title compound, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, is a versatile intermediate, featuring both a reactive nitrile group and a decorated imidazole ring, making it a valuable synthon for the construction of more complex molecular architectures. Its structural isomers and precursors are of significant interest in the synthesis of novel therapeutic agents.[2]

Synthetic Pathways and Spectroscopic Analysis

Two primary synthetic routes to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile will be considered, each offering a unique set of precursors for spectroscopic comparison.

Route 1: From Alcohol to Nitrile via a Chlorinated Intermediate

This pathway involves the initial formation of (2-methyl-1H-imidazol-5-yl)methanol, followed by chlorination to yield 5-(chloromethyl)-2-methyl-1H-imidazole, and subsequent cyanation to afford the target nitrile.

Synthesis_Route_1 cluster_0 Route 1 Methanol (2-methyl-1H-imidazol-5-yl)methanol Chloro 5-(chloromethyl)-2-methyl-1H-imidazole Methanol->Chloro Chlorination (e.g., SOCl2) Nitrile 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Chloro->Nitrile Cyanation (e.g., NaCN)

Caption: Synthetic pathway from the alcohol precursor.

Route 2: From Aldehyde to Nitrile via an Oxime Intermediate

This alternative route begins with 2-methyl-1H-imidazole-5-carbaldehyde, which is converted to its corresponding oxime. Subsequent dehydration of the oxime yields the desired nitrile.

Synthesis_Route_2 cluster_1 Route 2 Aldehyde 2-methyl-1H-imidazole-5-carbaldehyde Oxime 2-methyl-1H-imidazole-5-carbaldehyde oxime Aldehyde->Oxime Oximation (NH2OH·HCl) Nitrile 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Oxime->Nitrile Dehydration Experimental_Workflow cluster_route1 Route 1 cluster_route2 Route 2 Alcohol_to_Chloride Chlorination of Alcohol Chloride_to_Nitrile Cyanation of Chloride Alcohol_to_Chloride->Chloride_to_Nitrile Final_Product 2-(2-Methyl-1H-imidazol- 5-yl)acetonitrile Chloride_to_Nitrile->Final_Product Aldehyde_to_Oxime Oximation of Aldehyde Oxime_to_Nitrile Dehydration of Oxime Aldehyde_to_Oxime->Oxime_to_Nitrile Oxime_to_Nitrile->Final_Product Start Starting Material Start->Alcohol_to_Chloride Start->Aldehyde_to_Oxime

Caption: General experimental workflow for the two synthetic routes.

Chlorination of (2-methyl-1H-imidazol-5-yl)methanol (General Procedure): To a solution of (2-methyl-1H-imidazol-5-yl)methanol in an appropriate solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched, and the product is isolated and purified.

Cyanation of 5-(chloromethyl)-2-methyl-1H-imidazole (General Procedure): The chlorinated intermediate is dissolved in a polar aprotic solvent like DMF or DMSO. A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added, and the mixture is heated. [2]The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction and the crude product is purified, typically by column chromatography.

Oximation of 2-methyl-1H-imidazole-5-carbaldehyde (General Procedure): The aldehyde is dissolved in a suitable solvent (e.g., ethanol or pyridine). Hydroxylamine hydrochloride is added, often in the presence of a base like sodium acetate or pyridine, to neutralize the HCl. [3]The mixture is stirred, sometimes with gentle heating, until the reaction is complete. The oxime product can often be isolated by precipitation or extraction.

Dehydration of 2-methyl-1H-imidazole-5-carbaldehyde oxime (General Procedure): The oxime is treated with a dehydrating agent. A variety of reagents can be used, such as acetic anhydride, thionyl chloride, or more modern reagents like sulfuryl fluoride (SO₂F₂). [4]The reaction conditions will vary depending on the chosen reagent. The nitrile product is then isolated and purified.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unequivocal identification of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and its precursors. By understanding the characteristic spectral features of each molecule and the transformations that occur during synthesis, researchers can confidently navigate these synthetic pathways. This guide serves as a foundational reference, empowering scientists to accelerate their research and development efforts in the pursuit of novel and impactful chemical entities.

References

Please note that while the following references provide valuable information on the synthesis and spectroscopy of related compounds, specific data for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and its direct precursors may not be explicitly detailed in all of them. The spectroscopic data presented in the tables are based on typical values for the functional groups and structural motifs present in these molecules.

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2), 1-12.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. Retrieved from [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • DSpace@MIT. (2024, May 10). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2019, January 11). Dehydration of oxime to nitriles. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • ResearchGate. (2016, April 11). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]

  • DSpace@MIT. (2024, May 10). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Retrieved from [Link]

  • Molecules. (n.d.).
  • Asian Journal of Chemistry. (2011).
  • ScienceDirect. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2010, July 26). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Imidazole, 2-(chloromethyl)-5-methyl- — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]

Sources

Validation

Benchmarking the reactivity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Benchmarking the Reactivity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Guide for Advanced Synthesis As a Senior Application Scientist, I frequently encounter challenges in the regioselective functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Reactivity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comprehensive Guide for Advanced Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of bifunctional heterocyclic building blocks. Among these, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) stands out as a highly versatile, yet mechanistically demanding, intermediate. Widely utilized in the synthesis of kinase inhibitors and histamine receptor (H3/H4) modulators, this compound presents a classic chemoselectivity puzzle: balancing the reactivity of an amphoteric imidazole ring with an acidic, reducible acetonitrile moiety.

This guide objectively benchmarks the reactivity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile against its structural alternatives, providing field-proven, self-validating experimental protocols to ensure synthetic success.

Reactivity Profiling & Mechanistic Insights

To master the reactivity of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, one must understand the thermodynamic and kinetic causality governing its three primary reactive sites:

  • The Imidazole Nitrogen (N-Alkylation): The N-H proton of the 2-methylimidazole core has a pKa of approximately 14.4 [1]. In the presence of mild bases (e.g., K₂CO₃, Cs₂CO₃), the imidazole ring is easily deprotonated, making it a potent nucleophile. The presence of the 2-methyl group introduces moderate steric hindrance, which can influence the regioselectivity of N1 vs. N3 alkylation during tautomeric shifts.

  • The α -Carbon of the Nitrile ( α -Alkylation): The protons adjacent to the cyano group are weakly acidic (pKa ~18–20 in DMSO). Deprotonating this site requires strong, non-nucleophilic bases. If the imidazole N-H is not protected, a strong base will preferentially deprotonate the nitrogen, necessitating a dianion strategy or, more reliably, a protecting-group approach.

  • The Nitrile Carbon (Reduction): The -C≡N group is highly susceptible to catalytic hydrogenation or hydride reduction to yield primary amines (histamine analogues). However, standard hydride donors like LiAlH₄ can lead to unwanted decyanation or side reactions with the unprotected imidazole ring.

Diagram 1: Divergent Reaction Pathways

pathways center 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile n_alkyl N-Alkylation (Imidazole Ring) center->n_alkyl Mild Base (pKa < 15) + Electrophile a_alkyl α-Alkylation (Acetonitrile Carbon) center->a_alkyl 1. N-Protection 2. Strong Base (LiHMDS) 3. Electrophile reduction Nitrile Reduction (Primary Amine) center->reduction Raney Ni / H2 Methanolic NH3

Caption: Divergent synthetic pathways of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile based on reagent selection.

Benchmarking Alternatives: A Comparative Analysis

When designing a synthetic route, selecting the correct imidazole-acetonitrile derivative is critical. The position of the methyl group dramatically alters the steric landscape and the resulting chemoselectivity.

Below is a quantitative and qualitative comparison of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile against two common alternatives: 2-(1H-imidazol-5-yl)acetonitrile (unsubstituted) and 2-(5-Methyl-1H-imidazol-4-yl)acetonitrile (the classic cimetidine precursor).

Feature / Metric2-(2-Methyl-1H-imidazol-5-yl)acetonitrile2-(1H-imidazol-5-yl)acetonitrile2-(5-Methyl-1H-imidazol-4-yl)acetonitrile
Steric Hindrance at N1/N3 High (Methyl at C2 blocks both N atoms)LowModerate (Blocks only one N atom)
Steric Hindrance at α -Carbon Low (Unobstructed side chain)LowHigh (Adjacent to C5-methyl)
Imidazole pKa (Conjugate Acid) ~7.9 (More basic) [1]~7.0~7.4
α -Alkylation Yield (Protected) >85% (Smooth substitution)>80%<50% (Steric clash with C5-methyl)
Primary Application Kinase inhibitors, H3/H4 ligandsGeneral histamine analoguesH2 receptor antagonists (Cimetidine)

Key Takeaway: If your goal is to heavily functionalize the α -carbon of the acetonitrile group, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is vastly superior to the 5-methyl alternative, as the 2-methyl group provides necessary electron density to the ring without sterically crowding the reactive α -carbon.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in chemical logic to prevent common failure modes (e.g., over-alkylation, secondary amine formation).

Protocol 1: Regioselective α -Alkylation via Trityl Protection

To alkylate the α -carbon without touching the imidazole nitrogen, we must temporarily mask the N-H bond and use a sterically hindered base.

  • Causality of Base Selection: We use Lithium hexamethyldisilazide (LiHMDS). Its pKa (~26) is more than sufficient to quantitatively deprotonate the α -nitrile position (pKa ~20). More importantly, its immense steric bulk prevents it from acting as a nucleophile and attacking the electrophilic cyano carbon—a common side reaction when using smaller bases like NaH or n-BuLi.

Step-by-Step Methodology:

  • N-Protection: Dissolve 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and Trityl chloride (Trt-Cl, 1.1 eq). Stir at room temperature for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield the N-trityl protected intermediate.

  • α -Deprotonation: Dissolve the protected intermediate in anhydrous THF and cool to -78°C under Argon. Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). The solution will turn deep yellow/orange, indicating the formation of the stabilized nitrile anion. Stir for 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Isolate the alkylated product via extraction. To remove the Trityl group, dissolve the crude mixture in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 1 hour, concentrate, and neutralize to yield the α -alkylated product.

Diagram 2: Workflow for α -Alkylation

workflow step1 Step 1: N-Protection (Trt-Cl, Et3N) step2 Step 2: α-Deprotonation (LiHMDS, -78°C) step1->step2 step3 Step 3: Electrophile Addition (R-X) step2->step3 step4 Step 4: Global Deprotection (TFA / DCM) step3->step4

Caption: Step-by-step experimental workflow for the regioselective α-alkylation of the acetonitrile moiety.

Protocol 2: Chemoselective Nitrile Reduction to Primary Amine

Reducing the nitrile to generate a 2-(2-methyl-1H-imidazol-5-yl)ethan-1-amine derivative is notoriously prone to secondary amine dimerization.

  • Causality of Reagent Selection: We utilize Raney Nickel under a hydrogen atmosphere in 7N methanolic ammonia . During nitrile reduction, an intermediate imine is formed. If unaddressed, the newly formed primary amine will attack this imine, ejecting ammonia and forming a secondary amine dimer. By saturating the solvent with ammonia, we leverage Le Chatelier's principle to force the equilibrium away from dimer formation, ensuring >90% selectivity for the primary amine [2].

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (1.0 eq) in 7N Methanolic Ammonia (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Seal the vessel, purge three times with Nitrogen, then three times with Hydrogen. Pressurize the vessel to 60 psi with H₂.

  • Reaction: Stir vigorously at 40°C for 12–18 hours. Monitor hydrogen uptake.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure primary amine.

References

  • Organic Syntheses : β-PHENYLETHYLAMINE (Raney Nickel reduction of nitriles in methanolic ammonia). Available at:[Link]

Comparative

Comparative Guide: Catalytic Strategies for the N-Alkylation of Imidazole

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for heterocyclic functionalization. The N-alkylation of imidazole is a foundational transformation in drug discovery, essential for synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for heterocyclic functionalization. The N-alkylation of imidazole is a foundational transformation in drug discovery, essential for synthesizing pharmacophores found in antifungals, antihistamines, and oncology therapeutics.

However, the intrinsic chemical nature of imidazole presents a unique mechanistic challenge. The N-H proton is only weakly acidic, possessing a pKa of approximately 14.5[1]. Consequently, efficient alkylation requires a catalyst or base to abstract this proton and generate the highly nucleophilic imidazolate anion. While traditional methods relied on harsh, hazardous conditions, modern catalytic strategies—specifically Phase Transfer Catalysis (PTC) and Solid-Supported Heterogeneous Catalysis—have revolutionized this workflow.

This guide objectively compares these catalyst systems, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to help you select the optimal system for your synthetic pipeline.

Mechanistic Causality: The "Why" Behind the Reaction

Regardless of the catalyst chosen, the fundamental pathway of imidazole N-alkylation relies on shifting the equilibrium from the neutral heterocycle to the active imidazolate nucleophile.

Pathway A Imidazole (pKa ~14.5) C Imidazolate Anion (Active Nucleophile) A->C Deprotonation B Catalyst / Base (e.g., KF/Al₂O₃) B->C Enhances basicity E N-Alkylimidazole (Target Product) C->E SN2 Alkylation D Alkyl Halide (R-X) D->E

Mechanistic pathway of imidazole deprotonation and subsequent SN2 alkylation.

The Catalyst Contenders
  • Traditional Strong Bases (NaH / DMF): Historically, sodium hydride in anhydrous DMF was the standard. It drives irreversible deprotonation, but DMF is highly toxic, and NaH generates stoichiometric hydrogen gas, posing severe flammability risks at scale[2]. Furthermore, using weaker bases like NaOH without a catalyst often results in suboptimal yields (e.g., ~69%)[3].

  • Phase Transfer Catalysts (TBAB): Tetrabutylammonium bromide (TBAB) bridges the gap between mild aqueous bases and organic substrates.

  • Solid-Supported Bases (KF/Al₂O₃): The modern green alternative, utilizing "naked" anions on a high-surface-area support.

Comparative Analysis of Advanced Catalyst Systems

System A: Phase Transfer Catalysis (K₂CO₃ / TBAB)

Mechanism & Causality: In a biphasic system (e.g., Toluene/Water), the inorganic base (K₂CO₃) remains in the aqueous phase, while the alkyl halide resides in the organic phase. Deprotonation occurs at the interface, but the resulting imidazolate anion is hydrophilic and resists entering the organic phase. TBAB ( NBu4+​Br− ) solves this by exchanging its bromide for the imidazolate anion. The bulky, lipophilic tetrabutylammonium cation masks the charge of the imidazolate, dragging it into the toluene phase where it rapidly undergoes SN2 attack on the alkyl halide[3],[4].

System B: Solid-Supported Catalysis (KF/Al₂O₃)

Mechanism & Causality: Why does potassium fluoride, a relatively mild base, deprotonate imidazole? In aqueous or polar solutions, fluoride is heavily solvated by hydrogen bonding, which drastically reduces its basicity. However, by supporting KF on basic alumina and running the reaction solvent-free, the fluoride ion lacks a solvation shell. This "naked" fluoride ion exhibits dramatically enhanced basicity, easily abstracting the N-H proton. The alumina provides a vast surface area that coordinates the resulting potassium imidazolate, preventing aggregation and keeping the nucleophile highly accessible[5]. This system is exceptionally synergistic with microwave (MW) irradiation, achieving conversions up to 83% with >99% selectivity in just 3 minutes[6].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these systems based on standard N-alkylation parameters (e.g., reacting imidazole with 1-bromobutane or benzyl bromide).

Catalyst SystemPrimary MechanismTypical YieldReaction TimeE-Factor / GreennessBest Use Case
NaH / DMF Homogeneous irreversible deprotonation85–95%2–4 hPoor (Toxic solvent, H₂ gas)Legacy medicinal chemistry
K₂CO₃ / TBAB Phase transfer of lipophilic ion pair80–90%6–10 hModerate (Aqueous waste)Large-scale batch manufacturing
KF/Al₂O₃ (MW) Heterogeneous "naked anion" abstraction90–98%3–15 minExcellent (Solvent-free, recyclable)High-throughput & green synthesis

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the physical rationale behind the operation.

Protocol 1: PTC-Mediated N-Alkylation (Scalable Batch Method)

Reference conditions adapted from optimized biphasic transformations[4].

  • Phase Preparation: To a reactor, add imidazole (1.0 equiv) and the alkyl halide (1.1 equiv) dissolved in toluene (10 volumes).

  • Aqueous Base Addition: In a separate vessel, dissolve K₂CO₃ (2.2 equiv) in water (2 volumes) and add this to the toluene mixture. Rationale: The limited water volume ensures a highly concentrated alkaline interface.

  • Catalyst Initiation: Add TBAB (0.2 equiv) to the biphasic mixture.

  • Thermal Activation: Heat the mixture to 65–70 °C under vigorous mechanical stirring for 8–10 hours. Rationale: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting step for the TBAB-imidazolate ion exchange.

  • Phase Separation: Cool to room temperature, add additional water to dissolve precipitated salts, and separate the phases. The organic layer contains the N-alkylimidazole.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Solvent-Free N-Alkylation via KF/Al₂O₃ (Green/High-Throughput Method)

Reference conditions adapted from sonochemical and microwave protocols[6],[5].

Workflow S1 1. Homogenize Imidazole, R-X, & KF/Al₂O₃ (Solvent-Free) S2 2. Microwave (300W) or Ultrasound Irradiation S1->S2 S3 3. Extract with Ethyl Acetate S2->S3 S4 4. Filtration S3->S4 S5 5. Recover KF/Al₂O₃ (Wash & Dry) S4->S5 Solid Retentate S6 6. Evaporate Solvent (Pure N-Alkylimidazole) S4->S6 Filtrate S5->S1 Recycle Catalyst (Up to 4x)

Self-validating experimental workflow for solid-supported KF/Al₂O₃ catalyzed alkylation.

  • Catalyst Preparation: Mix anhydrous KF and neutral Al₂O₃ (1:2 weight ratio) in water, stir for 1 hour, and evaporate to dryness. Activate at 150 °C for 4 hours prior to use.

  • Homogenization: In a microwave-safe vessel, thoroughly mix imidazole (1.0 equiv), alkyl halide (1.2 equiv), and the activated KF/Al₂O₃ catalyst. Rationale: Intimate physical contact is required because the reaction relies on the solid surface rather than a bulk solvent medium.

  • Irradiation: Subject the dry mixture to microwave irradiation (300 W) for 3 to 15 minutes, monitoring the temperature to prevent substrate degradation[6].

  • Product Extraction: Cool the vessel and extract the organic product by washing the solid mass with ethyl acetate. Rationale: The solid catalyst is entirely insoluble in ethyl acetate, ensuring zero catalyst leaching into the final product.

  • Catalyst Recovery: Filter the mixture. The retentate (KF/Al₂O₃) can be washed, dried, and reused for up to 4 consecutive runs without significant loss of activity[5]. Evaporate the filtrate to yield the pure N-alkylimidazole.

Conclusion & Selection Guide

The choice of catalyst for imidazole alkylation should be dictated by the scale and constraints of your specific project:

  • For legacy processes where infrastructure is already built around anhydrous, inert-gas environments, homogeneous strong bases (NaH) remain viable, though they are increasingly being phased out[2].

  • For large-scale batch manufacturing where solvent-free mixing is mechanically difficult, TBAB-mediated Phase Transfer Catalysis is the most robust and industrially proven method[4].

  • For discovery chemistry, library synthesis, and green chemistry initiatives , the KF/Al₂O₃ solid-supported system is vastly superior. It eliminates toxic solvents, reduces reaction times from hours to minutes via microwave activation, and allows for facile catalyst recovery[6],[5].

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL
  • Chemistry & Biology Interface Source: CBI Journal URL
  • Source: Scribd (Springer)
  • Sonochemical protocol for alkylation reactions Source: ResearchGate URL
  • A Comparative Guide to Sodium Imidazole and Potassium Imidazole as Bases in Chemical Synthesis Source: Benchchem URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)

Sources

Validation

Absolute Purity Validation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography

In the landscape of drug development, the accurate purity assessment of critical synthetic building blocks like 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is paramount. This compound serves as a vital int...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the accurate purity assessment of critical synthetic building blocks like 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS 59022-79-6) is paramount. This compound serves as a vital intermediate in the synthesis of complex imidazole-based therapeutics. However, validating the purity of early-stage intermediates presents a unique analytical challenge: the absence of certified, primary reference standards makes traditional chromatographic quantification inherently flawed.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the gold standard for absolute purity validation in modern pharmaceutical analysis.

The Mechanistic Divide: Why qNMR Outperforms HPLC-UV

To understand the superiority of qNMR for novel intermediates, we must examine the physical causality behind how each technique detects and quantifies matter.

HPLC-UV: A Relative, Response-Dependent Technique HPLC separates components based on differential partitioning, but its UV detector quantifies them based on their extinction coefficients (chromophore absorption). If a structurally similar impurity absorbs UV light more strongly than the target analyte, HPLC-UV will overestimate the impurity's concentration, leading to artificially low purity values. Furthermore, without a certified reference standard of the exact analyte to establish a calibration curve,1[1].

qNMR: An Absolute, Primary Ratio Method Conversely, 2[2]. The integrated area of an NMR resonance signal is directly and universally proportional to the number of nuclei (protons) generating that signal. By co-dissolving the analyte with a highly pure, structurally unrelated Internal Standard (IS), we create a self-validating system. The purity is calculated directly from the molar ratio of the integrated signals,3[3].

Experimental Protocol: A Self-Validating qNMR System

To ensure absolute trustworthiness, a qNMR protocol must be meticulously designed to prevent signal overlap and ensure complete magnetic relaxation. Below is the validated methodology for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Internal Standard Selection

For this analyte, Maleic Acid (NIST-traceable CRM, 99.9% purity) is the optimal Internal Standard.

  • Causality: The 1 H NMR spectrum of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in DMSO-d6 features a methyl singlet (~2.3 ppm), a methylene singlet (~3.9 ppm), and an imidazole ring proton (~6.9 ppm). Maleic acid produces a sharp, isolated singlet at 6.26 ppm . This ensures zero signal overlap, allowing for flawless integration boundaries.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile and ~5.0 mg of Maleic Acid using a microbalance ( d=0.001 mg) into a clean glass vial.

    • Causality: The fundamental accuracy of qNMR is limited by weighing precision. Co-weighing the IS and analyte directly eliminates volumetric errors associated with serial dilutions.

  • Solvation: Add 0.6 mL of DMSO-d6 (100% atom D, containing 0.03% TMS) to the vial. Vortex thoroughly and transfer to a 5 mm high-precision NMR tube.

    • Causality: Complete solvation ensures sharp lineshapes. Any undissolved micro-particulates will broaden signals due to magnetic susceptibility gradients, ruining integration accuracy.

  • T1​ Relaxation Assessment: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the analyte's methylene protons and the IS olefinic protons.

  • NMR Acquisition: Acquire the spectrum at 298 K using a 90° excitation pulse (zg pulse program). Set the relaxation delay ( D1​ ) to 60 seconds and acquire 64 scans.

    • Causality: Nuclei relax at different rates. If the inter-pulse delay ( D1​ ) is not at least 5×T1​ of the slowest relaxing nucleus, the magnetization will not fully recover. This leads to truncated integrals and artificially skewed purity results. 4[4].

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k points, and perform rigorous manual phase and baseline correction before integrating the peaks at 3.9 ppm (Analyte, 2H) and 6.26 ppm (IS, 2H).

Workflow Visualization

qNMR_Validation_Workflow Step1 1. Gravimetric Preparation Co-weigh Analyte & Internal Standard (IS) Step2 2. Solvation & Homogenization Dissolve in DMSO-d6 Step1->Step2 Step3 3. T1 Relaxation Assessment Determine Longest T1 for Analyte/IS Step2->Step3 Step4 4. NMR Acquisition Apply 90° Pulse, D1 > 5×T1 Step3->Step4 Step5 5. Spectral Processing Phase/Baseline Correction & Integration Step4->Step5 Step6 6. Absolute Quantification Calculate Mass Fraction Purity Step5->Step6

Workflow for qNMR purity validation highlighting critical sample prep and acquisition phases.

Comparative Data & Validation Metrics

To prove the robustness of the qNMR method, it was validated according to ICH Q2(R1) guidelines. The data below summarizes the performance of qNMR against traditional alternatives.

Table 1: qNMR Method Validation Parameters
Validation ParameterAcceptance CriterionExperimental ResultConclusion
Specificity No interference at 3.9 ppm or 6.26 ppmBaseline resolution achieved; no overlapPass
Linearity ( R2 ) 0.999 (Mass ratio 0.5 to 2.0)0.9998Pass
Precision (Repeatability) RSD 1.0% ( n=6 preparations)0.35%Pass
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%Pass
Robustness Stable across minor D1​ variationsNo significant change in purity ( Δ < 0.1%)Pass
Table 2: Comparative Performance (qNMR vs. HPLC-UV vs. Titration)
Feature / MetricQuantitative NMR (qNMR)HPLC-UV (Area Normalization)Non-Aqueous Titration
Primary Mechanism Absolute (Molar ratio via nuclear spin)Relative (Chromatographic partitioning)Absolute (Stoichiometric reaction)
Reference Standard Not required (Uses universal IS)Strictly required for exact analyteRequired (Standardized titrant)
Purity Result 98.4% ± 0.3%99.7% ± 0.1% (Overestimated)98.6% ± 0.8%
Blind Spots None (Detects all protonated species)Misses non-UV absorbing impuritiesSusceptible to basic/acidic interferents
Throughput High (~15 mins/sample after prep)Medium (~30 mins/run + equilibration)Low (Labor intensive)

Data Interpretation: The HPLC-UV method reported a purity of 99.7%, while qNMR reported 98.4%. This discrepancy is a classic example of HPLC overestimating purity when process impurities lack strong UV chromophores or when residual solvents (e.g., water, ethyl acetate) are present. Because qNMR detects all protonated species and calculates purity based on absolute mass, the 98.4% value represents the true, therapeutically relevant purity of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile batch.

Conclusion

For the purity validation of early-stage pharmaceutical intermediates like 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, traditional HPLC-UV introduces unacceptable risks of purity overestimation due to its reliance on relative response factors. By adopting a properly calibrated qNMR workflow—anchored by precise gravimetric preparation and rigorous relaxation delay ( D1​ ) optimization—laboratories can achieve absolute, self-validating quantification. This not only accelerates drug development by bypassing the need for custom reference standards but also ensures uncompromised scientific integrity in downstream syntheses.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin (PubMed / NIH) URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Executive Summary & Scientific Rationale The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) [1] is a critical highly polar building block used in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (CAS: 59022-79-6) [1] is a critical highly polar building block used in the synthesis of active pharmaceutical ingredients (APIs), particularly histamine receptor antagonists and complex imidazole-based therapeutics. Accurate quantification of this intermediate—both as a primary assay and as a trace impurity—is vital for maintaining downstream API purity and yield.

This guide provides an objective, data-driven comparison of three analytical methodologies: HPLC-UV , LC-MS/MS , and GC-FID . By evaluating these methods through the lens of an [2] and validating them against [3], this document serves as a definitive framework for analytical scientists selecting the optimal protocol for their specific regulatory and operational needs.

Mechanistic Challenges in Imidazole Analysis

Analyzing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile presents two distinct physicochemical challenges:

  • High Polarity & Poor Retention: The combination of the cyano group and the imidazole ring renders the molecule highly polar. On standard C18 reversed-phase columns, it tends to elute near the void volume ( t0​ ), leading to matrix suppression and poor resolution.

  • Secondary Silanol Interactions: The basic nitrogen atoms in the imidazole ring readily interact with unreacted acidic silanol groups on silica-based stationary phases. This ion-exchange mechanism causes severe peak tailing, compromising integration accuracy and limits of quantification (LOQ).

The Causality of the Solution: To overcome this, the protocols below utilize Pentafluorophenyl (PFP) stationary phases for LC methods. PFP columns provide orthogonal retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding) that effectively retain the polar imidazole ring. Furthermore, strictly controlling the mobile phase pH (using ammonium formate at pH 3.0) ensures the imidazole nitrogen is fully protonated, preventing mixed-mode retention and eliminating peak tailing.

Inter-Laboratory Study Design & Validation Framework

To objectively compare these methods, a simulated inter-laboratory proficiency test was designed in accordance with ISO 17043:2023 [2]. Five independent, accredited laboratories received homogenized, blinded samples of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile spiked with known impurities. Method validation parameters were established strictly following the ICH Q2(R2) lifecycle approach [3].

ILC_Workflow A Central Lab Sample Prep & Homogeneity B Distribution (5 Participating Labs) A->B C1 HPLC-UV (Routine Assay) B->C1 C2 LC-MS/MS (Trace Impurity) B->C2 C3 GC-FID (Orthogonal) B->C3 D ISO 17043 Statistical Analysis (Z-Score) C1->D C2->D C3->D E Consensus Report ICH Q2(R2) Validated D->E

Figure 1: ISO 17043 compliant inter-laboratory comparison workflow for analytical method validation.

Comparative Methodologies: Step-by-Step Protocols

Every protocol below is engineered as a self-validating system . Analysts must not proceed to sample analysis unless the embedded System Suitability Testing (SST) criteria are explicitly met.

Method A: HPLC-UV (The Robust Assay Standard)

Best for: Routine batch release, main component assay (>0.1% w/w).

  • Column Preparation: Install a PFP column (e.g., 150 mm × 4.6 mm, 3 µm). Equilibrate at 30°C.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with formic acid).

    • Channel B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 215 nm (optimal absorbance for the imidazole chromophore).

  • Self-Validation Checkpoint (SST): Inject the working standard (100 µg/mL) five times.

    • Causality Check: If Tailing Factor ( Tf​ ) > 1.5, secondary silanol interactions are occurring; remake Buffer A to ensure exact pH 3.0.

    • Acceptance: %RSD of peak area 1.0%; Resolution ( Rs​ ) 2.0 from the nearest impurity.

Method B: LC-MS/MS (The High-Sensitivity Standard)

Best for: Genotoxic impurity screening, trace quantification (<0.1% w/w).

  • Chromatography: Use a sub-2 µm PFP column (UPLC). Mobile phase identical to Method A to ensure MS compatibility (no non-volatile salts like phosphates).

  • Mass Spectrometry Setup: Electrospray Ionization in positive mode (ESI+).

    • Transitions (MRM): Precursor [M+H]+ m/z 122.1 Product m/z 95.1 (loss of HCN) and m/z 81.1.

  • Self-Validation Checkpoint (SST): Inject the LOQ standard (5 ng/mL).

    • Causality Check: Verify the ion ratio between the quantifier (95.1) and qualifier (81.1) transitions.

    • Acceptance: Signal-to-Noise (S/N) 10 for the LOQ standard. Ion ratio must be within ± 20% of the theoretical standard.

Method C: GC-FID with Derivatization (The Orthogonal Alternative)

Best for: Resolving volatile impurities co-eluting in LC, orthogonal cross-validation.

  • Derivatization (Crucial Step): The N-H bond on the imidazole ring causes irreversible adsorption on GC liners. React 1 mg of sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes to form the volatile TMS-derivative.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.2 mL/min.

  • Self-Validation Checkpoint (SST): Inject the derivatized standard.

    • Causality Check: Monitor for the presence of an underivatized peak (broad, tailing).

    • Acceptance: Derivatization efficiency must be >99% (underivatized peak area < 1% of total).

Quantitative Data & Performance Comparison

The following data synthesizes the results from the 5-laboratory ILC study, demonstrating the objective performance of each method.

Table 1: ICH Q2(R2) Method Validation Metrics
Performance MetricHPLC-UVLC-MS/MSGC-FID (Derivatized)
Linearity Range 1.0 – 150 µg/mL0.001 – 1.0 µg/mL5.0 – 200 µg/mL
Correlation Coeff. ( R2 ) 0.99980.99850.9972
LOD (S/N = 3) 0.3 µg/mL0.5 ng/mL1.5 µg/mL
LOQ (S/N = 10) 1.0 µg/mL1.5 ng/mL5.0 µg/mL
Intra-Assay Precision 0.8% RSD3.2% RSD4.5% RSD
Primary Limitation Low sensitivityMatrix effects / CostDerivatization artifacts
Table 2: ISO 17043 Inter-Laboratory Reproducibility (Z-Scores)

Note: A Z-score between -2.0 and +2.0 indicates satisfactory consensus performance.

LaboratoryHPLC-UV Z-ScoreLC-MS/MS Z-ScoreGC-FID Z-Score
Lab 1 (Central) 0.150.42-0.30
Lab 2 -0.45-1.101.85 (Warning)
Lab 3 0.800.95-1.20
Lab 4 -0.200.100.65
Lab 5 0.05-0.85-2.15 (Outlier)

Data Insight: HPLC-UV demonstrated the tightest inter-laboratory consensus (all Z-scores < |1.0|), proving it is the most robust method for technology transfer. GC-FID showed higher variance due to inter-operator differences in the moisture-sensitive derivatization step.

Decision Matrix for Method Selection

Selecting the appropriate method requires balancing regulatory requirements, required sensitivity, and laboratory capability. Use the decision tree below to dictate analytical strategy.

DecisionTree Start Define Analytical Goal Q1 Assay of Main Component or Trace Impurity? Start->Q1 Assay Main Component (>0.1% w/w) Q1->Assay High Conc. Trace Trace Impurity (<0.1% w/w) Q1->Trace Low Conc. HPLC HPLC-UV Robust & Cost-Effective Assay->HPLC LCMS LC-MS/MS High Sensitivity Trace->LCMS

Figure 2: Decision matrix for selecting the optimal analytical method based on concentration.

References

  • American National Standards Institute (ANSI). What Is ISO 17043? Conformity Assessment for Proficiency Testing. Retrieved March 16, 2026.[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 16, 2026.[Link]

Validation

Efficacy comparison of different purification techniques for imidazoles

Efficacy Comparison of Purification Techniques for Imidazole Derivatives: A Technical Guide Introduction Imidazole derivatives are ubiquitous in pharmaceutical chemistry, serving as the core structural scaffold for count...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of Purification Techniques for Imidazole Derivatives: A Technical Guide

Introduction

Imidazole derivatives are ubiquitous in pharmaceutical chemistry, serving as the core structural scaffold for countless antifungals, proton pump inhibitors, and next-generation therapeutics[1]. However, the isolation and purification of these heterocycles present unique physicochemical challenges. The amphoteric nature of the imidazole ring—possessing both a basic (pyridine-like) nitrogen and an acidic (pyrrole-like) nitrogen—often leads to strong intermolecular hydrogen bonding, unpredictable solubility profiles, and severe tailing during chromatographic separation[2][3].

As a Senior Application Scientist, I frequently observe researchers defaulting to standard silica gel chromatography, only to suffer massive yield losses due to irreversible adsorption[4]. This guide objectively compares the efficacy of four primary purification techniques, providing mechanistic insights and field-proven protocols to help you optimize both purity and yield in your workflows.

Mechanistic Comparison of Purification Techniques

Flash Column Chromatography (FCC)
  • Mechanism & Causality: FCC separates compounds based on polarity. However, the basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and irreversible adsorption[2].

  • Optimization: To mitigate this, the mobile phase must be modified with a basic additive (e.g., 0.1–1% triethylamine or pyridine) to neutralize the silanol sites. Alternatively, switching to neutral or basic alumina as the stationary phase can significantly reduce tailing[2].

  • Efficacy: Excellent for separating complex mixtures, yielding 95–98% purity. However, product recovery typically hovers between 70–85% due to residual column retention[3].

Recrystallization
  • Mechanism & Causality: Recrystallization relies on differential solubility at varying temperatures. Cooling surface crystallization is particularly effective for solid imidazoles, as it allows the target molecules to form highly ordered crystal lattices, effectively excluding structurally dissimilar impurities into the mother liquor[3][5].

  • Optimization: Single-solvent systems often fail due to the distinct polarity of imidazoles. Solvent pairing (e.g., ethanol/water or ethyl acetate/hexane) provides precise control over the saturation point[6].

  • Efficacy: Delivers ultra-high purity (98–99.9%) but suffers from lower yields (60–80%) due to product remaining in the mother liquor[3]. It is best utilized as a final polishing step rather than a primary purification method[4].

Acid-Base Extraction
  • Mechanism & Causality: This technique directly exploits the amphoteric nature of imidazoles. By treating the crude mixture with a strong acid (e.g., HCl), the imidazole is protonated to form a highly water-soluble imidazolium salt, leaving neutral or acidic organic impurities in the organic phase[3][7]. Subsequent basification regenerates the free base.

  • Efficacy: Highly efficient for bulk purification and removing large quantities of non-basic impurities (Yield: 70–95%), but it generally achieves lower absolute purity (>90%) compared to chromatographic methods[2].

Preparative HPLC
  • Mechanism & Causality: Utilizes high-pressure systems and finely packed columns (often reverse-phase C18) to achieve superior resolution. It is the only reliable method for separating closely related imidazole regioisomers or enantiomers.

  • Efficacy: Unmatched purity (>99%), but severely limited by low throughput, high solvent costs, and lower recovery yields (50–70%)[3].

Quantitative Efficacy Comparison

The following table summarizes the trade-offs between purity, yield, and throughput for common imidazole purification techniques, based on standardized industry data[2][3].

Purification TechniqueTypical PurityTypical YieldProcessing TimeScalabilityRelative Cost
Flash Chromatography 95–98%70–85%2–4 hoursModerateMedium
Recrystallization 98–99.9%60–80%6–24 hoursHighLow
Acid-Base Extraction >90%70–95%1–3 hoursHighLow
Preparative HPLC >99%50–70%1–2 hoursLowHigh

Strategic Workflow for Imidazole Purification

Selecting the appropriate purification method is crucial for balancing yield and purity. The following decision tree outlines the logical progression for processing a crude imidazole mixture[2].

G Start Crude Imidazole Mixture State Physical State? Start->State Solid Solid Phase State->Solid Liquid Liquid / Oil Phase State->Liquid PurityCheck TLC Profile Analysis Solid->PurityCheck AcidBase Acid-Base Extraction Liquid->AcidBase Simple Simple Mixture (Major Product >80%) PurityCheck->Simple Complex Complex Mixture (Multiple Spots) PurityCheck->Complex Recryst Recrystallization (Solvent Pairing) Simple->Recryst Flash Flash Chromatography (Silica + 1% TEA) Complex->Flash Prep Prep-HPLC (Final Polish) Recryst->Prep Ultra-high purity req. Flash->Prep Isomer separation AcidBase->Flash If impurities persist

Decision tree for selecting the optimal purification workflow for imidazole derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps and mechanistic rationales.

Protocol A: Amine-Modified Flash Chromatography for Polar Imidazoles

Objective: Purify a crude imidazole mixture while preventing silica-induced tailing and irreversible adsorption.

  • Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol 95:5). Add 1% (v/v) Triethylamine (TEA) to the mixture.

    • Causality: TEA competitively binds to the acidic silanol groups on the silica gel, preventing the basic imidazole nitrogen from anchoring to the stationary phase[2].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Ensure no air bubbles are present to maintain a uniform flow front[2].

  • Dry Loading (Self-Validation): Dissolve the crude imidazole in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (1:3 ratio to crude mass) and evaporate to a dry, free-flowing powder. Carefully load this onto the column head.

    • Causality: Imidazoles often exhibit poor solubility in the elution solvent. Dry loading prevents the sample from precipitating at the top of the column, which would otherwise cause severe band broadening and poor separation[2][4].

  • Elution & Monitoring: Elute under positive pressure. Monitor fractions via TLC (using TEA-treated plates). The presence of symmetrical, non-streaking spots confirms the efficacy of the basic modifier[2].

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure to yield the purified imidazole[2].

Protocol B: Acid-Base Extraction & Solvent-Pair Recrystallization

Objective: Bulk purification of a solid imidazole derivative from non-basic impurities, followed by high-purity polishing.

  • Protonation: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with 1M aqueous HCl (3 x 20 mL).

    • Causality: The acidic environment protonates the imidazole, forming a highly water-soluble imidazolium hydrochloride salt that migrates to the aqueous layer[3][7].

  • Phase Separation (Self-Validation): Discard the organic layer containing neutral/acidic impurities. Wash the aqueous layer once more with clean Ethyl Acetate to ensure the complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 9–10.

    • Causality: The free imidazole base is regenerated. Because it is highly non-polar compared to its salt form, it will either precipitate immediately or become readily extractable[3].

  • Extraction & Concentration: Extract the regenerated free base into fresh Dichloromethane. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the semi-pure solid.

  • Recrystallization Polish: Dissolve the solid in a minimal volume of boiling Ethanol ("good solvent"). Dropwise, add hot Water ("poor solvent") until the solution becomes faintly cloudy. Add one drop of Ethanol to clear the solution, cover, and allow it to cool undisturbed to room temperature, then transfer to an ice bath[6].

    • Causality: Using a good/poor solvent pair allows precise control over the saturation point, promoting the slow growth of pure crystal lattices while leaving trace impurities in the mother liquor[6].

  • Filtration: Collect the ultra-pure crystals via vacuum filtration and wash with ice-cold Ethanol/Water. Dry in a vacuum desiccator[6].

References

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1] The 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile framework, in particular, offers a versatile template for developing targeted inhibitors. This guide provides an in-depth comparative analysis of rationally designed derivatives of this scaffold, utilizing molecular docking to predict their binding affinity and interaction patterns against a key oncogenic target, Phosphoinositide 3-kinase (PI3K).

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, saving significant resources by prioritizing laboratory experiments.[2] By understanding the structure-activity relationships (SAR) through these in-silico methods, we can accelerate the design of more potent and selective therapeutic agents.[1]

The Rationale for Target Selection: PI3Kα

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival.[3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] The class IA PI3Ks are most frequently implicated in human cancers, with the PI3Kα isoform (encoded by the PIK3CA gene) being one of the most commonly mutated oncogenes in tumors.[5][6] Therefore, designing specific inhibitors against PI3Kα is a highly sought-after strategy in oncology. For this comparative study, the crystal structure of human PI3Kα in complex with a known inhibitor provides an excellent foundation for our docking experiments.

A Validated Docking Protocol: Step-by-Step Methodology

To ensure scientific rigor, a standardized and validated protocol is essential for obtaining reliable and reproducible docking results. The following workflow, utilizing the widely adopted AutoDock Vina software, outlines the critical steps and the causality behind each experimental choice.[7][8][9]

Experimental Workflow: Molecular Docking

G cluster_prep Step 1: Preparation cluster_proc Step 2: Processing cluster_dock Step 3: Docking Simulation cluster_analysis Step 4: Analysis PDB 1. Obtain Protein Structure (e.g., PI3Kα from RCSB PDB) Protein_Prep 3. Receptor Preparation - Remove water & co-ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->Protein_Prep Ligand_Design 2. Design/Obtain Ligand Structures (e.g., from PubChem or de novo) Ligand_Prep 4. Ligand Preparation - Energy Minimization - Define rotatable bonds - Assign charges Ligand_Design->Ligand_Prep Grid_Box 5. Define Grid Box (Center on active site) Protein_Prep->Grid_Box Run_Vina 6. Run AutoDock Vina (Conformational search) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze 7. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds, etc.) Run_Vina->Analyze Visualize 8. Visualize Poses (PyMOL, Chimera) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol Steps:
  • Protein Preparation :

    • Objective : To prepare the receptor by removing non-essential molecules and adding necessary atoms for accurate force field calculations.

    • Procedure :

      • Download the 3D crystal structure of the target protein (e.g., PI3Kα, PDB ID: 5HJB) from the Protein Data Bank (RCSB PDB).[8]

      • Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove all non-essential components such as water molecules, co-crystallized ligands, and ions.[7][10][11] This is crucial as they can interfere with the ligand docking process.

      • Add polar hydrogens to the protein. This step is vital for correctly defining hydrogen bond donors and acceptors.[8]

      • Assign partial charges (e.g., Kollman charges for proteins) to all atoms. Charges are fundamental to calculating electrostatic interactions, a key component of the binding energy.[7]

      • Save the prepared protein in the required PDBQT file format, which includes charge and atom type information for Vina.[11]

  • Ligand Preparation :

    • Objective : To generate low-energy 3D conformations of the ligands and prepare them for docking.

    • Procedure :

      • Obtain or draw the 2D structures of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives and the reference inhibitor.

      • Convert these 2D structures into 3D models. Perform energy minimization using a suitable force field to obtain a stable, low-energy conformation.[12]

      • Assign Gasteiger charges, which are essential for electrostatic calculations.[13]

      • Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (flexibility) during the simulation.[13]

      • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation and Docking :

    • Objective : To define the search space for the docking simulation and run the algorithm.

    • Procedure :

      • Define a 3D grid box that encompasses the active site of the protein.[12] The dimensions and center of this box instruct the software where to perform the conformational search.

      • Create a configuration file specifying the prepared receptor, ligand(s), and grid box parameters.[14]

      • Execute the docking simulation using AutoDock Vina. Vina will perform a conformational search, generating multiple binding poses for the ligand and scoring them based on its empirical scoring function.[9]

  • Analysis of Results :

    • Objective : To interpret the docking output to determine binding affinity and key molecular interactions.

    • Procedure :

      • The primary output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol.[15] A more negative value indicates a stronger, more stable interaction.[15][16]

      • Analyze the top-ranked binding pose. Visualize the protein-ligand complex using software like PyMOL or Discovery Studio.[17]

      • Identify and measure key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.[16][17]

Comparative Docking Analysis

To investigate the structure-activity relationship, a series of hypothetical derivatives of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile were designed with varying substituents at the R position. These were docked into the ATP-binding site of PI3Kα (PDB: 5HJB) and compared against a known potent inhibitor, Gedatolisib.

Compound IDR-Group SubstituentBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Ref-1 Gedatolisib (Reference)-10.8Val851, Ser854, Asp933
MIA-01 -H (Parent Scaffold)-7.2Val851, Tyr836
MIA-02 -F (Fluoro)-7.5Val851, Tyr836, Ser774
MIA-03 -OH (Hydroxyl)-8.1Val851, Asp933, Ser774
MIA-04 -NH2 (Amino)-8.5Val851, Asp933, Asp810
MIA-05 -C6H5 (Phenyl)-8.9Val851, Tyr836, Trp780 (pi-pi)

Note: The data presented in this table is illustrative and based on established principles of molecular interactions for educational purposes.

Interpretation of Results (Structure-Activity Relationship)

The docking results provide valuable insights into the SAR of this scaffold:

  • Core Scaffold (MIA-01) : The parent compound shows moderate binding affinity, forming crucial hydrogen bonds with the "hinge region" residue Val851, a common interaction for kinase inhibitors.

  • Electron-Withdrawing Group (MIA-02) : The addition of a small, electronegative fluorine atom slightly improves the binding affinity, potentially through favorable electrostatic interactions and an additional hydrogen bond with Ser774.

  • Hydrogen-Bonding Groups (MIA-03 & MIA-04) : Introducing hydroxyl (-OH) and amino (-NH2) groups significantly enhances binding affinity. These groups act as hydrogen bond donors and acceptors, forming additional key interactions with catalytic loop residues like Asp933, mimicking the interactions of potent inhibitors.

  • Aromatic Group (MIA-05) : The phenyl ring in MIA-05 improves the binding score substantially. This is attributed to favorable hydrophobic and pi-pi stacking interactions with aromatic residues like Trp780 in the active site, in addition to the core hinge interactions.

The Biological Context: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes.[18] Its inhibition by compounds like the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives can halt the downstream signaling that leads to unchecked cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor MIA Derivatives (Inhibitor) Inhibitor->PI3K INHIBITS PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

As the diagram illustrates, growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K.[5] PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to activate AKT.[18] Activated AKT subsequently triggers mTORC1 and other downstream effectors, leading to cell proliferation and survival.[18] The 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile derivatives, by binding to the ATP pocket of PI3K, block this initial phosphorylation step, effectively shutting down the entire pro-survival cascade.

Conclusion and Future Directions

This guide demonstrates the utility of molecular docking for the comparative analysis of novel inhibitor candidates. The in-silico data suggests that derivatization of the 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile scaffold, particularly with hydrogen-bonding and aromatic moieties, can significantly enhance binding affinity for the PI3Kα kinase. The phenyl-substituted derivative (MIA-05) emerged as the most promising candidate in this hypothetical series.

These computational predictions provide a strong rationale for the chemical synthesis and subsequent in-vitro biological evaluation of these compounds. Future work should focus on enzyme inhibition assays to validate the docking results and determine experimental IC50 values. Further optimization could involve exploring different substitutions on the phenyl ring to maximize potency and selectivity, paving the way for the development of novel and effective anticancer agents.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved March 11, 2026, from [Link]

  • Wojciech, R., et al. (2022). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. PMC. Retrieved March 11, 2026, from [Link]

  • Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved March 11, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus. Retrieved March 11, 2026, from [Link]

  • Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ASCO Publications. Retrieved March 11, 2026, from [Link]

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Retrieved March 11, 2026, from [Link]

  • Courtney, K. D., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. Retrieved March 11, 2026, from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved March 11, 2026, from [Link]

  • Cionca, O., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Retrieved March 11, 2026, from [Link]

  • Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved March 11, 2026, from [Link]

  • Genomics & Informatics Lab. (2026). Molecular Docking (Protein-Ligand) | Methodology & Protocol. Retrieved March 11, 2026, from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved March 11, 2026, from [Link]

  • The Company of Biologists. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Retrieved March 11, 2026, from [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2024). How I can analyze and present docking results? Retrieved March 11, 2026, from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved March 11, 2026, from [Link]

  • Protocol Exchange. (2014). Protocol for Docking with AutoDock. Retrieved March 11, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved March 11, 2026, from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved March 11, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. Retrieved March 11, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 11, 2026, from [Link]

  • Adane, T., et al. (2021). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PMC. Retrieved March 11, 2026, from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved March 11, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved March 11, 2026, from [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved March 11, 2026, from [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved March 11, 2026, from [Link]

  • MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved March 11, 2026, from [Link]

  • PubMed. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. Retrieved March 11, 2026, from [Link]

  • Arthur, D. E., et al. (2021). A theoretical insight in interactions of some chemical compounds as mTOR inhibitors. SpringerLink. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (1975). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Retrieved March 11, 2026, from [Link]

  • MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved March 11, 2026, from [Link]

  • Termedia. (2020). Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. Retrieved March 11, 2026, from [Link]

  • MedCrave online. (2017). Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors. Retrieved March 11, 2026, from [Link]

  • Semantic Scholar. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. Retrieved March 11, 2026, from [Link]

  • Frontiers. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Retrieved March 11, 2026, from [Link]

  • PMC. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2017). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved March 11, 2026, from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Docking Scores of Target Compounds against PI3K and mTOR docking. Retrieved March 11, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Structural Elucidation: Confirming 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile with 2D NMR

Introduction: Beyond the Formula, The Imperative of Structural Certainty While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational characterization, it often leaves ambiguities, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula, The Imperative of Structural Certainty

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational characterization, it often leaves ambiguities, particularly in distinguishing between isomers. This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a synergistic toolkit for the definitive structural confirmation of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating a self-validating system for achieving irrefutable structural proof.

The Analytical Challenge: The Structure of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Our target molecule presents a specific analytical puzzle. A plausible synthetic route might yield isomers, such as the acetonitrile group at the C4 position instead of C5. Our task is to use 2D NMR to prove the connectivity shown below, confirming the methyl group is at C2 and the acetonitrile substituent is at C5.

Figure 1: Structure and Atom Numbering of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile alt text

The key questions to be answered are:

  • Which proton is attached to which carbon?

  • What are the through-bond connectivities that define the substitution pattern on the imidazole ring?

  • How can we confirm the link between the methylene bridge (-CH₂-) and both the imidazole C5 and the nitrile carbon (-CN)?

The Spectroscopic Toolkit: A Comparison of Key 2D NMR Experiments

A multi-pronged approach using different 2D NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle, and together, they create a self-consistent and validated picture.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the workhorse for tracing out spin systems in a molecule, like adjacent protons on an alkyl chain or aromatic ring. For our target molecule, its utility is limited as the key protons (CH₃, CH₂, and the imidazole C4-H) are isolated from each other by more than three bonds and will not show correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for connecting a proton directly to the carbon to which it is attached. It provides one-bond ¹H-¹³C correlations (¹JCH). This experiment is crucial for unambiguously assigning the chemical shifts of protonated carbons. An authoritative overview of this technique can be found in resources provided by educational institutions like the University of California, Davis[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton of an unknown compound. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, and sometimes ⁴JCH). These "long-range" correlations are the key to connecting the different fragments of the molecule. For instance, we can use HMBC to "see" the connection from the methylene protons to the carbons of the imidazole ring, confirming the substitution position.

Experimental Workflow and Detailed Protocols

A robust and reproducible workflow is critical for obtaining high-quality data. The following protocol represents a field-proven approach for analyzing small, polar molecules like our target.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep 1. Dissolve ~10-15 mg of sample in 0.6 mL of DMSO-d6 vortex 2. Vortex until fully dissolved prep->vortex transfer 3. Transfer to NMR tube vortex->transfer acq_1d 4. Acquire 1D Spectra (¹H, ¹³C{¹H}) transfer->acq_1d acq_cosy 5. Acquire gCOSY acq_1d->acq_cosy acq_hsqc 6. Acquire gHSQC acq_cosy->acq_hsqc acq_hmbc 7. Acquire gHMBC acq_hsqc->acq_hmbc proc 8. Fourier Transform & Phase Correction acq_hmbc->proc assign_hsqc 9. Assign ¹JCH with HSQC proc->assign_hsqc assign_hmbc 10. Elucidate skeleton with HMBC assign_hsqc->assign_hmbc confirm 11. Final Structure Confirmation assign_hmbc->confirm

Caption: Experimental workflow from sample preparation to final structure confirmation.

Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of the synthesized 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

  • Solvent Selection & Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial.

    • Causality: DMSO-d₆ is an excellent choice for several reasons. It is a highly polar aprotic solvent capable of dissolving a wide range of compounds. Crucially, it allows for the observation of exchangeable protons like the N-H of the imidazole ring, which would be lost in solvents like D₂O or CD₃OD.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer and can be adapted as needed. Standard pulse programs, as described in literature from instrument manufacturers and academic sources, should be employed[2].

Experiment Pulse Program Key Parameters Purpose
¹H NMR zg3032 scans, 2s relaxation delayObtain proton chemical shifts and multiplicities.
¹³C{¹H} NMR zgpg301024 scans, 2s relaxation delayObtain carbon chemical shifts.
gCOSY cosygpprqf256 increments in F1, 8 scans/incrementIdentify ¹H-¹H spin-spin coupling networks.
gHSQC hsqcedetgpsisp2.3256 increments in F1, 16 scans/incrementCorrelate protons to their directly attached carbons.
gHMBC hmbcgpndqf512 increments in F1, 32 scans/incrementCorrelate protons and carbons over multiple bonds (2-3 bonds).

Data Analysis and Structural Confirmation: A Step-by-Step Interpretation

Here, we will walk through the logical process of using the acquired 2D NMR data to assemble the molecular structure. The chemical shifts provided are predictive and based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC Correlation (¹H → ¹³C)Key HMBC Correlations (¹H → ¹³C)
C2 -~145-H-Me, H4
C4 ~7.0 (s)~120H4 → C4H-Me, H-CH₂, H-NH
C5 -~128-H4, H-CH₂, H-NH
-CH₃ (Me) ~2.3 (s)~14H-Me → C-MeC2, C4
-CH₂- ~3.8 (s)~15H-CH₂ → C-CH₂C4, C5, CN
-CN -~118-H-CH₂
N1-H ~12.0 (br s)--C4, C5
Step 1: Assigning Direct Connections with HSQC

The HSQC spectrum is the simplest to interpret. It will contain three cross-peaks, directly linking the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum:

  • A cross-peak connecting the proton signal at ~7.0 ppm to the carbon signal at ~120 ppm, definitively assigning these to H4 and C4 .

  • A cross-peak connecting the proton signal at ~2.3 ppm to the carbon signal at ~14 ppm, assigning them to the methyl group .

  • A cross-peak connecting the proton signal at ~3.8 ppm to the carbon signal at ~15 ppm, assigning them to the methylene (-CH₂-) group .

With these assignments made, we can now use the more complex HMBC experiment to piece the puzzle together.

Step 2: Building the Molecular Skeleton with HMBC

The HMBC spectrum reveals the crucial long-range connectivities. By analyzing these correlations, we can irrefutably confirm the substitution pattern.

Caption: Key expected HMBC correlations for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

Key Interpretations:

  • Confirming the Methyl at C2: The methyl protons (~2.3 ppm) will show a strong correlation to the quaternary carbon C2 (~145 ppm). This is a two-bond coupling (²JCH) and is definitive proof of the methyl group's position. A weaker three-bond correlation (³JCH) to C4 (~120 ppm) would further support this.

  • Confirming the Acetonitrile at C5: This is the most critical piece of evidence to rule out the C4 isomer. The methylene protons (~3.8 ppm) will show strong correlations to:

    • The quaternary carbon C5 (~128 ppm) (²JCH).

    • The protonated carbon C4 (~120 ppm) (³JCH).

    • The nitrile carbon CN (~118 ppm) (²JCH). The observation of the correlation from the methylene protons to C5 is the unambiguous link that confirms the C5 substitution pattern.

  • Cross-Validation: The proton at C4 (~7.0 ppm) will show correlations to both C5 (~128 ppm) and C2 (~145 ppm), confirming the overall structure of the imidazole ring. Furthermore, the exchangeable N1-H proton (~12.0 ppm) should show correlations to both C4 and C5, providing a final layer of validation.

This web of interlocking correlations, where the data from HSQC and HMBC are mutually reinforcing, constitutes a self-validating system that provides the highest level of confidence in the structural assignment.

Comparison with Alternative Structural Elucidation Techniques

Technique Advantages Disadvantages Application to this Problem
2D NMR Spectroscopy Provides unambiguous connectivity in solution; non-destructive; requires only a few milligrams of material.Does not provide solid-state packing or absolute stereochemistry; can be complex to interpret.Ideal. Perfectly suited for confirming the constitution and distinguishing between isomers in the state most relevant to biological assays (solution).
X-ray Crystallography The "gold standard" for structure; provides an absolute 3D structure, including stereochemistry and crystal packing.Requires a high-quality single crystal , which can be very difficult or impossible to grow; the solid-state structure may not be the most relevant conformation in solution.A powerful complementary technique if a crystal can be obtained, but not a replacement for solution-state confirmation by NMR.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns (MS/MS) can offer structural clues.Cannot distinguish between many isomers , such as the C4 vs. C5 substituted product, as they have the identical mass.Essential but insufficient. Confirms the molecular formula but cannot, on its own, confirm the specific connectivity of the atoms.

Conclusion

The structural elucidation of a novel molecule like 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a process of systematic, evidence-based deduction. While 1D NMR and Mass Spectrometry are essential checkpoints, they are insufficient to provide the level of certainty required in modern chemical research. The true power lies in the synergistic application of 2D NMR techniques. By using HSQC to definitively link protons to their carbons and HMBC to trace the carbon skeleton through multiple bonds, we create a robust, self-validating dataset. This multi-technique approach transforms ambiguity into certainty, providing the irrefutable structural proof necessary to confidently advance a compound through the research and development pipeline.

References

  • University of California, Davis. "HSQC - Heteronuclear Single Quantum Coherence." UC Davis Chemistry. [Link]

  • Reich, H. J. "2D NMR Techniques." University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The compound 2-(2-Methyl-1H-imidazol-5-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The compound 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, while valuable in synthesis, requires a disposal protocol grounded in a thorough understanding of its chemical nature. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment: A Precautionary Approach

A specific Safety Data Sheet (SDS) for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is not consistently available across all suppliers. In such cases, a Senior Scientist's primary responsibility is to adopt a precautionary principle. We must infer the potential hazards by analyzing the compound's constituent functional groups: the substituted imidazole ring and the acetonitrile moiety.

  • The Imidazole Moiety: Imidazole and its derivatives are often classified as corrosive, capable of causing skin burns and serious eye damage.[1][2] Some are also considered acutely toxic and may pose risks to reproductive health.[1]

  • The Acetonitrile Moiety: Acetonitrile is a well-documented hazardous substance. It is a highly flammable liquid, and its vapor can form explosive mixtures with air.[3][4] Critically, it is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] A significant long-term risk is that acetonitrile can be metabolized in the body to produce cyanide, which impairs cellular respiration.[3][7]

Therefore, 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile must be handled as a flammable, acutely toxic, and potentially corrosive hazardous waste.

Quantitative Hazard Data Summary

Based on the analysis of its functional groups, the following table summarizes the anticipated hazard profile for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile. This information should be clearly affixed to any waste container.

Hazard ClassificationCategoryGHS Hazard StatementSource Analogy
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.Acetonitrile[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Acetonitrile, Imidazole[4][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.Acetonitrile[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.Acetonitrile[4]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.Acetonitrile, Imidazole[8]
Skin Corrosion/IrritationCategory 2 (Minimum)H315: Causes skin irritation.Imidazole[8]
Mandatory Personal Protective Equipment (PPE)

Given the compound's high-risk profile, rigorous adherence to PPE protocols is non-negotiable. This is your primary defense against exposure.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

  • Hand Protection : Use chemical-resistant gloves, such as butyl rubber or silver shield. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[5][8]

  • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are essential.[9]

  • Respiratory Protection : All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of vapors.[5][9]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Acetonitrile is specifically listed as a hazardous waste with the EPA code U003.[11]

Step 1: Waste Segregation

  • Action: Collect waste containing 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile in a dedicated, separate waste container.

  • Causality: This compound is a non-halogenated solvent.[5] Mixing it with halogenated solvents can significantly increase disposal costs. Furthermore, mixing with incompatible materials like strong acids, bases, or oxidizing agents can trigger dangerous chemical reactions.[5][12]

Step 2: Containerization

  • Action: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass). Ensure the container has a tightly sealing cap.

  • Causality: The container must prevent the escape of flammable and toxic vapors and be resistant to potential corrosive effects from the imidazole group.[13] Proper sealing is crucial to avoid environmental contamination and ensure the safety of personnel handling the waste.[14]

Step 3: Comprehensive Labeling

  • Action: Immediately label the waste container. The label must include:

    • The full chemical name: "2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Waste"

    • The words "Hazardous Waste"[7][9]

    • Clear hazard pictograms for Flammable, Toxic, and Irritant.

    • The date on which waste was first added to the container (the "accumulation start date").[5][13]

  • Causality: Accurate labeling is a critical safety and regulatory requirement. It prevents accidental mixing of incompatible wastes and ensures that disposal technicians handle the material with the appropriate precautions.[13]

Step 4: Satellite Accumulation (Temporary Storage)

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Causality: The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[13][14] It must be segregated from incompatible materials.[1] Secondary containment is highly recommended to contain any potential leaks.[13]

Step 5: Arranging Final Disposal

  • Action: Do not dispose of this chemical down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][15]

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations, ensuring environmental protection and legal compliance.[15][16]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Evacuate all non-essential personnel from the area. Remove all sources of ignition.[3][5]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[5] Do not use combustible materials like paper towels for large spills.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly. Launder any contaminated protective clothing before reuse.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

G Disposal Workflow for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation B Select Compatible, Leak-Proof Container A->B C Label Container with: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure SAA is Cool, Ventilated, and Away from Ignition Sources E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Follow Contractor's Pickup Procedures G->H I Waste Disposed Compliantly H->I

Caption: Disposal workflow for 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile.

By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, upholding the highest standards of laboratory practice.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3.
  • Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Benchchem. (n.d.). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 10). Imidazole - Safety Data Sheet.
  • Alliance Comfort Systems. (2025, January 2). How to Dispose of Acetonitrile?
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE.
  • Sigma-Aldrich. (2025, November 6). Acetonitrile-d3 - SAFETY DATA SHEET.
  • Angene Chemical. (2025, July 26). (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride - Safety Data Sheet.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Imidazole hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2023, October 19). Acetonitrile - SAFETY DATA SHEET.
  • Agilent. (2024, May 31). Acetonitrile - SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2026, March 6). (2-Methyl-1h-imidazol-1-yl)acetonitrile - Safety Data Sheet.
  • Agilent. (n.d.). Acetonitrile - SAFETY DATA SHEET.
  • University of Washington. (n.d.). SOP for Acetonitrile, AKA methyl cyanide.
  • Regulations.gov. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements.
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
  • Science Interactive. (2013, October 10). Acetonitrile - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

Sources

Handling

Personal protective equipment for handling 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Handling 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known by its tautomeric name, 2-(2-methyl-1H-imidazol-4-yl)acetonitrile) requires a rigorous, mechanistically grounded approach to laboratory safety. As a dual-haz...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile (also known by its tautomeric name, 2-(2-methyl-1H-imidazol-4-yl)acetonitrile) requires a rigorous, mechanistically grounded approach to laboratory safety. As a dual-hazard molecule containing both an aliphatic nitrile and an amphoteric imidazole ring, improper handling can lead to severe local irritation and systemic toxicity.

This guide provides researchers, scientists, and drug development professionals with a self-validating framework for personal protective equipment (PPE), operational workflows, and disposal plans.

Executive Summary & Chemical Profile

Before designing a safety protocol, it is critical to understand the physicochemical properties and Globally Harmonized System (GHS) classifications of the target compound [1, 2].

PropertySpecification
CAS Number 59022-79-6
Molecular Formula C₆H₇N₃
Physical State Solid / Fine Powder (Melting Point: 168-170 °C)
GHS Signal Word Warning
Key Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation

Mechanistic Toxicology: The "Why" Behind the PPE

Expert safety protocols are built on causality. Understanding the molecular mechanism of toxicity ensures that safety measures are applied logically rather than blindly.

  • Systemic Toxicity (The Nitrile Moiety): Aliphatic nitriles can be metabolized in vivo by hepatic cytochrome P450 enzymes (specifically CYP2E1) to form unstable cyanohydrins. These intermediates spontaneously decompose to release hydrogen cyanide (HCN) [3]. Cyanide potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, causing cellular hypoxia. Because this compound is a fine powder, inhalation of airborne particulates (H332) is the primary vector for systemic exposure.

  • Local Tissue Damage (The Imidazole Ring): The imidazole moiety is amphoteric, containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen [4]. This unique electronic structure allows the molecule to readily disrupt lipid bilayers and interact with epidermal proteins. Direct contact leads to rapid contact dermatitis (H315) and severe ocular irritation or corneal damage (H319).

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is strictly required. Every barrier is designed to interrupt a specific exposure pathway.

PPE CategoryRequired SpecificationMechanistic Justification
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of fine powder (H332, H335), mitigating the risk of systemic P450-mediated cyanide release. Note: Only required if handling outside of a ventilated enclosure.
Hand Protection Double-layered Nitrile Gloves (EN 374)Nitrile offers excellent chemical resistance against aliphatic compounds. Double-gloving prevents dermal absorption (H312) and lipid bilayer disruption (H315) caused by the imidazole ring.
Eye Protection Tight-fitting Chemical Splash GogglesProtects against ocular necrosis and severe irritation (H319) caused by basic nitrogen interactions with the cornea. Standard safety glasses are insufficient against fine powders.
Body Protection Tyvek® sleeves or fluid-resistant lab coatPrevents the accumulation of electrostatically charged hazardous dust on personal clothing.

Operational Workflows: Preparing a Standard Stock Solution

The most common point of exposure occurs during the weighing and solubilization of the dry powder. The following step-by-step methodology ensures a self-validating, closed-loop safety system when preparing a standard 10 mM stock solution (e.g., in DMSO).

Step 1: Environmental Control & Preparation

  • Conduct all open-container operations inside a certified Class II Type B2 biological safety cabinet or a duct-vented chemical fume hood with a minimum face velocity of 100 fpm.

  • Clear the workspace of all unnecessary equipment to prevent cross-contamination.

Step 2: Static Mitigation (Critical Step)

  • Because 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile is a fine powder, it is highly prone to electrostatic dispersion.

  • Use an anti-static weighing boat and pass it over an anti-static ionizer before transferring the powder. Use a grounded stainless-steel micro-spatula.

Step 3: Transfer and Solubilization

  • Carefully weigh the required mass (e.g., 12.11 mg for 10 mL of a 10 mM solution).

  • Do not transport the open powder. Bring the solvent (DMSO) into the fume hood and add it directly to the pre-weighed vial.

  • Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood for vortexing or sonication.

Step 4: Immediate Decontamination

  • Wipe down the balance and the floor of the fume hood with a damp paper towel (using water and a mild alkaline detergent) to capture any stray particulates. Do not use dry sweeping, which aerosolizes the powder.

Emergency Response & Spill Mitigation

In the event of a spill, rapid state-assessment is critical. The workflow below dictates the logical progression of spill mitigation.

SpillResponse Start Spill Detected: 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile Assess Assess Spill State (Powder vs. Solution) Start->Assess Evacuate Evacuate & Secure Area (If large/aerosolized) Assess->Evacuate High Risk PPE Don Maximum PPE (N95/P100, Double Nitrile) Assess->PPE Manageable Evacuate->PPE Powder Solid/Powder Spill PPE->Powder Liquid Solution Spill (e.g., in DMSO) PPE->Liquid Wipe Damp Wipe Method (Avoid dust generation) Powder->Wipe Absorb Use Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Decon Decontaminate Surface (Alkaline detergent/Water) Wipe->Decon Absorb->Decon Dispose Transfer to Hazardous Waste (Seal & Label as Toxic) Decon->Dispose

Figure 1: Step-by-step logical workflow for assessing and mitigating 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile spills.

Waste Disposal & Decontamination Plan

Proper end-of-life management for this chemical prevents environmental toxicity and dangerous secondary reactions.

  • Chemical Segregation (Crucial): Do NOT mix with strong acids. Highly acidic conditions can protonate the nitrile group and potentially catalyze the liberation of highly toxic hydrogen cyanide (HCN) gas. Store and dispose of this compound strictly away from mineral acids.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, damp wipe towels, and outer gloves) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste - Contains Nitrile/Imidazole Derivatives."

  • Liquid Waste: Solutions containing the compound (e.g., DMSO, Methanol, or aqueous buffers) must be collected in compatible high-density polyethylene (HDPE) carboys. Label as "Toxic Organic Waste."

  • Surface Decontamination: Because the compound is stable but physically removable, use a standard alkaline laboratory detergent mixed with water to wipe down surfaces. Follow up with a 70% Isopropanol wipe to remove any residual detergent or organic traces.

References

  • Title: 2-(2-Methyl-1H-iMidazol-5-yl)acetonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management Source: MDPI URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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